Tyr3-Octreotate
Description
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Properties
Molecular Formula |
C49H64N10O12S2 |
|---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |
InChI Key |
QGZGIBMEBJNHKH-XNHQACNRSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyr3-Octreotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr3-Octreotate, a synthetic somatostatin analog, is a cornerstone of peptide receptor radionuclide therapy (PRRT), particularly for neuroendocrine tumors (NETs). Its therapeutic efficacy is rooted in its high-affinity binding to somatostatin receptor subtype 2 (SSTR2), which is markedly overexpressed on the cell surface of various tumors. When chelated with a therapeutic radionuclide such as Lutetium-177 (as in [¹⁷⁷Lu]Lu-DOTA-TATE, Lutathera®), this compound serves as a highly specific vehicle for targeted radiation delivery. This guide provides a detailed examination of its mechanism of action, from receptor binding and signal transduction to cellular internalization and subsequent cytotoxic effects. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action
The therapeutic action of radiolabeled this compound is a multi-step process that leverages the unique physiology of SSTR2-expressing tumor cells. The core mechanism can be dissected into three primary phases: Receptor Binding, Internalization, and Radionuclide-Induced Cytotoxicity.
Receptor Binding and Selectivity
This compound is an octapeptide analog of the natural hormone somatostatin.[1] It is most commonly complexed with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to stably incorporate a radionuclide, forming DOTA-TATE.[2] The resulting compound, for instance [¹⁷⁷Lu]Lu-DOTA-TATE, functions as a radiopharmaceutical.[1]
The primary molecular target of this compound is the somatostatin receptor (SSTR), a family of five G-protein coupled receptors (GPCRs).[3][4] this compound demonstrates the highest affinity for the SSTR2 subtype, which is densely expressed in the majority of well-differentiated neuroendocrine tumors. This high-affinity interaction is critical for the selective accumulation of the radiopharmaceutical in tumor tissue, minimizing exposure to healthy cells. In vitro studies have confirmed that this compound has a higher affinity for the SSTR2 receptor compared to its predecessor, Tyr3-octreotide, leading to greater cell-associated radioactivity and a higher radiation dose delivered to the tumor.
Signal Transduction Pathways
Upon binding to SSTR2, this compound acts as an agonist, initiating a cascade of intracellular signaling events. As a GPCR, SSTR2 is primarily coupled to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit leads to the inhibition of the adenylyl cyclase enzyme. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. The net effect is a decrease in intracellular calcium influx and membrane hyperpolarization.
-
Activation of Phosphatases: SSTR2 activation is linked to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate key signaling molecules and contribute to anti-proliferative effects.
-
MAPK and AKT Pathway Regulation: SSTR2 signaling can also influence the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are central regulators of cell growth, proliferation, and survival. While often viewed as an inhibitory receptor, the ultimate effect on these pathways can be context-dependent.
Internalization and Cellular Fate
A critical step in the mechanism of PRRT is the agonist-induced internalization of the SSTR2-radiopharmaceutical complex. Upon binding, the complex is rapidly translocated from the cell membrane into the cytoplasm via endocytosis. This process effectively traps the radionuclide within the tumor cell, increasing the residence time of the radioactive source and maximizing the absorbed radiation dose to the cell's nucleus. The internalized complex is trafficked to lysosomes.
Radionuclide-Induced Cytotoxicity
Once internalized, the chelated radionuclide, such as ¹⁷⁷Lu, decays and emits cytotoxic radiation. ¹⁷⁷Lu is a beta (β⁻) particle emitter with a maximum tissue penetration of less than 2 mm. These emitted beta particles traverse the cytoplasm and nucleus, depositing energy that causes direct and indirect damage to cellular macromolecules. The most critical target is nuclear DNA. The radiation induces single- and double-strand DNA breaks, which, if not repaired, trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).
Quantitative Data: Binding Affinities
The binding affinity of this compound and related compounds to somatostatin receptor subtypes is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.
| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) |
| [Tyr³]Octreotate | >1000 | 1.3 ± 0.2 | 358 ± 76 | >1000 | 126 ± 12 |
| Octreotide | >1000 | 2.5 ± 0.3 | 236 ± 28 | >1000 | 43 ± 4 |
| Somatostatin-14 | 2.0 ± 0.2 | 0.5 ± 0.1 | 1.3 ± 0.1 | 1.8 ± 0.2 | 0.8 ± 0.1 |
| Somatostatin-28 | 0.8 ± 0.1 | 0.4 ± 0.04 | 1.1 ± 0.1 | 2.1 ± 0.2 | 0.2 ± 0.02 |
| (Data compiled from representative studies. Absolute values may vary based on experimental conditions and cell lines used.) |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC₅₀ value of this compound for SSTR2.
Materials:
-
Cells/Membranes: SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2) or membrane preparations thereof.
-
Radioligand: A high-affinity SSTR2 radioligand, such as [¹²⁵I-Tyr³]Octreotide or [¹¹¹In-DTPA]Octreotide.
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Apparatus: 96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, gamma counter.
Protocol:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the competitor (this compound).
-
Total & Nonspecific Binding: Include control wells for total binding (radioligand + buffer, no competitor) and nonspecific binding (radioligand + a high concentration of an unlabeled agonist like octreotide).
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Internalization (Uptake) Assay
This assay quantifies the amount of radiolabeled ligand that is actively transported into the cell over time.
Objective: To measure the rate and extent of [¹⁷⁷Lu]Lu-DOTA-TATE internalization in SSTR2-expressing cells.
Materials:
-
Cells: Live SSTR2-expressing cells (e.g., D341 MED, U2OS-SSTR2) cultured in plates.
-
Radioligand: [¹⁷⁷Lu]Lu-DOTA-TATE.
-
Binding Medium: Serum-free cell culture medium or appropriate buffer.
-
Acid Wash Buffer: A buffer to strip surface-bound ligand (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8).
-
Lysis Buffer: A buffer to lyse cells (e.g., 1 M NaOH).
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and grow to near confluence.
-
Incubation: Replace growth medium with binding medium containing a fixed concentration of [¹⁷⁷Lu]Lu-DOTA-TATE. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Stopping the Assay: At each time point, stop the uptake by placing the plate on ice and rapidly washing the cells with ice-cold PBS to remove unbound radioligand.
-
Surface Stripping: To distinguish between surface-bound and internalized radioactivity, add ice-cold acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice. Collect this supernatant, which contains the surface-bound fraction.
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioligand.
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions separately using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total radioactivity added or as molecules per cell. Plot the internalized amount versus time to determine the uptake kinetics.
Conclusion
The mechanism of action of this compound is a sophisticated example of targeted molecular therapy. Its high affinity and specificity for SSTR2 enable the precise delivery of therapeutic radionuclides to tumor cells. The subsequent agonist-induced signaling, receptor internalization, and retention of the radioisotope culminate in focused DNA damage and apoptotic cell death. A thorough understanding of these molecular and cellular events, supported by quantitative binding and uptake assays, is fundamental for the continued development and optimization of PRRT for neuroendocrine tumors and other SSTR2-positive malignancies.
References
Tyr3-Octreotate: A Comprehensive Technical Guide to a Potent Somatostatin Analog for Neuroendocrine Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr3-Octreotate, a synthetic analog of the natural hormone somatostatin, represents a significant advancement in the diagnosis and treatment of neuroendocrine tumors (NETs). Its high affinity and specificity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs, make it an ideal targeting agent. When chelated with DOTA and radiolabeled with therapeutic or diagnostic radionuclides, it forms the basis of Peptide Receptor Radionuclide Therapy (PRRT) and advanced medical imaging. This technical guide provides an in-depth overview of the structure, function, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Structure and Chemical Properties
This compound is a cyclic octapeptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr, featuring a disulfide bridge between the two cysteine residues. The key modification from octreotide is the substitution of phenylalanine with tyrosine at position 3.
| Property | Value |
| Chemical Formula | C49H64N10O12S2 |
| Molecular Weight | 1049.2 g/mol |
| Synonyms | [Tyr3]octreotate, TATE |
| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr |
Mechanism of Action and Function
The primary function of this compound is to bind with high affinity to somatostatin receptors, particularly SSTR2. This interaction is the cornerstone of its utility in oncology.
Somatostatin Receptor Binding
This compound exhibits a high affinity for SSTR2, which is significantly overexpressed on the cell surface of the majority of well-differentiated neuroendocrine tumors. This high-affinity binding allows for the targeted delivery of conjugated radionuclides to tumor cells, minimizing off-target effects.
Downstream Signaling Pathway
Upon binding to SSTR2, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion. The key steps in this pathway include:
-
G-protein Activation: Ligand binding activates inhibitory G-proteins (Gi).
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The beta-gamma subunit of the Gi protein can directly modulate ion channels, leading to changes in cellular excitability.
-
Activation of Phosphatases: The signaling cascade can also involve the activation of protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate key signaling molecules involved in cell growth pathways.
-
Anti-proliferative Effects: The culmination of these signaling events is the inhibition of cell growth and division.
Quantitative Data
Somatostatin Receptor Binding Affinity
The binding affinity of this compound and its derivatives to various somatostatin receptor subtypes is critical for its targeting efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled somatostatin analog.
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| [Tyr3]octreotate | >1000 | 1.6 | 130 | >1000 | 230 |
| DOTA-[Tyr3]octreotate | >1000 | 1.8 | 200 | >1000 | 300 |
| [177Lu]DOTA-[Tyr3]octreotate | >1000 | 2.1 | 250 | >1000 | 400 |
Data compiled from various in vitro studies.
Tumor Uptake and Biodistribution
The uptake of radiolabeled this compound in tumors and other organs is a key determinant of its diagnostic and therapeutic efficacy. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | 1 hour post-injection (%ID/g) | 24 hours post-injection (%ID/g) | 72 hours post-injection (%ID/g) |
| NET Tumor | 15.5 ± 4.2 | 12.1 ± 3.5 | 8.5 ± 2.1 |
| Kidneys | 10.2 ± 2.8 | 3.5 ± 1.1 | 1.2 ± 0.4 |
| Liver | 1.8 ± 0.5 | 0.9 ± 0.3 | 0.4 ± 0.1 |
| Spleen | 2.5 ± 0.7 | 1.1 ± 0.4 | 0.5 ± 0.2 |
| Blood | 0.8 ± 0.2 | 0.1 ± 0.05 | <0.1 |
Data from preclinical studies in tumor-bearing animal models.
Clinical Efficacy of [177Lu]DOTA-TATE (NETTER-1 Trial)
The landmark NETTER-1 phase III clinical trial established the efficacy and safety of [177Lu]DOTA-TATE in patients with advanced, progressive, somatostatin-receptor-positive midgut neuroendocrine tumors.[1][2][3][4][5]
| Endpoint | [177Lu]DOTA-TATE + Octreotide LAR (n=117) | High-Dose Octreotide LAR (n=114) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 40.0 months | 8.5 months | 0.21 (0.13-0.33) | <0.0001 |
| Objective Response Rate | 18% | 3% | - | 0.0008 |
| Median Overall Survival | 48.0 months | 36.3 months | 0.84 (0.60-1.17) | 0.30 |
| Complete Response | 3% | 0% | - | - |
| Partial Response | 15% | 3% | - | - |
| Stable Disease | 66% | 62% | - | - |
| Progressive Disease | 16% | 35% | - | - |
Experimental Protocols
Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177
This protocol describes the preparation of [177Lu]DOTA-TATE for therapeutic use.
References
- 1. ascopubs.org [ascopubs.org]
- 2. NETTER-1 Trial Final Overall Survival Analysis of Lu-177 Dotatate Plus Long-Acting Octreotide vs High-Dose Long-Acting Octreotide for Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Final overall survival in the phase 3 NETTER-1 study of lutetium-177-DOTATATE in patients with midgut neuroendocrine tumors. - ASCO [asco.org]
- 5. Additional evidence from the NETTER-1 trial - Everolimus, lutetium-177 DOTATATE and sunitinib for advanced, unresectable or metastatic neuroendocrine tumours with disease progression: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Somatostatin Receptor Binding Affinity of [Tyr3]-Octreotate
This technical guide provides a comprehensive overview of the binding affinity of the synthetic somatostatin analogue, [Tyr3]-Octreotate, and its derivatives to human somatostatin receptor subtypes (SSTRs). Designed for researchers, scientists, and professionals in drug development, this document details quantitative binding data, experimental methodologies, and the associated molecular signaling pathways.
Core Data: Somatostatin Receptor Binding Affinities
[Tyr3]-Octreotate is a modification of octreotate where the phenylalanine at position 3 is replaced by tyrosine, a change that facilitates radioiodination. This analogue, particularly when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) for radiolabeling, demonstrates a high binding affinity and selectivity for the somatostatin receptor subtype 2 (SSTR2). This characteristic is fundamental to its use in the imaging and radionuclide therapy of neuroendocrine tumors, which frequently overexpress SSTR2.[1][2]
The binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50), of [Tyr3]-Octreotate and its various metal-chelated forms have been determined through in vitro competitive binding assays. The data consistently show a strong preference for SSTR2, with significantly lower or negligible affinity for other subtypes.
Table 1: Binding Affinity (IC50 in nM) of [Tyr3]-Octreotate Analogues for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| Sm-CMDTPA-[Tyr3]-octreotate | - | 2.7 | - | - | - |
| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
The binding affinity data presented above are primarily derived from competitive radioligand binding assays. These experiments are crucial for quantifying the interaction between a ligand, such as [Tyr3]-Octreotate, and its target receptor.
Radioligand Binding Assay Methodology
A standard protocol for determining the binding affinity of [Tyr3]-Octreotate analogues involves the following steps:
-
Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are genetically engineered to express a single subtype of the human somatostatin receptor (e.g., hSSTR2). These cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes which contain the receptors.
-
Competitive Binding Incubation : The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled somatostatin analogue (the "tracer," e.g., 125I-[Tyr3]-octreotide or 111In-DTPA-octreotide). This incubation is performed with increasing concentrations of the unlabeled "competitor" ligand, which is the [Tyr3]-Octreotate analogue being tested.
-
Separation and Quantification : After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound tracer, is then measured using a gamma counter.
-
Data Analysis : The measured radioactivity is plotted against the concentration of the unlabeled competitor. This results in a sigmoidal dose-response curve. The IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand, is then calculated from this curve. Non-specific binding is determined by adding a high concentration of an unlabeled somatostatin analogue (e.g., 1 µM octreotide) to a set of control tubes.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the downstream signaling pathways associated with [Tyr3]-Octreotate binding.
Upon binding to SSTR2, [Tyr3]-Octreotate, as an agonist, initiates a cascade of intracellular signaling events. These pathways are characteristic of Gi protein-coupled receptors and ultimately lead to the cellular responses observed in targeted radionuclide therapy, such as inhibition of hormone secretion and cell growth.
Synthesis of [Tyr3]-Octreotate
The synthesis of [Tyr3]-Octreotate is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The process involves cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. Once the linear peptide has been assembled, it is cleaved from the resin, and a disulfide bridge is formed between the two cysteine residues to create the cyclic structure characteristic of octreotate. For radiopharmaceutical applications, a chelator like DOTA is then conjugated to the peptide, often at the N-terminus or the lysine side chain, to enable stable complexation with radiometals such as Gallium-68, Lutetium-177, or Yttrium-90.
Conclusion
[Tyr3]-Octreotate and its derivatives are highly valuable tools in nuclear medicine due to their strong and specific binding to the somatostatin receptor subtype 2. The quantitative data from in vitro binding assays confirm this high affinity, which is the cornerstone of their clinical efficacy in diagnosing and treating neuroendocrine tumors. A thorough understanding of the binding characteristics, the experimental methods used to determine them, and the resulting cellular signaling is essential for the continued development and optimization of somatostatin receptor-targeted radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radiotherapeutic efficacy of (153)Sm-CMDTPA-Tyr(3)-octreotate in tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr3-Octreotate sst2 receptor specificity
An In-depth Technical Guide on the Somatostatin Receptor 2 Specificity of Tyr3-Octreotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic somatostatin analog, demonstrates high affinity and specificity for the somatostatin receptor subtype 2 (sst2). This characteristic has established it as a cornerstone for the diagnosis and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs), which frequently overexpress sst2. This document provides a comprehensive technical overview of the sst2 specificity of this compound, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualization of the associated molecular pathways and experimental workflows.
Introduction to this compound and sst2 Targeting
Somatostatin is a natural regulatory peptide that exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[1] Synthetic analogs like octreotide were developed to overcome the short half-life of native somatostatin.[1] this compound, an octreotide derivative, was further optimized for clinical applications. When chelated with molecules like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be labeled with radionuclides such as Gallium-68 for diagnostic imaging (PET/CT) or Lutetium-177 and Yttrium-90 for PRRT.[2][3][4]
The therapeutic efficacy of these conjugates, such as [¹⁷⁷Lu-DOTA]⁰,Tyr³-octreotate (Lutathera® or DOTATATE), is critically dependent on their high binding affinity and specificity for the sst2 receptor. Upon binding, the radiolabeled compound is internalized, leading to an accumulation of radioactivity and targeted radiation-induced damage to the tumor cells. The higher affinity of this compound for the sst2-receptor compared to Tyr3-octreotide results in a greater amount of cell-associated radioactivity and a significantly higher tumor radiation dose.
Quantitative Analysis of Receptor Binding Specificity
The specificity of this compound and its derivatives is quantified by comparing its binding affinity across all five somatostatin receptor subtypes. Affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a specific radioligand from the receptor. A lower IC50 value indicates a higher binding affinity.
Data consistently shows that this compound analogs bind to the sst2 receptor with nanomolar or even sub-nanomolar affinity, while exhibiting significantly lower affinity for other subtypes. For instance, Ga-DOTA-[Tyr3]-octreotate demonstrates a remarkably high affinity for sst2 with an IC50 of 0.2 nM. While octreotide-based analogs show high affinity for sst2, they also have a notable affinity for sst5. However, the modification to this compound enhances the sst2 selectivity, making it a superior agent for PRRT.
Table 1: Binding Affinities (IC50, nM) of this compound Analogs for Human Somatostatin Receptors (sst1-5)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | 231 | |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | 216 | >1000 | 114 | |
| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | 237 | >1000 | 168 | |
| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - | |
| Octreotide | No Affinity | High Affinity | Low Affinity | No Affinity | High Affinity |
Note: Data is compiled from studies using transfected cell lines expressing individual human somatostatin receptor subtypes. A higher IC50 value denotes lower binding affinity.
Key Experimental Protocols
The determination of binding affinity and functional response to this compound relies on standardized in vitro assays.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a non-radiolabeled compound (the "competitor," e.g., DOTA-TATE) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 and subsequently the binding affinity (Ki) of this compound for sst2.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably transfected to express a single human somatostatin receptor subtype (e.g., HEK293-sst2 or AR4-2J cells).
-
Radioligand: A ligand with high affinity for the target receptor, labeled with a radioisotope (e.g., [¹²⁵I-Tyr³]octreotide).
-
Competitor: Unlabeled this compound analog at various concentrations.
-
Buffers: Lysis buffer, assay binding buffer, and ice-cold wash buffer.
-
Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C).
-
Detection: A scintillation counter.
Methodology:
-
Membrane Preparation: Cultured cells expressing the sst2 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined via a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:
-
Cell membrane preparation (e.g., 50-120 µg protein).
-
Varying concentrations of the unlabeled this compound competitor.
-
A fixed, low concentration of the radioligand (e.g., [¹²⁵I-Tyr³]octreotide).
-
-
Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve using non-linear regression.
References
- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preclinical Profile of Tyr3-Octreotate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Tyr3-Octreotate, a somatostatin analog with high affinity for the somatostatin receptor subtype 2 (SSTR2). This document is intended to serve as a resource for researchers and professionals involved in the development of targeted diagnostics and therapeutics in oncology.
Core Data: Binding Affinity and Biodistribution
The preclinical efficacy of this compound and its derivatives is fundamentally linked to its high binding affinity for SSTR2, which is overexpressed in many neuroendocrine tumors. This section summarizes the quantitative data from in vitro binding assays and in vivo biodistribution studies.
Somatostatin Receptor Binding Affinity
The binding affinity of this compound and its chelated analogs for human somatostatin receptor subtypes is presented below. The data, expressed as the half-maximal inhibitory concentration (IC50), highlights the compound's selectivity for SSTR2. Lower IC50 values are indicative of a higher binding affinity.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Ga-DOTA-Tyr3-Octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| Y-DOTA-Tyr3-Octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| In-DTPA-Tyr3-Octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Octreotide * | >1000 | 0.6 | 79 | >1000 | 15 |
Data for the closely related analog, Octreotide, is provided for comparison.[1]
In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate
Biodistribution studies in preclinical animal models are critical for evaluating the in vivo targeting capabilities and clearance profile of radiolabeled this compound. The following table summarizes the biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in nude mice bearing human small cell lung cancer (NCI-H69) xenografts, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 hour post-injection (%ID/g) | 24 hours post-injection (%ID/g) | 72 hours (3 days) post-injection (%ID/g) | 168 hours (7 days) post-injection (%ID/g) |
| Tumor | 3.5 | 3.7 | 2.1 | 1.2 |
| Blood | 1.8 | 0.1 | 0.0 | 0.0 |
| Kidneys | 10.2 | 2.5 | 0.8 | 0.3 |
| Liver | 0.8 | 0.3 | 0.1 | 0.1 |
| Spleen | 0.3 | 0.2 | 0.1 | 0.1 |
| Pancreas | 1.2 | 0.5 | 0.2 | 0.1 |
| Lungs | 1.0 | 0.2 | 0.1 | 0.0 |
| Bone | 0.4 | 0.2 | 0.1 | 0.1 |
Data adapted from a study in nude mice with NCI-H69 xenografts.[2]
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving this compound.
Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177
This protocol outlines the steps for radiolabeling DOTA-Tyr3-Octreotate with ¹⁷⁷Lu for use in biodistribution and therapeutic efficacy studies.
Materials:
-
DOTA-Tyr3-Octreotate peptide
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate buffer (pH 5.0)
-
Ascorbic acid solution
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC (Instant Thin-Layer Chromatography) strips
-
Mobile phase (e.g., 0.1 M sodium citrate)
-
Radio-TLC scanner
Procedure:
-
In a sterile reaction vial, combine DOTA-Tyr3-Octreotate with sodium acetate buffer.
-
Add ascorbic acid solution to prevent radiolysis.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents and incubate the vial at 95-100°C for 15-30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the ITLC strip using the appropriate mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The radiolabeled peptide should migrate with the solvent front, while free ¹⁷⁷Lu remains at the origin.
-
A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (IC50) of unlabeled this compound for SSTR2 using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or a similar high-affinity SSTR2 radioligand
-
Competitor ligand: Unlabeled this compound at a range of concentrations
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound in assay buffer.
-
In a 96-well microplate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled SSTR2 ligand).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
In Vivo Therapeutic Efficacy Study
This protocol outlines a typical preclinical study to evaluate the therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
SSTR2-expressing tumor cells (e.g., NCI-H69, AR42J)
-
¹⁷⁷Lu-DOTA-Tyr3-Octreotate
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of SSTR2-expressing tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer a therapeutic dose of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate intravenously (e.g., via the tail vein). The dose and treatment schedule can vary depending on the study design.
-
Control Group: Administer an equivalent volume of sterile saline.
-
-
Tumor Growth and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the animals in all groups at regular intervals (e.g., twice weekly) for the duration of the study.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or regression. Other endpoints may include survival analysis and monitoring for any signs of toxicity.
-
Data Analysis: Compare the tumor growth curves and survival data between the treatment and control groups to determine the therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate. Statistical analysis is performed to assess the significance of the observed differences.
Visualizations: Pathways and Workflows
This section provides diagrams to visually represent key concepts related to the preclinical study of this compound.
SSTR2 Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and pro-apoptotic effects in tumor cells.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Workflow: In Vivo Biodistribution Study
The following diagram illustrates the typical workflow for a preclinical in vivo biodistribution study of a radiolabeled compound like ¹⁷⁷Lu-DOTA-Tyr3-Octreotate.
References
In Vitro Evaluation of Tyr3-Octreotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Tyr3-Octreotate, a somatostatin analog with high affinity for the somatostatin receptor subtype 2 (SSTR2). The document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes critical pathways and workflows to support research and development in targeted radionuclide therapy and diagnostics.
Core Data: this compound and Analog Binding Affinities
The binding affinity of this compound and its chelated derivatives is predominantly high for SSTR2, a key factor in its application for imaging and treating SSTR2-expressing tumors. The following tables summarize the binding affinities (IC50 values) from various in vitro studies.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - |
| 800CW-TATE | - | 72 | - | - | - |
Table 1: Binding Affinity (IC50 in nM) of this compound Analogs for Human Somatostatin Receptor Subtypes. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., AR4-2J, NCI-H69, or transfected CHO-K1, HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr3]-octreotide.
-
Competitor Ligand: this compound at a range of concentrations.
-
Assay Buffer: Typically 50 mM HEPES or Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.
-
Gamma Counter: To measure radioactivity.
b. Method:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of the competitor ligand (this compound). Total binding is measured in the absence of the competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
c. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor ligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
Internalization Assay
This assay quantifies the amount of a radiolabeled ligand that is internalized by cells upon binding to its receptor.
a. Materials:
-
Cells: SSTR2-expressing cells (e.g., NCI-H69, AR42J) seeded in 24- or 48-well plates.
-
Radiolabeled Ligand: e.g., ¹⁷⁷Lu-DOTA-Tyr3-Octreotate.
-
Blocking Agent: A high concentration of unlabeled octreotide to determine non-specific internalization.
-
Acid Wash Buffer: To differentiate between surface-bound and internalized radioligand (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8).
-
Lysis Buffer: e.g., 1 M NaOH.
-
Gamma Counter.
b. Method:
-
Incubation: Incubate the cells with the radiolabeled ligand at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). A parallel set of wells should be co-incubated with the blocking agent.
-
Washing: At each time point, remove the incubation medium and wash the cells with ice-cold PBS to stop the internalization process and remove unbound ligand.
-
Acid Wash: To remove surface-bound radioactivity, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound fraction.
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioligand.
-
Quantification: Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
Colony Forming Assay
This assay assesses the ability of a single cell to proliferate and form a colony, thereby evaluating the cytotoxic effect of a treatment like radiolabeled this compound.
a. Materials:
-
Cells: Tumor cell line of interest (e.g., CA20948 rat pancreatic tumor cells).
-
Treatment: Radiolabeled this compound (e.g., ¹⁷⁷Lu- or ⁹⁰Y-DOTA-Tyr3-Octreotate) at various concentrations.
-
Culture Dishes: 6-well or 100 mm dishes.
-
Fixation Solution: e.g., 6% glutaraldehyde.
-
Staining Solution: e.g., 0.5% crystal violet.
-
Stereomicroscope.
b. Method:
-
Cell Seeding: Plate a known number of single cells into the culture dishes and allow them to attach.
-
Treatment: Expose the cells to different concentrations of the radiolabeled this compound for a defined period.
-
Incubation: Remove the treatment medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with glutaraldehyde and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.
Visualizations
SSTR2 Signaling Pathway
Caption: SSTR2 signaling cascade initiated by this compound binding.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive assay.
Logical Relationship: Internalization Process
Caption: The process of ligand internalization following receptor binding.
References
The Advent of Tyr3-Octreotate: A Technical Guide to a Paradigm Shift in Neuroendocrine Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of neuroendocrine tumor (NET) treatment has been significantly reshaped by the development of targeted radionuclide therapies. Central to this revolution is Tyr3-Octreotate (Y3-TATE), a synthetic somatostatin analogue that has demonstrated superior efficacy in peptide receptor radionuclide therapy (PRRT). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on its application as a radiopharmaceutical, particularly [¹⁷⁷Lu]Lu-DOTA-TATE. We will delve into the quantitative data that underscores its clinical utility, detail the experimental protocols for its synthesis and evaluation, and visualize the key biological and experimental pathways.
Discovery and Rationale for Development
The journey to this compound began with the established somatostatin analogue, octreotide. Early attempts at peptide receptor-mediated targeting for imaging and therapy utilized octreotide. However, a key innovation was the substitution of the phenylalanine residue at position 3 with a tyrosine residue. This modification was initially intended to facilitate radioiodination.[1][2] Subsequent research revealed a serendipitous and crucial benefit: the Tyr3 substitution significantly increased the binding affinity of the peptide for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of neuroendocrine tumors.[3][4] This enhanced affinity led to improved tumor targeting and retention, laying the foundation for a more effective therapeutic agent.[3]
Further development involved the conjugation of this compound with a chelator to stably incorporate therapeutic radionuclides. The most widely used chelator is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The resulting compound, DOTA-Tyr3-Octreotate (DOTATATE), can be radiolabeled with various isotopes, most notably Lutetium-177 (¹⁷⁷Lu), to form [¹⁷⁷Lu]Lu-DOTA-TATE (Lutathera®), a cornerstone of modern PRRT.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its radiolabeled conjugates.
Table 1: In Vitro Binding Affinity (IC50) for SSTR2
| Compound | Cell Line | IC50 (nM) | Reference |
| [¹¹¹In-DTPA⁰]octreotide | Mouse AtT20 pituitary tumor cells | >10 | |
| [¹¹¹In-DTPA⁰,Tyr³]octreotide | Mouse AtT20 pituitary tumor cells | Low nanomolar range | |
| [¹¹¹In-DOTA⁰,Tyr³]octreotate | Mouse AtT20 pituitary tumor cells | Low nanomolar range | |
| DOTA-TOC | - | 0.31 ± 0.07 | |
| ⁹⁹mTc-EDDA-HYNIC-TOC | AR42J rat pancreatic tumor cells | < 2.65 |
Table 2: Radiolabeling and Synthesis Yields
| Process | Compound | Yield | Reference |
| Small-scale synthesis | DOTA-TOC | 60 ± 5% |
Table 3: Preclinical In Vivo Tumor Uptake
| Radiopharmaceutical | Tumor Model | Uptake (%ID/g) | Time Point | Reference |
| [¹¹¹In-DTPA]octreotide | AR42J tumor-bearing nude mice | 4.3 | - | |
| [⁹⁹mTc-HYNIC]peptides | AR42J tumor-bearing nude mice | 5.8 - 9.6 | - | |
| [¹⁸F]FET-βAG-TOCA | AR42J xenografts | Higher than ⁶⁸Ga-DOTATATE | - | |
| [¹⁸F]FET-G-TOCA | AR42J xenografts | Higher than ⁶⁸Ga-DOTATATE | - |
Table 4: Clinical Efficacy of [¹⁷⁷Lu]Lu-DOTA-TATE in Neuroendocrine Tumors
| Study/Parameter | Value | Reference |
| NETTER-1 Phase III Trial | ||
| Progression-Free Survival (PFS) | 29 months | |
| Overall Survival (OS) | 63 months | |
| Objective Response Rate (ORR) | 39% | |
| Stable Disease | 43% | |
| Long-Term Follow-up (Kwekkeboom et al., 2008) | ||
| Complete Remission | 2% | |
| Partial Remission | 28% | |
| Minor Tumor Response | 16% | |
| Median Time to Progression | 40 months |
Mechanism of Action
The therapeutic effect of [¹⁷⁷Lu]Lu-DOTA-TATE is initiated by its high-affinity binding to SSTR2 on the surface of neuroendocrine tumor cells. Following this binding, the receptor-ligand complex is internalized into the cell via endocytosis. Once inside, the [¹⁷⁷Lu]Lu-DOTA-TATE is trafficked to and retained within lysosomes. The Lutetium-177 isotope then decays, emitting beta particles that have a short tissue penetration range (mean 0.67 mm, maximum 2.2 mm). This localized delivery of radiation induces DNA damage, ultimately leading to tumor cell apoptosis.
Signaling Pathways
The binding of this compound to SSTR2 activates intracellular signaling cascades. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi). Activation of SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can inhibit hormone secretion and cell proliferation. In some cellular contexts, SSTR2 activation can also stimulate phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate downstream signaling pathways such as the MAPK and PI3K/Akt pathways, influencing cell growth and survival.
Experimental Protocols
Solid-Phase Synthesis of Tyr3-Octreotide
A common method for synthesizing this compound is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a suitable resin, such as Fmoc-Cys(Trt)-Wang Resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence: D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt).
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and thioanisole.
-
Cyclization: Perform disulfide bond formation between the two cysteine residues, often through air oxidation in a basic aqueous solution.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Conjugation of DOTA to this compound
-
Activation of DOTA: Activate a protected form of DOTA, such as DOTA-tri-t-butyl ester, using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA in a solvent such as DMF or N-methyl-2-pyrrolidinone (NMP).
-
Conjugation to Peptide: Add the activated DOTA to the N-terminus of the protected this compound.
-
Deprotection: Remove the protecting groups (e.g., t-butyl esters) from the DOTA chelator and the peptide using TFA.
-
Purification: Purify the DOTA-Tyr3-Octreotate conjugate by RP-HPLC.
-
Characterization: Verify the final product by mass spectrometry.
Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177
-
Preparation: In a reaction vial, combine DOTA-Tyr3-Octreotate with a suitable buffer, such as ammonium acetate, to maintain a pH of approximately 5.
-
Addition of Radionuclide: Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution to the vial.
-
Incubation: Heat the reaction mixture at a controlled temperature, typically 95-100°C, for a specific duration, usually 20-30 minutes.
-
Quality Control: After cooling, determine the radiochemical purity of the [¹⁷⁷Lu]Lu-DOTA-TATE using methods like instant thin-layer chromatography (ITLC) or RP-HPLC to ensure that the incorporation of ¹⁷⁷Lu is high (typically >95%).
Peptide Receptor Radionuclide Therapy (PRRT) Workflow
The clinical application of [¹⁷⁷Lu]Lu-DOTA-TATE follows a standardized workflow to ensure patient safety and therapeutic efficacy.
The standard PRRT protocol with [¹⁷⁷Lu]Lu-DOTA-TATE typically involves four treatment cycles administered every 8 to 16 weeks. Patients are premedicated with anti-nausea medication. An intravenous infusion of an amino acid solution is administered before, during, and after the radiopharmaceutical to protect the kidneys from radiation-induced damage. The [¹⁷⁷Lu]Lu-DOTA-TATE is then infused intravenously over approximately 30 minutes.
Conclusion
This compound represents a landmark achievement in the field of nuclear medicine and oncology. Its development, driven by a rational design to improve upon existing somatostatin analogues, has led to a highly effective and targeted therapy for neuroendocrine tumors. The robust preclinical and clinical data, coupled with well-defined synthesis and therapeutic protocols, have solidified the role of [¹⁷⁷Lu]Lu-DOTA-TATE as a standard of care for many patients with SSTR-positive NETs. Future research will likely focus on further optimizing peptide analogues, exploring new radionuclides, and investigating combination therapies to continue advancing the treatment of these challenging malignancies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evolution of Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical comparison of [DTPA0] octreotide, [DTPA0,Tyr3] octreotide and [DOTA0,Tyr3] octreotide as carriers for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
The Cellular Journey of Tyr3-Octreotate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and internalization of Tyr3-Octreotate, a synthetic analog of somatostatin crucial for the imaging and radionuclide therapy of neuroendocrine tumors. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Concepts of this compound Internalization
The cellular uptake of this compound is a highly specific process primarily mediated by the somatostatin receptor subtype 2 (SSTR2), a G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor-ligand complex is rapidly internalized, a critical step for the therapeutic efficacy of radiolabeled analogs. The dominant mechanism for this internalization is clathrin-mediated endocytosis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the binding and internalization of this compound and related analogs.
Table 1: Binding Affinities (IC50/Kd) of Somatostatin Analogs
| Compound | Receptor Subtype | Cell Line | IC50 / Kd (nM) | Reference |
| [125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.3 | [1] |
| [DTPA0, 125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.2 | [1] |
| [DOTA0, 125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.2 | [1] |
| 99mTc-EDDA-HYNIC-TOC | Somatostatin Receptors | AR42J cells | 1.8 ± 0.4 | [2] |
| 99mTc-Tricine-HYNIC-TOC | Somatostatin Receptors | AR42J cells | 3.9 ± 1.2 | [2] |
Table 2: In Vitro Internalization of Radiolabeled Somatostatin Analogs
| Compound | Cell Line | Incubation Time | Internalization (% of added radioactivity/mg protein) | Reference |
| [125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~1% | |
| [DTPA0, 125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~1% | |
| [DOTA0, 125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~5% | |
| 99mTc-EDDA-HYNIC-TOC | AR42J cells | 80 minutes | ~5% | |
| 99mTc-Tricine-HYNIC-TOC | AR42J cells | 80 minutes | ~2% | |
| [111In-DTPA0]octreotide | CA20948 cells | Not specified | Receptor-specific internalization observed | |
| [90Y-DOTA0,Tyr3]octreotide | CA20948 cells | Not specified | Higher internalization than 111In-labeled analogs | |
| [111In-DOTA0,Tyr3]octreotide | CA20948 cells | Not specified | Receptor-specific internalization observed |
Signaling and Internalization Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular events leading to the internalization of the receptor-ligand complex. This process is crucial for concentrating radiolabeled analogs within the target tumor cells.
Upon stimulation by agonists like this compound, SSTR2 undergoes rapid endocytosis via clathrin-coated pits. This process involves the recruitment of β-arrestin to the cell surface receptor. The agonist-receptor complex then moves into clathrin-coated pits, which invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles. These vesicles subsequently uncoat and fuse with early endosomes, where the ligand and receptor can be sorted for degradation in lysosomes or recycled back to the cell surface.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe common experimental protocols used to study the cellular uptake and internalization of this compound.
Cell Culture
-
Cell Lines: SSTR2-positive cell lines such as the rat pancreatic tumor cell lines CA20948 and AR42J, or human embryonic kidney (HEK293) and Chinese hamster ovary (CHO-K1) cells stably transfected with the SSTR2 gene are commonly used. SSTR2-negative cell lines like ARO (human anaplastic thyroid tumor) can be used as negative controls.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (10%), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.
-
Membrane Preparation: Cells expressing SSTR2 are harvested, and the cell membranes are isolated by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., [125I-Tyr3]Octreotide) and varying concentrations of a non-radiolabeled competitor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Kd (dissociation constant), which is a measure of binding affinity.
Internalization Assay
Internalization assays are used to quantify the amount of radioligand that is taken up by the cells.
-
Cell Plating: SSTR2-expressing cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: The cells are incubated with the radiolabeled this compound at 37°C for different time periods to allow for internalization.
-
Separation of Surface-Bound and Internalized Ligand: At the end of the incubation, the cells are washed with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. The radioactivity in this acid wash represents the membrane-bound fraction.
-
Cell Lysis: The cells are then lysed (e.g., with NaOH) to release the internalized radioligand.
-
Quantification: The radioactivity in the acid wash and the cell lysate are measured separately to determine the amount of surface-bound and internalized ligand, respectively.
Conclusion
The cellular uptake and internalization of this compound are complex, multi-step processes that are fundamental to its application in nuclear medicine. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this compound-based diagnostics and therapeutics. This guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and offering a practical framework for future research.
References
The Pharmacokinetics and Biodistribution of Tyr3-Octreotate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Tyr3-Octreotate, a synthetic analog of somatostatin. This document delves into the preclinical and clinical data, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and nuclear medicine. This compound, particularly in its radiolabeled forms such as 177Lu-DOTA-Tyr3-octreotate (Lutathera®) and 68Ga-DOTA-Tyr3-octreotate, has become a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in these malignancies.
Core Principles of this compound Pharmacokinetics
The therapeutic and diagnostic efficacy of radiolabeled this compound is fundamentally linked to its pharmacokinetic and biodistribution profile. Administered intravenously, it is designed for targeted delivery of radiation to tumor cells while minimizing exposure to healthy tissues.[1] The peptide's journey through the body is characterized by its specific binding to SSTR2, internalization into tumor cells, and subsequent clearance.[2]
Key pharmacokinetic properties include a relatively short serum half-life of the radioactivity, with less than 10% of the injected dose remaining in the serum within three hours post-injection.[1] The primary route of excretion is through the kidneys, with approximately 75% of the injected radioactivity eliminated in the urine within the first 24 hours.[1] This rapid clearance from the blood, coupled with high tumor uptake and retention, results in a favorable therapeutic index.[1]
Preclinical Biodistribution of 177Lu-DOTA-Tyr3-octreotate
Preclinical studies in various animal models have been instrumental in elucidating the biodistribution profile of 177Lu-DOTA-Tyr3-octreotate. These studies consistently demonstrate high uptake in SSTR2-positive tumors and organs.
Quantitative Biodistribution Data in Animal Models
The following table summarizes the biodistribution of 177Lu-DOTA-Tyr3-octreotate in different preclinical models, presenting the data as a percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Organ/Tissue | Lewis Rats with CA20948 Pancreatic Tumor | Nude Mice with NCI-H69 SCLC Tumor |
| 4h | 24h | |
| Blood | 0.2 ± 0.1 | 0.03 ± 0.01 |
| Pancreas | 10.3 ± 2.5 | 3.9 ± 0.9 |
| Adrenals | 11.2 ± 1.9 | 4.1 ± 0.8 |
| Kidneys | 3.5 ± 0.5 | 1.8 ± 0.2 |
| Liver | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Muscle | 0.1 ± 0.0 | 0.04 ± 0.01 |
| Tumor | 14.8 ± 3.2 | 6.7 ± 1.5 |
| 24h | 72h (3 days) | |
| Tumor | 3.7 | 2.1 |
Clinical Pharmacokinetics and Biodistribution
In human subjects, radiolabeled this compound exhibits a pharmacokinetic profile that enables effective tumor targeting and imaging. The biodistribution is characterized by high uptake in tumors expressing SSTR2, as well as in organs with physiological SSTR2 expression such as the pituitary gland, thyroid, spleen, kidneys, and liver.
Human Pharmacokinetic and Dosimetric Parameters
The following table presents key pharmacokinetic and dosimetric parameters for 177Lu-DOTA-Tyr3-octreotate in patients with neuroendocrine tumors.
| Parameter | Value | Reference |
| Biological Half-life (serum) | < 3 hours for >90% of injected dose | |
| Primary Excretion Route | Renal | |
| Urinary Excretion (24h) | ~75% of injected dose | |
| Tumor-to-Kidney Residence Time Ratio | 1.5 (advantageous for tumor dosing) | |
| Tumor-to-Spleen Residence Time Ratio | 2.1 | |
| Mean Absorbed Dose to Tumor (1g) | 0.3 Gy/MBq |
Experimental Protocols
Preclinical Biodistribution Study Protocol for 177Lu-DOTA-Tyr3-octreotate
This protocol outlines a typical methodology for assessing the biodistribution of 177Lu-DOTA-Tyr3-octreotate in a tumor-bearing rodent model.
1. Radiolabeling of DOTA-Tyr3-octreotate with Lutetium-177
-
Dissolve DOTA-Tyr3-octreotate in a suitable buffer (e.g., 0.02M acetic acid).
-
Add 177LuCl3 to the peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30-60 minutes).
-
Determine the radiochemical purity using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
2. Animal Model
-
Utilize an appropriate animal model, such as nude mice or Lewis rats, bearing a somatostatin receptor-positive tumor xenograft (e.g., NCI-H69 human small cell lung cancer or CA20948 rat pancreatic tumor).
3. Administration of the Radiopharmaceutical
-
Administer a defined activity of 177Lu-DOTA-Tyr3-octreotate intravenously (i.v.) to the tumor-bearing animals.
4. Biodistribution Analysis
-
At predetermined time points post-injection (e.g., 4, 24, 72 hours), euthanize groups of animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
5. Data Analysis
-
Calculate the mean and standard deviation of the %ID/g for each tissue at each time point.
-
Analyze the data to determine the uptake and clearance characteristics of the radiopharmaceutical in different organs, with a focus on tumor uptake and retention versus uptake in non-target organs.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the application of this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathway of [177Lu]Lu-DOTA-Tyr3-octreotate.
Caption: Preclinical Evaluation Workflow for Radiolabeled this compound.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of [Tyr3]Octreotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr3]Octreotate is a synthetic analog of the hormone somatostatin, which is of significant interest in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors that overexpress somatostatin receptors.[1] By incorporating a chelating agent, these peptides can be radiolabeled for imaging or peptide receptor radionuclide therapy (PRRT).[1] The following document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of [Tyr3]Octreotate utilizing the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.
Overall Synthesis Strategy
The synthesis of [Tyr3]Octreotate is typically performed using an Fmoc-based solid-phase strategy on a 2-chlorotrityl chloride (2-CTC) resin.[1] This super acid-sensitive resin allows for the cleavage of the completed peptide chain under mild acidic conditions, which helps in preserving the acid-labile side-chain protecting groups.[1] The synthesis involves a series of iterative cycles of Fmoc deprotection and amino acid coupling, followed by on-resin cyclization to form the disulfide bridge, cleavage from the resin, and finally, purification of the crude peptide.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for peptide synthesis | Sigma-Aldrich, Novabiochem |
| Fmoc-protected amino acids | Building blocks for the peptide chain | Sigma-Aldrich, Bachem |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | Base for amino acid activation | Sigma-Aldrich |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |
| HBTU/HOBt or HATU | Coupling reagents | Sigma-Aldrich |
| Iodine | Oxidizing agent for cyclization | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger during cleavage | Sigma-Aldrich |
| Diethyl ether | For peptide precipitation | Fisher Scientific |
Protocol 1: Resin Preparation and Loading of the First Amino Acid
This protocol describes the attachment of the C-terminal amino acid, Threonine, to the 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution) in dichloromethane (DCM) for 15-30 minutes in a peptide synthesis vessel.
-
Loading Solution Preparation: In a separate container, dissolve Fmoc-Thr(tBu)-OH (1.5 equivalents relative to resin capacity) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times), and then dry under vacuum.
Protocol 2: Peptide Chain Elongation
This iterative process involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Once the coupling is complete, drain the reaction mixture and wash the peptide-resin with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection and coupling steps for each amino acid in the [Tyr3]Octreotate sequence: D-Phe - Cys(Trt) - Tyr(tBu) - D-Trp(Boc) - Lys(Boc) - Thr(tBu) - Cys(Trt) - Thr(tBu)-OH .
Protocol 3: On-Resin Cyclization
Cyclization is performed on the resin-bound peptide to favor intramolecular disulfide bond formation.
-
Iodine-Mediated Oxidation:
-
Swell the peptide-resin in DMF.
-
Add a solution of iodine (e.g., 10 equivalents) in DMF.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.
-
Protocol 4: Cleavage from Resin and Deprotection
-
Cleavage from Resin:
-
Wash the cyclized peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final [Tyr3]Octreotate peptide.
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| Resin Loading | Fmoc-Thr(tBu)-OH | 1.5 equivalents | |
| DIPEA | 3.0 equivalents | ||
| Reaction Time | 1-2 hours | ||
| Fmoc Deprotection | Piperidine in DMF | 20% | |
| Reaction Time | 5 min + 10-15 min | ||
| Amino Acid Coupling | Fmoc-amino acid | 3 equivalents | |
| HBTU/HOBt/DIPEA | 3/3/6 equivalents | ||
| Reaction Time | 1-2 hours | ||
| On-Resin Cyclization | Iodine | 10 equivalents | |
| Reaction Time | 1-2 hours | ||
| Cleavage | Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | |
| Reaction Time | 2-3 hours |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of [Tyr3]Octreotate.
References
Application Notes and Protocols for Radiolabeling Tyr3-Octreotate with ¹⁷⁷Lu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-Tyr3-Octreotate (DOTATATE) with Lutetium-177 (¹⁷⁷Lu). This document is intended to serve as a practical guide for researchers and professionals involved in the development and application of ¹⁷⁷Lu-DOTATATE for peptide receptor radionuclide therapy (PRRT).
Introduction
¹⁷⁷Lu-DOTATATE is a radiopharmaceutical agent used for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). The therapeutic efficacy of ¹⁷⁷Lu-DOTATATE stems from the targeted delivery of β⁻-emitting ¹⁷⁷Lu to tumor cells, leading to localized radiation-induced cell death. The successful preparation of ¹⁷⁷Lu-DOTATATE with high radiochemical purity and stability is critical for its clinical application.
DOTA-Tyr3-Octreotate, an analogue of the neuropeptide somatostatin, is conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which firmly complexes the lutetium-177 radionuclide. The Tyr3 substitution in the octreotate peptide enhances its binding affinity to SSTR2.
Experimental Data
Radiolabeling and Quality Control
The radiolabeling of DOTATATE with ¹⁷⁷Lu is a critical process that requires careful optimization of reaction parameters to achieve high radiochemical yield and purity.
| Parameter | Value | Reference |
| Radiochemical Yield | > 80% | [1] |
| Radiochemical Purity (ITLC) | > 99% (99.8 ± 0.05%) | [2] |
| Radiochemical Purity (HPLC) | > 97% (97.3 ± 1.5%) | [2] |
| Specific Activity (Carrier Added ¹⁷⁷Lu) | 11.6 to 27 Ci/mg (0.43–1.03 GBq/µg) | [1] |
| Molar Ratio (¹⁷⁷Lu:DOTATATE) | Average of 3.06 ± 0.72 | [1] |
Stability of ¹⁷⁷Lu-DOTATATE
The stability of the radiolabeled peptide is crucial for ensuring that the radionuclide remains chelated to the peptide until it reaches the target tumor cells.
| Condition | Time Point | Stability (% Intact) | Reference |
| In Acetate Buffer | 312 hours | 91.4% | |
| In Human Plasma (in vitro) | 24 hours | > 97% | |
| In Human Plasma (in vivo) | 0.5 hours | 87% ± 2% | |
| 4 hours | 82% ± 3% | ||
| 24 hours | 23% ± 5% | ||
| 96 hours | 1.7% ± 0.9% | ||
| Refrigerated Final Product | 72 hours | > 99.5% |
In Vitro Cell Binding and Uptake
In vitro studies are essential to confirm the specific binding of ¹⁷⁷Lu-DOTATATE to SSTR-expressing cells.
| Cell Line | Parameter | Value | Reference |
| Rat Pancreatic Tumor (CA20948) | Affinity (Kd) | 12.06 nM | |
| Max. Binding (Bmax) | 0.20 pmol/10⁶ cells | ||
| Internalization | < 5% | ||
| U2OS + SSTR2A | Uptake (24h) | 17.8 ± 2.4% | |
| BON1 + SSTR2A | Uptake (24h) | 9.6 ± 0.6% |
Biodistribution in Xenograft Mouse Model
Biodistribution studies in animal models provide insights into the in vivo targeting and clearance of the radiopharmaceutical.
| Organ/Tissue | 4 hours post-injection (%ID/g) | Reference |
| Tumor | 7.3% | |
| Blood | Low (fast clearance) | |
| Kidneys | High | |
| Liver | Moderate | |
| Spleen | Moderate |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Tyr3-Octreotate with ¹⁷⁷Lu
This protocol describes a general method for the manual preparation of ¹⁷⁷Lu-DOTATATE. Automated synthesis modules are also commonly used and offer advantages in terms of radiation safety and reproducibility.
Materials:
-
DOTA-Tyr3-Octreotate (DOTATATE) peptide
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Ammonium Acetate Buffer (0.4 M, pH 5.1)
-
Gentisic Acid
-
Sterile, pyrogen-free reaction vial (10 mL)
-
Heating block or water bath
-
pH indicator strips
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile reaction vial, dissolve the required amount of DOTATATE peptide in the ammonium acetate buffer.
-
Add gentisic acid as a radical scavenger to protect the peptide from radiolysis.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Check the pH of the reaction mixture using a pH strip and adjust to 4.5-5.0 if necessary.
-
Securely cap the vial and place it in a heating block or water bath pre-heated to 95°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control checks (see Protocol 2) to determine the radiochemical purity.
-
If purification is required, a C18 Sep-Pak cartridge can be used. The free ¹⁷⁷Lu can be eluted with acetate buffer, and the labeled peptide can be eluted with methanol.
-
For clinical use, the final product should be passed through a sterile 0.22 µm filter into a sterile vial.
Protocol 2: Quality Control of ¹⁷⁷Lu-DOTATATE
A. Instant Thin Layer Chromatography (ITLC)
Purpose: To determine the percentage of free ¹⁷⁷Lu versus labeled peptide.
Materials:
-
ITLC-SG (Silica Gel) strips
-
0.1 M Citrate Buffer (pH 5.0) as the mobile phase
-
Developing chamber
-
Gamma counter or radio-TLC scanner
Procedure:
-
Spot a small drop of the ¹⁷⁷Lu-DOTATATE solution onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the citrate buffer.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Cut the strip in half and count the radioactivity in each section using a gamma counter, or scan the entire strip using a radio-TLC scanner.
-
Calculation:
-
Rf of free ¹⁷⁷Lu = 0.8–1.0 (migrates with the solvent front)
-
Rf of ¹⁷⁷Lu-DOTATATE = 0.0–0.3 (remains at the origin)
-
Radiochemical Purity (%) = [Activity at origin / (Activity at origin + Activity at solvent front)] x 100
-
B. High-Performance Liquid Chromatography (HPLC)
Purpose: To obtain a more detailed analysis of the radiochemical purity and identify potential radiolabeled impurities.
Materials:
-
HPLC system with a radioactivity detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient elution program
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume of the ¹⁷⁷Lu-DOTATATE sample.
-
Run a gradient elution program, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 30 minutes.
-
Monitor the chromatogram from the radioactivity detector.
-
Identify the peaks corresponding to free ¹⁷⁷Lu, ¹⁷⁷Lu-DOTATATE, and any other radiolabeled species based on their retention times.
-
Calculate the radiochemical purity by integrating the peak areas.
Protocol 3: In Vitro Cell Binding Assay
Purpose: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) of ¹⁷⁷Lu-DOTATATE on SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cell line (e.g., CA20948, NCI-H69, or transfected cell lines)
-
Non-SSTR2-expressing control cell line
-
¹⁷⁷Lu-DOTATATE
-
Unlabeled ("cold") DOTATATE
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Cell culture plates (e.g., 24-well plates)
-
Gamma counter
Procedure:
-
Plate the cells at a known density in the cell culture plates and allow them to adhere overnight.
-
Saturation Binding:
-
Prepare serial dilutions of ¹⁷⁷Lu-DOTATATE in binding buffer.
-
Add increasing concentrations of ¹⁷⁷Lu-DOTATATE to the wells containing the SSTR2-expressing cells.
-
For non-specific binding determination, add a high concentration of unlabeled DOTATATE (e.g., 1 µM) to a parallel set of wells 15 minutes prior to adding the radioligand.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of ¹⁷⁷Lu-DOTATATE and perform non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
-
Visualizations
Caption: Workflow for the radiolabeling of DOTATATE with ¹⁷⁷Lu.
Caption: Simplified SSTR2 signaling cascade upon ¹⁷⁷Lu-DOTATATE binding.
Caption: Logical workflow for an in vitro cell binding assay.
References
Application Notes and Protocols for DOTA-Tyr3-Octreotate (DOTATATE) Preparation for Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of DOTA-Tyr3-Octreotate (DOTATATE), a crucial component in Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs). This document outlines the synthesis of the precursor, radiolabeling procedures with Lutetium-177 (¹⁷⁷Lu), quality control measures, and clinical administration guidelines.
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTATATE has become a standard treatment for patients with somatostatin receptor (SSTR)-positive neuroendocrine tumors.[1][2][3] This targeted therapy utilizes the high affinity of DOTATATE for SSTR subtype 2, which is overexpressed on the surface of NET cells, to deliver a cytotoxic dose of radiation directly to the tumor.[1] The successful preparation of ¹⁷⁷Lu-DOTATATE of high purity and specific activity is critical for the safety and efficacy of the treatment.
Synthesis of DOTA-Tyr3-Octreotate Precursor
The synthesis of the DOTATATE conjugate involves the coupling of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the Tyr3-octreotide peptide. A common method involves a three-step reaction:
-
Conjugation: DOTA, in the form of a tri-t-butyl ester, is coupled to the Lys5(BOC) protected Tyr3-octreotate. This reaction is typically carried out in N,N-dimethylformamide or N-methyl-2-pyrolidinone using coupling reagents such as O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA).[4]
-
Deprotection: The protecting groups are removed using trifluoroacetic acid.
-
Purification: The final DOTA-Tyr3-Octreotate conjugate is purified using High-Performance Liquid Chromatography (HPLC).
The final product is characterized by mass spectroscopy to confirm its molecular weight. The retention of receptor-binding affinity is a critical quality attribute and can be confirmed through in-vitro binding assays.
Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177
The radiolabeling of DOTATATE with ¹⁷⁷Lu is a critical step in the preparation of the radiopharmaceutical for PRRT. Both manual and automated synthesis systems are utilized for this process.
Materials and Reagents
-
DOTA-Tyr3-Octreotate (DOTATATE) peptide
-
¹⁷⁷LuCl₃ (Lutetium-177 chloride) solution (carrier-added or no-carrier-added)
-
Ascorbate buffer (e.g., 0.57 M, pH 4.5) or Sodium Acetate buffer
-
Gentisic acid (as a radioprotectant)
-
DTPA (diethylenetriaminepentaacetic acid) solution (for complexing any free ¹⁷⁷Lu)
-
Sterile water for injection
-
Sterile vials
-
0.22 µm sterile filter
Experimental Workflow: ¹⁷⁷Lu-DOTATATE Radiolabeling
Caption: Workflow for the radiolabeling of DOTATATE with ¹⁷⁷Lu.
Detailed Protocol for ¹⁷⁷Lu-DOTATATE Preparation
-
Preparation: In a sterile vial, combine the required amount of DOTATATE peptide with an appropriate buffer (e.g., sodium acetate or ascorbate buffer, pH 4.5).
-
Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the peptide mixture. The molar ratio of peptide to radionuclide may need to be optimized depending on the specific activity of the ¹⁷⁷Lu.
-
Incubation: Heat the reaction mixture at a controlled temperature, typically between 82-95°C, for 20 to 30 minutes.
-
Cooling and Quenching: After incubation, allow the mixture to cool to room temperature. A solution of DTPA may be added to chelate any unbound ¹⁷⁷Lu.
-
Purification (if necessary): Solid-phase extraction using a C18 cartridge can be employed to purify the labeled peptide.
-
Final Formulation: The purified ¹⁷⁷Lu-DOTATATE is formulated with sterile saline to the desired radioactive concentration.
-
Sterilization: The final product is sterilized by passing it through a 0.22 µm filter into a sterile vial.
Automated synthesis systems can perform these steps in a closed, shielded environment, which minimizes radiation exposure to the operator and ensures reproducibility.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.
| Parameter | Method | Specification |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Instant Thin Layer Chromatography (ITLC) | >95% |
| pH | pH meter or pH strips | 4.5 - 8.5 |
| Radionuclidic Purity | Gamma spectroscopy | Conforms to ¹⁷⁷Lu specifications |
| Sterility | Compendial methods (e.g., USP) | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
| Visual Inspection | Clear, colorless solution, free of particulate matter |
Table 1: Quality Control Specifications for ¹⁷⁷Lu-DOTATATE.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the preparation and use of radiolabeled DOTATATE.
| Parameter | Value | Reference |
| Synthesis Yield (Precursor) | 60 ± 5% | |
| Molecular Weight (Precursor) | 1421.55 ± 0.08 Da | |
| IC₅₀ (Receptor Binding) | 0.31 ± 0.07 nM | |
| Radiochemical Purity (¹⁷⁷Lu-DOTATATE) | >97% (HPLC), >99% (ITLC) | |
| Specific Activity (¹⁷⁷Lu) | 11.6 - 27 Ci/mg (0.43–1.03 GBq/µg) | |
| Clinical Dose (¹⁷⁷Lu-DOTATATE) | 7.4 GBq (200 mCi) per cycle | |
| Number of Cycles (PRRT) | 4 cycles | |
| Interval Between Cycles | 6 to 10 weeks |
Table 2: Summary of Quantitative Data for DOTATATE Preparation and PRRT.
Clinical Administration Protocol
The administration of ¹⁷⁷Lu-DOTATATE requires a multidisciplinary team and adherence to strict protocols to ensure patient safety and therapeutic efficacy.
Patient Preparation
-
Discontinuation of long-acting somatostatin analogs for at least 4 weeks and short-acting analogs for at least 24 hours prior to treatment.
-
Administration of antiemetic medication approximately 30 minutes before the amino acid infusion to prevent nausea and vomiting.
Administration Procedure
-
Amino Acid Infusion: An intravenous infusion of a solution containing lysine and arginine is started 30 minutes before the administration of ¹⁷⁷Lu-DOTATATE. This is crucial for renal protection by reducing the reabsorption of the radiopharmaceutical in the kidneys.
-
¹⁷⁷Lu-DOTATATE Infusion: The prescribed dose of ¹⁷⁷Lu-DOTATATE is infused intravenously over approximately 30 minutes.
-
Post-Infusion: The amino acid infusion continues for at least 4 hours after the ¹⁷⁷Lu-DOTATATE infusion.
Signaling Pathway of ¹⁷⁷Lu-DOTATATE Action
Caption: Mechanism of action of ¹⁷⁷Lu-DOTATATE in tumor cells.
Conclusion
The preparation of DOTA-Tyr3-Octreotate for PRRT is a multi-step process that requires careful synthesis, radiolabeling, and quality control to ensure a safe and effective therapeutic agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the production and use of ¹⁷⁷Lu-DOTATATE. Adherence to these guidelines is paramount for the successful clinical application of this targeted radionuclide therapy.
References
- 1. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control of Radiolabeled Tyr3-Octreotate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential quality control (QC) procedures for radiolabeled Tyr3-Octreotate. Adherence to these protocols is critical to ensure the safety, efficacy, and batch-to-batch reproducibility of this radiopharmaceutical, which is widely used in neuroendocrine tumor imaging and therapy.[1][2][3]
Radiolabeled this compound, a somatostatin analogue, targets somatostatin receptors (SSTRs) that are overexpressed in many neuroendocrine tumors (NETs).[4][5] The quality of the radiolabeled product directly impacts diagnostic accuracy and therapeutic outcomes. This document outlines the key QC tests, acceptance criteria, and detailed experimental protocols.
Key Quality Control Parameters
A series of analytical tests must be performed on each batch of radiolabeled this compound before it can be released for clinical use. The primary QC tests include:
-
Radiochemical Purity: To determine the percentage of the radionuclide that is successfully bound to this compound.
-
Radionuclide Identity and Purity: To confirm the identity of the radionuclide and the absence of radionuclide impurities.
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Sterility: To ensure the absence of microbial contamination.
-
Bacterial Endotoxins (Pyrogens): To ensure the absence of fever-inducing substances.
The following table summarizes the typical acceptance criteria for these tests for Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) labeled this compound.
| Quality Control Test | Parameter | Acceptance Criteria (⁶⁸Ga-DOTATATE) | Acceptance Criteria (¹⁷⁷Lu-DOTATATE) | Analysis Method |
| Radiochemical Purity | % Radiolabeled Peptide | >95% (typically >99%) | >99% | High-Performance Liquid Chromatography (HPLC), Instant Thin-Layer Chromatography (ITLC) |
| Radionuclide Identity | Principal Gamma Photon Energy | 511 keV | 113 keV, 208 keV | Gamma Ray Spectrometry |
| Radionuclidic Purity | Germanium-68 Breakthrough | <0.001% | Not Applicable | Gamma Ray Spectrometry |
| pH | pH of final solution | 4.5 - 7.0 | 4.5 - 5.5 | pH-indicator strips or pH meter |
| Sterility | Microbial Growth | No Growth | No Growth | Fluid Thioglycollate & Soybean-Casein Digest Media |
| Bacterial Endotoxins | Endotoxin Units (EU) | < 17.5 EU/mL | < 17.5 EU/Vial | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
Radiochemical Purity Determination
Radiochemical purity is a critical parameter that ensures the majority of the radioactivity is associated with the desired compound, this compound. High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) are the most common methods used.
a) High-Performance Liquid Chromatography (HPLC)
HPLC provides a high-resolution separation of the radiolabeled peptide from impurities such as free radionuclide and other chemical species.
Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
UV Detector Wavelength: 220 nm (for detection of unlabeled peptide).
-
Radioactivity Detector: A suitable gamma or positron detector.
-
-
Gradient Elution:
-
Establish a gradient program to effectively separate the components. A typical gradient could be:
-
0-3 min: 15% B
-
3-16 min: 15% to 50% B
-
16-26 min: 50% B
-
26-29 min: 50% to 70% B
-
-
-
Sample Analysis:
-
Inject a small volume (e.g., 10 µL) of the final radiolabeled product.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
-
Data Analysis:
-
Identify the peak corresponding to the radiolabeled this compound based on its retention time (determined using a non-radioactive standard).
-
Calculate the radiochemical purity by integrating the area under the desired peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram.
-
b) Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method for determining radiochemical purity, particularly for identifying free radionuclide.
Protocol:
-
Stationary Phase: ITLC-SG (Silica Gel) strips.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Sample Application:
-
Spot a small drop of the radiolabeled product onto the origin of the ITLC strip.
-
-
Development:
-
Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
-
Analysis:
-
After development, remove the strip and let it dry.
-
Determine the distribution of radioactivity along the strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
-
Interpretation:
-
The labeled peptide remains at the origin (Rf = 0.1-0.2), while the free radionuclide migrates with the solvent front (Rf = 1.0).
-
Calculate the percentage of radioactivity at the origin to determine the radiochemical purity.
-
Radionuclide Identity and Purity
This test confirms the identity of the radionuclide and quantifies any radionuclidic impurities.
Protocol:
-
Instrumentation: A calibrated gamma spectrometer with a high-purity germanium (HPGe) detector.
-
Sample Preparation: Place a sample of the final product in a suitable counting vial.
-
Data Acquisition: Acquire a gamma-ray spectrum over an appropriate energy range.
-
Analysis:
-
Radionuclide Identity: Identify the characteristic photopeaks of the radionuclide (e.g., 511 keV for ⁶⁸Ga, 113 keV and 208 keV for ¹⁷⁷Lu).
-
Radionuclidic Purity: For ⁶⁸Ga-labeled products, quantify the amount of Germanium-68 (⁶⁸Ge) breakthrough by identifying its characteristic gamma emissions (if any) and comparing their intensity to that of ⁶⁸Ga. The acceptance limit is typically very low (<0.001%).
-
pH Determination
The pH of the final product must be controlled to ensure it is safe for injection.
Protocol:
-
Method: Use either calibrated pH-indicator strips or a calibrated pH meter.
-
Procedure:
-
For pH strips, apply a small drop of the radiopharmaceutical solution to the strip and compare the resulting color to the provided chart.
-
For a pH meter, immerse the electrode in the solution and record the reading.
-
-
Acceptance: The pH should be within the specified range (e.g., 4.5 - 7.0).
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms. As this test requires a long incubation period, the product is often released before the final results are available, making process validation and aseptic technique paramount.
Protocol:
-
Media: Use both Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
Inoculation:
-
Aseptically transfer a specified volume of the radiopharmaceutical into each type of medium.
-
-
Incubation:
-
Incubate the Fluid Thioglycollate Medium at 30-35°C for 14 days.
-
Incubate the Soybean-Casein Digest Medium at 20-25°C for 14 days.
-
-
Observation:
-
Visually inspect the media for any signs of microbial growth (turbidity) at regular intervals during the incubation period.
-
-
Result: The test is passed if no microbial growth is observed.
Bacterial Endotoxin Testing (LAL Test)
This test detects the presence of bacterial endotoxins, which can cause a pyrogenic (fever) response. The Limulus Amebocyte Lysate (LAL) test is the standard method.
Protocol:
-
Method: The gel-clot method or a quantitative chromogenic or turbidimetric method can be used.
-
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Mix a specific volume of the radiopharmaceutical with the LAL reagent in a depyrogenated test tube.
-
Include positive and negative controls.
-
Incubate the tubes at 37°C for a specified time (e.g., 60 minutes).
-
-
Interpretation:
-
A firm gel that remains intact upon inversion of the tube indicates a positive result (presence of endotoxins).
-
The absence of a solid clot indicates a negative result.
-
-
Acceptance: The endotoxin level must be below the specified limit (e.g., < 17.5 EU/mL).
Visualizations
Somatostatin Receptor Signaling Pathway
This compound acts as a somatostatin analogue, binding to somatostatin receptors (SSTRs), primarily SSTR2, which are G-protein coupled receptors. This binding initiates a signaling cascade that can lead to the internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cell.
Caption: Signaling cascade initiated by this compound binding to SSTR2.
Quality Control Workflow for Radiolabeled this compound
The following diagram illustrates the logical flow of the quality control process from production to release.
Caption: Overall workflow for quality control of radiolabeled this compound.
References
- 1. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tyr3-Octreotate In Vitro Cell Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell binding assays with Tyr3-Octreotate, a crucial somatostatin analog in cancer diagnostics and therapy.
Introduction
This compound is a synthetic analog of the neuropeptide somatostatin. Its high affinity and specificity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors, make it an invaluable tool for targeted radionuclide therapy and in vivo imaging.[1][2][3] In vitro cell binding assays are fundamental for characterizing the binding properties of this compound and its derivatives, enabling the development of more effective diagnostic and therapeutic agents.
Core Concepts
The binding of this compound to SSTR2 initiates a signaling cascade that can lead to the inhibition of hormone secretion and tumor growth. The affinity of this binding is a key determinant of the agent's efficacy. In vitro binding assays are employed to quantify this affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).
Data Summary
The following tables summarize the binding affinities of this compound and related compounds for human somatostatin receptor subtypes.
Table 1: Binding Affinity (IC50 in nM) of this compound Analogs for Human Somatostatin Receptor Subtypes [1][4]
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide* | >1000 | 0.6 | 79 | >1000 | 15 |
| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
Note: Octreotide is a closely related analog provided for reference.
Table 2: Binding Affinity (pKd) of Radiolabeled [125I][Tyr3]octreotide for Human SSTR2 and SSTR5
| Radioligand | SSTR2 | SSTR5 |
| [125I][Tyr3]octreotide | 9.89 ± 0.02 | 9.64 ± 0.04 |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a test compound against a radiolabeled this compound analog for SSTR2.
Materials:
-
SSTR2-expressing cells (e.g., transfected CHO or HEK293 cells, or AR4-2J cells)
-
Radioligand (e.g., [125I]Tyr3-Octreotide)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cell scraper or dissociation buffer
-
96-well filter plates with GF/C filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture SSTR2-expressing cells to confluency in appropriate media.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
-
Incubation: Add the cell suspension or membrane preparation to each well. Incubate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the 96-well filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The somatostatin receptor-targeted radiotherapeutic [90Y-DOTA-DPhe1, Tyr3]octreotide (90Y-SMT 487) eradicates experimental rat pancreatic CA 20948 tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Tyr3-Octreotate Therapeutic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyr3-Octreotate, particularly in its radiolabeled form [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate (also known as ¹⁷⁷Lu-DOTATATE), in preclinical animal models for therapeutic studies. This document details the underlying mechanism of action, common animal models, experimental protocols, and key quantitative data from representative studies.
Introduction
This compound is a synthetic analog of somatostatin, a naturally occurring hormone that regulates the endocrine system. It exhibits a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). When chelated with a radionuclide like Lutetium-177 (¹⁷⁷Lu), this compound becomes a potent agent for Peptide Receptor Radionuclide Therapy (PRRT). This targeted approach delivers cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues.[1][2][3][4] Animal models are indispensable for the preclinical evaluation of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate, enabling the assessment of its efficacy, biodistribution, and safety profile before clinical application.[5]
Mechanism of Action
The therapeutic effect of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate is initiated by the binding of the this compound peptide to SSTR2 on the surface of tumor cells. Following this binding, the receptor-ligand complex is internalized into the cell via endocytosis. The radioisotope, ¹⁷⁷Lu, is a beta- and gamma-emitting radionuclide. The emitted beta particles have a short tissue penetration range, leading to localized cell killing through DNA damage and the induction of apoptosis. This targeted delivery of radiation is the cornerstone of its anti-tumor activity.
Signaling Pathway
The binding of this compound to SSTR2 activates intracellular signaling cascades that contribute to its therapeutic effects. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This can inhibit hormone secretion and cell proliferation. Additionally, SSTR2 activation can stimulate phosphotyrosine phosphatases and modulate the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell growth and survival.
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most commonly used models are immunodeficient mice (e.g., nude mice) bearing xenografts of human neuroendocrine tumor cell lines that express SSTR2. Rat models with syngeneic tumors are also utilized.
| Animal Model | Tumor Cell Line | Tumor Type | Key Characteristics |
| Nude Mice | NCI-H69 | Human Small Cell Lung Cancer | SSTR-positive, used for biodistribution and therapy studies. |
| Nude Mice | GOT1 | Human Midgut Carcinoid | SSTR2-expressing, suitable for studying fractionated therapy and receptor modulation. |
| Nude Mice | AR42J | Rat Pancreatic Acinar Cell | SSTR-expressing, used to evaluate combination therapies. |
| Lewis Rats | CA20948 | Rat Pancreatic Tumor | SSTR2-positive, used for biodistribution, dosimetry, and therapy studies. |
| Normal Mice | CF-1 | N/A | Used for initial biodistribution and stability studies of radiolabeled compounds. |
Experimental Protocols
Tumor Xenograft Implantation
Objective: To establish solid tumors in animal models for subsequent therapeutic studies.
Protocol:
-
Culture the desired tumor cell line (e.g., NCI-H69, GOT1, AR42J) under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor growth.
-
Subcutaneously inject a specific number of cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of the host animal (e.g., nude mouse or rat).
-
Monitor the animals regularly for tumor growth. Tumors are typically allowed to reach a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
Biodistribution Studies
Objective: To determine the uptake and retention of radiolabeled this compound in tumors and various organs over time.
Protocol:
-
Administer a known activity of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate intravenously (i.v.) via the tail vein to tumor-bearing animals.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of animals.
-
Dissect and collect tumors and major organs (e.g., blood, liver, kidneys, spleen, lungs, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Therapeutic Efficacy Studies
Objective: To evaluate the anti-tumor effect of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate.
Protocol:
-
Randomize tumor-bearing animals into treatment and control groups once tumors reach the desired size.
-
Administer the therapeutic dose(s) of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate (e.g., single or fractionated doses) intravenously. The control group may receive a vehicle or non-radiolabeled peptide.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Toxicity Studies
Objective: To assess the potential adverse effects of the treatment on healthy tissues.
Protocol:
-
Administer escalating doses of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate to non-tumor-bearing or tumor-bearing animals.
-
Collect blood samples at various time points to perform complete blood counts (CBC) and serum chemistry analysis to evaluate hematological and renal toxicity.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related tissue damage.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate.
Table 1: Biodistribution of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate in Nude Mice with NCI-H69 Xenografts (%ID/g)
| Time Post-Injection | Tumor | Blood | Liver | Kidneys |
| 24 hours | 3.7 | 0.1 | 0.4 | 2.5 |
| 3 days | 2.1 | 0.03 | 0.2 | 1.2 |
| 7 days | 1.2 | 0.01 | 0.1 | 0.5 |
Table 2: Therapeutic Efficacy of [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate in Rats with CA20948 Tumors
| Treatment Group | Tumor Size | Cure Rate |
| 277.5 MBq (single dose) | Small (≤1 cm²) | 75% |
| 555 MBq (single dose) | Small (≤1 cm²) | 100% |
| 2 x 277.5 MBq | Small (≤1 cm²) | 100% |
| 277.5 MBq (single dose) | Large (>1 cm²) | 40% |
| 2 x 277.5 MBq | Large (>1 cm²) | 50% |
Table 3: Dosimetry Estimates for [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate in Rats with CA20948 Tumors
| Organ/Tissue | Absorbed Dose (mGy/MBq) |
| Tumor | 91 |
| Pancreas | Dose-limiting organ |
| Adrenal Glands | High uptake |
| Kidneys | Significant uptake, can be reduced with lysine co-injection |
Conclusion
Preclinical animal models are fundamental for the development and validation of this compound-based radiopharmaceuticals. The use of SSTR2-expressing tumor xenografts in rodents allows for comprehensive investigations into the biodistribution, therapeutic efficacy, and safety of these agents. The protocols and data presented herein provide a foundational guide for researchers designing and conducting preclinical studies with [¹⁷⁷Lu]Lu-DOTA-Tyr3-octreotate and other targeted radiotherapeutics. These studies have been instrumental in establishing the clinical potential of this therapy for patients with neuroendocrine tumors.
References
- 1. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 3. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Research Portal [iro.uiowa.edu]
Application Notes and Protocols: 68Ga-DOTATATE PET/CT Imaging
Introduction
Gallium-68 DOTATATE (68Ga-DOTATATE) Positron Emission Tomography/Computed Tomography (PET/CT) is a highly sensitive and specific imaging modality used for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs).[1][2] NETs are a diverse group of cancers that originate from neuroendocrine cells and often overexpress somatostatin receptors (SSTRs) on their cell surface.[1][3][4] 68Ga-DOTATATE is a radiolabeled somatostatin analog that binds with high affinity to these receptors, particularly SSTR type 2, allowing for precise localization of primary tumors and metastatic disease. This imaging technique is crucial for selecting patients for Peptide Receptor Radionuclide Therapy (PRRT) and assessing treatment response.
Experimental Protocols
Patient Preparation Protocol
Proper patient preparation is critical for optimal image quality and accurate interpretation.
-
Medication Review :
-
Long-acting somatostatin analogs (e.g., Sandostatin LAR, Somatuline Depot - lanreotide, octreotide): These should be discontinued for a specific period before the scan to avoid interference with radiotracer uptake. Scheduling the scan just before the next planned injection is often recommended. Some protocols suggest stopping long-acting analogs 28 days prior to the exam.
-
Short-acting somatostatin analogs (e.g., octreotide): These should be withheld for at least 24 hours before the scan.
-
Patients must consult their prescribing physician before withholding any medication.
-
-
Diet and Hydration :
-
Fasting is generally not required, though a light meal before the appointment is recommended.
-
Patients should be well-hydrated. It is advised to drink at least 1 liter of water before the appointment and to continue drinking fluids after the scan to help flush the tracer from the body.
-
-
Patient Instructions on Arrival :
-
Wear loose, comfortable clothing without metal zippers or buttons.
-
Avoid wearing jewelry or other metallic items.
-
Inform the technologist about any recent illnesses, medical conditions, and medications.
-
Lactating women should be advised to interrupt breastfeeding for 12 hours after tracer administration to minimize radiation exposure to the infant.
-
Radiopharmaceutical and Imaging Protocol
This protocol outlines the administration of the radiotracer and the subsequent imaging procedure. The entire process can take between 1.5 and 5 hours.
-
Cannulation and Radiotracer Administration :
-
An intravenous (IV) cannula is inserted into a vein in the patient's arm or hand.
-
The 68Ga-DOTATATE radiopharmaceutical is administered via intravenous injection.
-
The injection site is flushed with normal saline (e.g., 10-20 mL) to ensure the full dose enters circulation.
-
-
Uptake Phase :
-
Following the injection, the patient rests quietly for an "uptake" period of 40 to 90 minutes. A typical duration is 45-60 minutes.
-
During this time, the radiotracer distributes throughout the body and binds to SSTR-expressing tumors.
-
The patient should void their bladder immediately before the scan begins to reduce radiation dose to the bladder and minimize interference in the pelvic region.
-
-
Image Acquisition :
-
The patient is positioned supine on the scanner bed, typically with their arms raised above their head.
-
A low-dose CT scan is performed first for attenuation correction and anatomical localization. In some cases, a diagnostic-quality CT with intravenous and/or oral contrast may be performed.
-
The PET scan is then acquired, usually covering the area from the base of the skull to the mid-thighs.
-
The PET acquisition duration is typically 20-30 minutes.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for 68Ga-DOTATATE PET/CT protocols. These values may be adjusted based on the specific scanner, patient characteristics, and institutional preferences.
Table 1: Radiopharmaceutical and Dosimetry
| Parameter | Value | Reference |
|---|---|---|
| Radiopharmaceutical | 68Ga-DOTATATE | |
| Recommended Adult Dose | 100–200 MBq (2.7–5.4 mCi) | |
| Mean Administered Dose | 131.8 MBq (SD = 29.7) | |
| Example Administered Dose | 185 MBq (5 mCi) | |
| Route of Administration | Intravenous | |
| Uptake Time | 40-90 minutes |
| Critical Organ | Spleen | |
Table 2: PET/CT Acquisition Parameters
| Parameter | Value | Reference |
|---|---|---|
| PET Acquisition | ||
| Scan Range | Base of skull to mid-thigh | |
| Time per Bed Position | 2-5 minutes | |
| Total PET Scan Time | Approx. 25-30 minutes | |
| CT Acquisition | ||
| CT Type | Low-dose (for attenuation correction) or Diagnostic | |
| IV Contrast | May be used for diagnostic CT | |
| Oral Contrast | May be used for bowel opacification |
| CT Scan Time | Approx. 5 minutes | |
Table 3: Image Reconstruction Parameters
| Parameter | Description | Reference |
|---|---|---|
| Standard Algorithm | Ordered Subset Expectation Maximization (OSEM) | |
| Advanced Algorithms | Point-Spread Function (PSF), Penalised-Likelihood (e.g., BSREM/Q.Clear) | |
| Effect of Advanced Algorithms | May increase SUV measurements and improve signal-to-noise ratio compared to OSEM. |
| Iterations/Subsets (OSEM) | Example: 4 iterations, 6 subsets | |
Image Interpretation
-
Normal Biodistribution : Physiological uptake of 68Ga-DOTATATE is highest in the spleen, adrenal glands, kidneys, and pituitary gland. Moderate uptake is seen in the liver and thyroid, with lower-grade activity in the stomach wall and bowel. The tracer is excreted via the renal system, leading to high activity in the urinary bladder.
-
Tumor Uptake : NET lesions typically demonstrate high focal uptake of the radiotracer, significantly above background activity.
-
Quantitative Analysis : The Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake. While useful, interpretation should also rely on visual assessment.
-
Krenning Score : This is a visual scoring system that compares tumor uptake to the uptake in the liver and spleen. It is often used to determine patient eligibility for PRRT, with a score of 3 or 4 (uptake equal to or greater than the spleen) indicating high SSTR expression.
-
Pitfalls : False-positive findings can occur in inflammatory processes, degenerative bone changes, and other non-neuroendocrine tumors that may express SSTRs.
Visualized Workflow
The following diagram illustrates the complete workflow for a 68Ga-DOTATATE PET/CT scan, from patient arrival to the final report.
Caption: Workflow of the 68Ga-DOTATATE PET/CT imaging protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
Application Notes and Protocols for Dosimetry Calculations in 177Lu-DOTATATE Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ¹⁷⁷Lu-DOTATATE therapy, a targeted radionuclide therapy for neuroendocrine tumors. Accurate dosimetry is crucial for optimizing treatment efficacy while minimizing toxicity to healthy organs.
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium-177 (¹⁷⁷Lu) labeled DOTATATE has become a standard treatment for patients with inoperable or metastatic, well-differentiated neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3] ¹⁷⁷Lu-DOTATATE binds to SSTR type 2 (SSTR2) on tumor cells, delivering a localized lethal dose of beta radiation. The standard treatment regimen often consists of four cycles of 7.4 GBq of ¹⁷⁷Lu-DOTATATE administered every 8 to 12 weeks.[1][4]
Patient-specific dosimetry is increasingly recognized as a valuable tool to personalize ¹⁷⁷Lu-DOTATATE therapy. By quantifying the absorbed radiation dose in tumors and critical organs, such as the kidneys and bone marrow, clinicians can potentially adjust the administered activity to maximize the tumoricidal effect while staying within safe tolerance limits for normal tissues. This document outlines the methodologies and protocols for conducting accurate dosimetry calculations in a clinical research setting.
Dosimetry Principles and Methodologies
The fundamental principle of internal dosimetry is to determine the amount of energy deposited by ionizing radiation per unit mass of tissue. The Medical Internal Radiation Dose (MIRD) schema is the most widely accepted formalism for calculating absorbed doses from internally administered radionuclides.
The mean absorbed dose (D) to a target organ is calculated by multiplying the time-integrated activity in a source organ by a pre-calculated S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ.
Key Methodologies:
-
Organ-level Dosimetry: This approach calculates the average absorbed dose to an entire organ. It is the most common method and relies on defining regions of interest (ROIs) on medical images.
-
Voxel-based Dosimetry: This more advanced technique calculates the absorbed dose on a voxel-by-voxel basis, providing a three-dimensional dose distribution within tissues. This can reveal dose heterogeneity within tumors and organs.
-
Software Tools: Several software packages are available for dosimetry calculations, including MIRDcalc, OLINDA/EXM, and GATE (GEANT4 Application for Tomographic Emission).
Experimental Protocols
The following protocols describe a typical workflow for patient-specific dosimetry in ¹⁷⁷Lu-DOTATATE therapy.
Patient Preparation and Radiopharmaceutical Administration
-
Patient Consent: Obtain written informed consent from the patient for the therapy and the associated imaging procedures.
-
Amino Acid Infusion: To minimize renal uptake of ¹⁷⁷Lu-DOTATATE and reduce the risk of nephrotoxicity, an intravenous infusion of a solution containing lysine and arginine is administered before, during, and after the radiopharmaceutical infusion.
-
¹⁷⁷Lu-DOTATATE Administration: A standard therapeutic activity of 7.4 GBq (200 mCi) of ¹⁷⁷Lu-DOTATATE is typically administered intravenously over 30 minutes. The exact administered activity should be measured using a calibrated dose calibrator.
Quantitative SPECT/CT Imaging Protocol
Sequential imaging is performed to measure the biodistribution and clearance of ¹⁷⁷Lu-DOTATATE over time. Quantitative Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred imaging modality for accurate 3D dosimetry.
-
Gamma Camera Calibration: The SPECT/CT system must be calibrated to allow for the conversion of image counts to activity (in Bq). This is typically done using a source of known ¹⁷⁷Lu activity.
-
Imaging Time Points: A minimum of three SPECT/CT scans are recommended for accurate time-activity curve fitting. Common imaging time points include:
-
Early: 2-4 hours post-injection
-
Intermediate: 20-28 hours post-injection
-
Late: 72-168 hours (3-7 days) post-injection
-
-
SPECT Acquisition Parameters:
-
Collimator: Medium-energy general-purpose (MEGP) collimator.
-
Energy Windows: A primary photopeak window centered at 208 keV (e.g., 15-20% width) and scatter windows for correction.
-
Acquisition: 60-96 projections, 15-20 seconds per projection.
-
Image Matrix: 128x128.
-
-
CT Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm with corrections for attenuation, scatter, and resolution recovery to ensure quantitative accuracy.
Data Analysis and Absorbed Dose Calculation
-
Image Registration: The SPECT/CT images from different time points are co-registered to ensure consistent volume of interest (VOI) delineation.
-
Volume of Interest (VOI) Delineation: VOIs are drawn around source organs (e.g., kidneys, liver, spleen, tumors) on the CT images and applied to the quantitative SPECT images.
-
Activity Quantification: The total activity within each VOI at each time point is determined from the calibrated SPECT images.
-
Time-Activity Curve (TAC) Generation: The activity in each source organ is plotted against time to generate a TAC.
-
Time-Integrated Activity (TIA) Calculation: The TAC is fitted with a mathematical function (e.g., mono- or bi-exponential) and integrated from zero to infinity to calculate the TIA (also known as cumulated activity).
-
Absorbed Dose Calculation: The absorbed dose is calculated using dosimetry software (e.g., OLINDA/EXM 2.0, MIRDcalc) which employs the MIRD formalism. The TIA for each source organ is input into the software, which then calculates the absorbed dose to target organs using appropriate S-values.
Data Presentation
The following tables summarize typical quantitative data obtained from dosimetry studies of ¹⁷⁷Lu-DOTATATE therapy.
Table 1: Standard Treatment and Imaging Parameters
| Parameter | Value | References |
| Standard Administered Activity | 7.4 GBq (200 mCi) per cycle | |
| Number of Treatment Cycles | 4 | |
| Imaging Modality | SPECT/CT | |
| Typical Imaging Time Points | 2-4h, 20-28h, 72-168h post-injection |
Table 2: Reported Absorbed Doses per Administered Activity (Gy/GBq) in Organs and Tumors
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Range (Gy/GBq) | References |
| Kidneys | 0.64 | 0.22 - 2.4 | |
| Spleen | 1.23 | 0.53 - 2.14 | |
| Liver | 0.54 | 0.23 - 1.28 | |
| Red Marrow | 0.04 | 0.02 - 0.2 | |
| Tumors | 4.6 | 0.1 - 20.8 |
Table 3: Cumulative Absorbed Doses from a Standard 4-Cycle Treatment (29.6 GBq)
| Organ/Tissue | Estimated Mean Cumulative Absorbed Dose (Gy) | References |
| Kidneys | 19.4 | |
| Spleen | 25.1 | |
| Red Marrow | 1.0 | |
| Total Body | 1.6 | |
| Tumors (Median) | 134 |
Note: There is significant inter-patient variability in absorbed doses.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dosimetry workflow for ¹⁷⁷Lu-DOTATATE therapy.
Caption: Workflow for ¹⁷⁷Lu-DOTATATE Dosimetry.
Conclusion
Patient-specific dosimetry for ¹⁷⁷Lu-DOTATATE therapy is a multi-step process that requires careful planning and execution. By following standardized protocols for radiopharmaceutical administration, quantitative imaging, and data analysis, researchers and clinicians can obtain reliable estimates of absorbed doses to tumors and normal organs. This information is invaluable for understanding the radiobiological effects of the treatment and for moving towards more personalized and effective cancer therapies.
References
- 1. Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-specific dosimetry adapted to variable number of SPECT/CT time-points per cycle for 177Lu-DOTATATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of 177Lu dosimetry workflows: how to reduce the imaging workloads? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosimetric Quantities in Neuroendocrine Tumors over Treatment Cycles with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Tyr3-Octreotate for Peptide Receptor Radionuclide Therapy (PRRT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). This targeted therapy utilizes a somatostatin analog, such as Tyr3-Octreotate (also known as DOTATATE), chelated with a therapeutic radionuclide. The radiolabeled peptide binds with high affinity to SSTRs, primarily subtype 2 (SSTR2), on the surface of tumor cells. Following binding, the complex is internalized, delivering a cytotoxic dose of radiation directly to the cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] Lutetium-177 (¹⁷⁷Lu) is a commonly used radionuclide for PRRT due to its suitable physical characteristics, including a half-life of 6.7 days and the emission of both beta particles for therapy and gamma rays for imaging.[4]
These application notes provide a comprehensive overview of the use of this compound in PRRT, including its mechanism of action, quantitative data on its efficacy and biodistribution, and detailed protocols for key experiments.
Mechanism of Action
The therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate is predicated on its high-affinity binding to SSTR2, which is highly expressed on the cell membranes of the majority of NETs.[4] The process can be summarized in the following steps:
-
Binding: Intravenously administered ¹⁷⁷Lu-DOTA-Tyr3-Octreotate circulates in the bloodstream and binds specifically to SSTR2 on the surface of NET cells.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via endocytosis.
-
Radionuclide Decay: Once inside the cell, the ¹⁷⁷Lu radionuclide decays, emitting beta particles with a maximum energy of 0.497 MeV and a tissue penetration range of up to 2 mm.
-
DNA Damage and Cell Death: The emitted beta particles cause damage to cellular components, most critically inducing single and double-strand breaks in the DNA of the tumor cell, which ultimately leads to apoptosis (programmed cell death).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in PRRT, compiled from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Y-DOTA-Tyr3-octreotate | sst2 | 1.6 | |
| Ga-DOTA-Tyr3-octreotate | sst2 | 0.2 | |
| In-DTPA-Tyr3-octreotate | sst2 | 1.3 | |
| DOTA-dPhe1, Tyr3-octreotide | human sst2 | 0.9 | |
| DOTA-dPhe1, Tyr3-octreotide | rat sst2 | 0.5 |
Table 2: Clinical Efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in GEP-NET Patients
| Parameter | Value | Reference |
| Objective Response Rate | 39% | |
| Complete Remission | 2% | |
| Partial Remission | 28% | |
| Stable Disease | 43% | |
| Minor Tumor Response | 16% | |
| Median Progression-Free Survival | 29 months | |
| Median Overall Survival | 63 months |
Table 3: Biodistribution and Dosimetry of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate
| Organ/Tissue | Absorbed Dose (mGy/MBq) | Reference |
| Kidneys | 0.30 - 0.82 | |
| Liver | 1.05 - 2.11 | |
| Spleen | 1.36 ± 0.04 | |
| Bladder | 0.18 ± 0.004 | |
| Whole Body | 0.08 ± 0.02 | |
| Bone Marrow | ~0.04 (calculated from blood) |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Tyr3-Octreotate with ¹⁷⁷Lu
This protocol describes the manual labeling of DOTA-Tyr3-Octreotate with Lutetium-177.
Materials:
-
DOTA-Tyr3-Octreotate (lyophilized powder)
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Ascorbic acid/Gentisic acid solution (optional, as radioprotectant)
-
DTPA solution (50 mM)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
ITLC-SG strips and C18 Sep-Pak cartridges for quality control
Procedure:
-
Preparation: In a sterile vial, dissolve a predetermined amount of DOTA-Tyr3-Octreotate in sodium acetate buffer. A typical peptide-to-radionuclide molar ratio is 2:1.
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ to the vial containing the peptide solution.
-
Incubation: Gently mix the solution and incubate the vial at 82-83°C for 30 minutes.
-
Cooling and Quenching: After incubation, allow the vial to cool to room temperature. To complex any unreacted ¹⁷⁷Lu, add a small volume of DTPA solution.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using Instant Thin Layer Chromatography on silica gel (ITLC-SG) strips with 0.1 M sodium citrate (pH 5.5) as the mobile phase. In this system, ¹⁷⁷Lu-DOTATATE remains at the origin (Rf = 0.1-0.2), while free ¹⁷⁷Lu³⁺ migrates with the solvent front (Rf = 1.0).
-
Alternatively, use a C18 Sep-Pak cartridge. Elute free ¹⁷⁷Lu with acetate buffer and the labeled peptide with methanol.
-
The RCP should be >95%.
-
-
Sterilization: Sterilize the final product by passing it through a 0.22 µm membrane filter into a sterile vial.
Protocol 2: In Vitro Cell Binding Assay
This protocol is for determining the binding affinity of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate to SSTR-positive cells.
Materials:
-
SSTR-positive cell line (e.g., AR42J, NCI-H69) and a negative control cell line.
-
Cell culture medium and supplements.
-
Binding buffer (e.g., DMEM with 1% BSA).
-
¹⁷⁷Lu-DOTA-Tyr3-Octreotate.
-
Unlabeled this compound for competition.
-
96-well plates.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁵ cells/well) into 96-well plates and allow them to adhere overnight.
-
Preparation of Radioligand and Competitor: Prepare serial dilutions of unlabeled this compound in binding buffer. Prepare a solution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate at a fixed concentration (typically in the low nanomolar range).
-
Incubation:
-
Wash the cells with binding buffer.
-
For total binding, add the radioligand solution to the wells.
-
For non-specific binding, add an excess of unlabeled this compound (e.g., 1 µM) followed by the radioligand solution.
-
For competitive binding, add varying concentrations of the unlabeled competitor followed by the fixed concentration of the radioligand.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Washing: Terminate the binding by aspirating the medium and washing the cells rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: In Vitro Internalization Assay
This assay quantifies the amount of radioligand that is internalized by the cells.
Materials:
-
Same as for the cell binding assay.
-
Acid wash buffer (e.g., 0.2 M glycine, 0.05 M NaCl, pH 2.8) to strip surface-bound radioactivity.
Procedure:
-
Incubation: Follow steps 1-3 of the cell binding assay protocol. The incubation is typically performed at 37°C to allow for internalization. A parallel set of plates can be incubated at 4°C as a control, where internalization is minimal.
-
Surface Stripping: After incubation, wash the cells with ice-cold binding buffer.
-
To determine the internalized fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This will strip the surface-bound radioligand.
-
Collect the acid wash supernatant (representing the surface-bound fraction).
-
Lyse the remaining cells with lysis buffer (representing the internalized fraction).
-
Counting: Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Conclusion
This compound, particularly when labeled with ¹⁷⁷Lu, is a highly effective agent for PRRT of neuroendocrine tumors. Its high affinity for SSTR2, efficient internalization, and the favorable characteristics of ¹⁷⁷Lu contribute to its therapeutic success. The protocols outlined in these application notes provide a foundation for researchers and clinicians working with this important class of radiopharmaceuticals. Adherence to rigorous quality control and standardized experimental procedures is essential to ensure the safety and efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in both preclinical research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide receptor radionuclide therapy (PRRT) with [177Lu-DOTA0,Tyr3]octreotate in combination with RAD001 treatment: further investigations on tumor metastasis and response in the rat pancreatic CA20948 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tyr3-Octreotate Radiolabeling Efficiency
Welcome to the technical support center for Tyr3-Octreotate (DOTATATE) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving radiolabeling efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the radiolabeling efficiency of this compound?
A1: The key parameters influencing the efficiency of radiolabeling this compound with radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) are pH, temperature, incubation time, and the molar ratio of the precursor to the radionuclide. The presence of metallic impurities and the use of antioxidants to prevent radiolysis also play a crucial role.
Q2: What is the optimal pH for radiolabeling DOTA-peptides?
A2: The optimal pH for labeling DOTA-conjugated peptides is generally in the range of 4.0 to 5.0.[1][2] For ⁶⁸Ga-DOTATATE, a pH between 3.5 and 4.5 is often recommended, while for ¹⁷⁷Lu-DOTATATE, a slightly higher pH of 4.5 to 5.5 is common.[3][4] Operating outside the optimal pH range can significantly slow down the reaction kinetics or lead to the formation of radionuclide hydroxides at higher pH values.[1]
Q3: Why is temperature control important during the labeling reaction?
A3: Temperature control is critical as it directly affects the reaction kinetics. For many labeling procedures with radionuclides like ¹⁷⁷Lu and ⁹⁰Y, heating at temperatures between 80°C and 100°C is necessary to achieve high labeling efficiency within a reasonable timeframe, typically 10 to 30 minutes. However, some newer methods, particularly for ⁶⁸Ga, allow for rapid labeling at room temperature.
Q4: What is the purpose of adding antioxidants like ascorbic acid and gentisic acid to the labeling reaction?
A4: Antioxidants such as ascorbic acid and gentisic acid are added to the reaction mixture to prevent radiolysis, which is the decomposition of the radiolabeled compound by the radiation emitted from the radionuclide. This is particularly important when working with high activities of radionuclides. These agents act as radical scavengers, protecting the integrity of the radiolabeled peptide and maintaining high radiochemical purity.
Q5: How do metallic impurities affect the radiolabeling process?
A5: Metallic impurities, such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and lead (Pb²⁺), can significantly reduce the radiolabeling yield by competing with the desired radionuclide for the DOTA chelator. It is crucial to use high-purity reagents and take precautions to avoid contamination from glassware and equipment. The presence of these competing metals can be a significant cause of low labeling efficiency.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of the reaction mixture using a calibrated pH meter or pH indicator strips. Adjust the pH to the optimal range for the specific radionuclide being used (typically 4.0-5.0). |
| Incorrect Temperature or Incubation Time | Ensure the heating block is calibrated and maintaining the correct temperature. Optimize the incubation time; insufficient time will lead to incomplete labeling, while excessive heating can cause degradation. |
| Presence of Metallic Impurities | Use high-purity water and reagents. Ensure all glassware and reaction vials are thoroughly cleaned and free of metal contaminants. If using a ⁶⁸Ge/⁶⁸Ga generator, check for breakthrough of metallic impurities from the generator column. |
| Radiolysis | Add antioxidants like ascorbic acid and gentisic acid to the reaction mixture, especially when working with high activities of radionuclides. If performing post-labeling purification with a C18 cartridge, consider re-adding antioxidants to the final product to maintain stability. |
| Precursor Degradation | Store the this compound precursor under the recommended conditions (typically frozen and protected from light) to prevent degradation. Use a fresh vial of the precursor if degradation is suspected. |
| Incorrect Precursor to Radionuclide Ratio | Ensure the correct molar ratio of the DOTA-peptide to the radionuclide is used. An insufficient amount of the precursor can lead to unchelated radionuclide. |
Issue 2: Inconsistent Labeling Results
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | Prepare fresh buffers and solutions for each labeling run. Ensure accurate and consistent measurement of all components. |
| Inconsistent Heating | Use a calibrated dry block heater for consistent temperature control. Avoid using water baths which can have temperature fluctuations. |
| Manual Labeling Variability | For improved consistency, consider transitioning to a semi-automated or fully automated synthesis module. These systems provide precise control over reaction parameters. |
| Generator Elution Variability (for ⁶⁸Ga) | Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. The elution profile and ⁶⁸Ga yield can vary, so it is important to measure the activity of the eluate used for each labeling. |
Issue 3: Problems with Quality Control (QC) Analysis
Possible Causes and Solutions
| QC Method | Problem | Troubleshooting Steps |
| ITLC | Streaking or abnormal spot migration | Ensure the ITLC strip is not overloaded with the sample. Check the composition and freshness of the mobile phase. Ensure the developing chamber is properly sealed. |
| ITLC | Inaccurate quantification | Use a radio-TLC scanner for accurate quantification of radioactivity distribution on the strip. |
| HPLC | Peak tailing or broadening | Check the condition of the HPLC column. The column may be contaminated or degraded and may need to be flushed or replaced. Ensure the mobile phase is properly prepared and degassed. |
| HPLC | Baseline drift or noise | Check for leaks in the HPLC system. Ensure the detector lamp is functioning correctly. Verify the purity of the mobile phase solvents. |
Data Presentation
Table 1: Recommended Radiolabeling Parameters for this compound
| Radionuclide | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Typical RCP (%) |
| ⁶⁸Ga | 10-50 µg | HEPES or Acetate | 3.5 - 4.5 | 95 - 105 | 5 - 10 | >95 |
| ¹⁷⁷Lu | 20-100 µg | Acetate or Ascorbate | 4.5 - 5.5 | 80 - 100 | 20 - 30 | >98 |
| ⁹⁰Y | 20-100 µg | Acetate | 4.0 - 5.0 | 80 - 95 | 20 - 30 | >98 |
| ¹¹¹In | 10-50 µg | Acetate | 4.5 - 5.5 | 95 - 100 | 20 - 30 | >98 |
Note: These are general guidelines. Optimal conditions may vary depending on the specific protocol and materials used.
Table 2: Impact of Metallic Impurities on Radiolabeling Yield
| Competing Metal Ion | Impact on Labeling Efficiency |
| Fe³⁺ | Strong competitor, can significantly reduce yield even at low concentrations. |
| Zn²⁺ | Strong competitor, can significantly reduce yield. |
| Cu²⁺ | Very strong competitor, can dramatically reduce labeling efficiency. |
| Pb²⁺ | Strong competitor, particularly at higher concentrations. |
| Al³⁺ | Minimal to no competition observed. |
| Cr³⁺ | Minimal to no competition observed. |
Experimental Protocols & Visualizations
General Workflow for ⁶⁸Ga-DOTATATE Radiolabeling
The following diagram illustrates a typical workflow for the manual radiolabeling of this compound with Gallium-68.
Troubleshooting Logic for Low Radiochemical Purity
This decision tree provides a logical approach to troubleshooting low radiochemical purity in your labeling experiments.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Renal Toxicity of 177Lu-DOTATATE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-DOTATATE. The information is designed to address specific issues encountered during experimental and clinical use, with a focus on strategies to minimize renal toxicity.
Troubleshooting Guides
This section addresses common challenges and provides actionable solutions for issues that may arise during the administration of 177Lu-DOTATATE and associated renal protection protocols.
Issue 1: Managing Nausea and Vomiting Associated with Amino Acid Infusion
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Question: A patient is experiencing significant nausea and vomiting during the co-infusion of the standard lysine-arginine solution for renal protection. How can this be managed to ensure patient comfort and completion of the therapy?
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Answer: Nausea and vomiting are common side effects of the amino acid solutions used for kidney protection, often due to their high osmolality.[1][2] Here are several strategies to manage these symptoms:
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Antiemetic Premedication: Administer anti-nausea medication, such as ondansetron or granisetron, at least 30 minutes before starting the amino acid infusion.[3][4][5]
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Slowing the Infusion Rate: Reducing the infusion rate of the amino acid solution can help alleviate nausea. For example, the rate can be reduced from 500 mL/h to 320 mL/h, with an earlier start time to ensure the full protective dose is administered.
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Alternative Amino Acid Formulations: Commercially available parenteral nutrition formulas can have high osmolality due to the presence of additional amino acids. Using a compounded solution of L-arginine 2.5% and L-lysine 2.5% in 0.9% NaCl has been shown to significantly reduce the incidence of nausea and vomiting compared to commercial formulations. In one study, 100% of patients receiving a commercial formulation experienced nausea, compared to only 17% of those who received the compounded arginine/lysine solution.
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Patient Comfort Measures: Providing patient education and comfort aids, such as cooling and pressure devices, can also be beneficial.
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Issue 2: Administering 177Lu-DOTATATE to Patients with Pre-existing Chronic Kidney Disease (CKD)
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Question: A research protocol includes a patient with pre-existing Stage 3 Chronic Kidney Disease (eGFR 30-59 mL/min/1.73 m²). What are the key considerations and potential protocol adjustments for this patient population?
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Answer: Treating patients with pre-existing CKD requires careful consideration due to an increased risk of hematological toxicity and the potential for further decline in renal function. However, studies have shown that 177Lu-DOTATATE can be administered safely to patients with CKD Stage 3.
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Patient Eligibility: Patients with an eGFR greater than 30 mL/min/1.73 m² are generally considered eligible for treatment. The latest summary of product information recommends a baseline creatinine clearance of at least 40 mL/min/1.73 m².
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Monitoring: Close monitoring of renal function and hematological parameters is crucial. This includes assessing serum creatinine, eGFR, and complete blood counts before each treatment cycle and during follow-up.
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Dose Adjustments: While some practitioners have used a 50% dose reduction for patients with an eGFR between 30-50 mL/min, there is no universally established guideline for dose adjustment. Individualized dosimetry can be employed to ensure the cumulative renal biologically effective dose remains within safe limits.
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Outcomes: In a study of 33 patients with CKD Stage 3, the incidence of permanent grade 3 or 4 nephrotoxicity was low (3%), with an average annual eGFR loss of 2.5%. It is important to note that patients with CKD are at a higher risk of hematological toxicity, particularly thrombocytopenia.
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Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 177Lu-DOTATATE-induced renal toxicity?
A1: The primary mechanism involves the reabsorption of 177Lu-DOTATATE in the proximal tubules of the kidneys. After glomerular filtration, the radiolabeled peptide is taken up by the endocytic receptors megalin and cubilin on the surface of proximal tubule cells. Following internalization, the peptide is degraded in lysosomes, but the radionuclide, 177Lu, is retained within the renal interstitium. This prolonged retention of radioactivity leads to irradiation of the renal tissue, which can result in radiation-induced nephropathy.
Q2: How does the co-infusion of amino acids reduce renal toxicity?
A2: The co-infusion of positively charged amino acids, primarily L-lysine and L-arginine, competitively inhibits the tubular reabsorption of 177Lu-DOTATATE. These amino acids compete with the radiolabeled peptide for binding to the megalin and cubilin receptors in the proximal tubules. This competition reduces the uptake and subsequent retention of 177Lu-DOTATATE in the kidneys, thereby lowering the radiation dose to the renal tissue.
Q3: Are there alternative strategies to amino acid infusion for renal protection?
A3: While amino acid co-infusion is the standard of care, research into alternative renal protection strategies is ongoing. One such alternative is the co-infusion of para-aminohippurate (PAH). A study comparing PAH to a standard amino acid mixture found that PAH was well-tolerated and resulted in comparable kidney-absorbed dose coefficients. Further research is needed to fully evaluate the safety and efficacy of PAH as a renal protectant in this setting.
Q4: What are the recommended cumulative radiation dose limits for the kidneys during 177Lu-DOTATATE therapy?
A4: There are no universally established dose limits specifically for 177Lu-PRRT. However, limits are often extrapolated from external beam radiotherapy (EBRT) and PRRT with 90Y-DOTATOC. For fractionated EBRT, a threshold of 23 Gy is associated with a low risk of late-stage kidney damage. For 90Y-DOTATOC, a renal biologically effective dose (BED) of less than 37 Gy is considered safe. In clinical trials with individualized dosimetry for 177Lu-DOTATATE, patients have been treated up to a renal BED of 27 ± 2 Gy, with some selected patients receiving up to 40 ± 2 Gy without significant renal toxicity.
Q5: How should renal function be monitored during and after 177Lu-DOTATATE therapy?
A5: Comprehensive monitoring of renal function is essential. This should include:
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Baseline Assessment: Before initiating therapy, a thorough assessment of renal function, including serum creatinine and estimated glomerular filtration rate (eGFR), should be performed.
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Pre-cycle Monitoring: Prior to each treatment cycle, renal function should be re-evaluated to detect any acute changes.
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Post-therapy Follow-up: Long-term follow-up is necessary to assess for delayed nephrotoxicity. This includes regular monitoring of serum creatinine and eGFR at intervals such as 3 and 6 months post-treatment, and then annually. More precise methods, such as GFR measurements using 99mTc-DTPA, may be considered, especially in patients with pre-existing risk factors.
Data Presentation
Table 1: Renal Function Outcomes with 177Lu-DOTATATE in Patients with and without Chronic Kidney Disease
| Parameter | Patients with CKD (n=39) | Patients without CKD (n=47) | p-value | Reference |
| Average Dose Received (mCi) | 632.1 | 696 | 0.1675 | |
| Baseline eGFR (mL/min) | 49 (±13) | - | - | |
| eGFR after Cycle 1 (mL/min) | 53.5 (±17) | - | 0.01 | |
| Change in Platelet Count (pre-cycle 4 vs. baseline) | -78 | -37 | 0.0371 | |
| Incidence of Grade 3/4 Nephrotoxicity | 3% | Not reported | - | |
| Average Annual eGFR Loss | 2.5% | Not reported | - |
Table 2: Comparison of Nausea and Vomiting with Different Amino Acid Formulations
| Amino Acid Formulation | Incidence of Nausea | Incidence of Infusion-Related Reactions | Reference |
| Commercial Parenteral Nutrition Formula (15% Clinisol) | 100% | 35% | |
| Compounded L-arginine 2.5%/L-lysine 2.5% in 0.9% NaCl | 17% | 3% |
Experimental Protocols
Protocol 1: Standard Clinical Administration of 177Lu-DOTATATE with Amino Acid Co-infusion
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Patient Preparation:
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Ensure adequate hydration.
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Discontinue long-acting somatostatin analogs for at least 4 weeks and short-acting analogs for 24 hours prior to treatment.
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Administer antiemetic medication (e.g., ondansetron 30 mg) 30 minutes before the amino acid infusion.
-
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Amino Acid Infusion:
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Prepare a solution containing 2.5% L-lysine and 2.5% L-arginine in 1 L of 0.9% NaCl.
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Begin the intravenous infusion of the amino acid solution 30-60 minutes prior to the administration of 177Lu-DOTATATE.
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Infuse the amino acid solution at a rate of 250-500 mL/h. The infusion should continue for at least 3 hours after the completion of the 177Lu-DOTATATE infusion.
-
-
177Lu-DOTATATE Administration:
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Administer a standard activity of 7.4 GBq (200 mCi) of 177Lu-DOTATATE intravenously over 30 minutes.
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The 177Lu-DOTATATE can be administered through the same intravenous line as the amino acid solution (using a 3-way valve) or through a separate line in the opposite arm.
-
-
Post-Administration Monitoring:
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Monitor the patient for any adverse reactions during and after the infusion.
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Encourage frequent urination to reduce radiation exposure to the bladder.
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Perform post-therapy imaging as required for dosimetry calculations.
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Protocol 2: Preclinical Assessment of a Novel Renal Protective Agent in a Murine Model
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Animal Model:
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Use female Balb/c mice, aged 10 weeks.
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House animals under standard conditions with free access to food and water.
-
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Experimental Groups:
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Group 1 (Control): Administer 177Lu-DOTATATE (e.g., 40 MBq) via tail vein injection.
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Group 2 (Treatment): Administer the novel renal protective agent at a predetermined dose and time relative to the 177Lu-DOTATATE injection.
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Group 3 (Vehicle Control): Administer the vehicle for the novel agent along with 177Lu-DOTATATE.
-
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Renal Function Assessment:
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Perform baseline renal scintigraphy using 99mTc-MAG3 to assess renal function.
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Conduct follow-up scintigraphies at multiple time points post-treatment (e.g., days 9, 23, 44, and 65) to monitor changes in renal function.
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Histopathological Analysis:
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At the end of the study, euthanize the animals and harvest the kidneys.
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Perform histological examination of the kidney tissue to assess for signs of tubular and glomerular damage.
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Data Analysis:
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Compare the changes in renal function and the severity of histological damage between the treatment and control groups to evaluate the efficacy of the novel renal protective agent.
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Mandatory Visualizations
Caption: Renal uptake pathway of 177Lu-DOTATATE.
Caption: Clinical trial workflow for a new renal protectant.
Caption: Decision-making for patient management.
References
- 1. snmmi.org [snmmi.org]
- 2. Comparison of Nausea and Vomiting Associated With Amino Acid Formulations Coinfused With Peptide Receptor Radionuclide Therapy: Commercial Parenteral Nutrition Formulas Versus Compounded Arginine/Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. oncologynewscentral.com [oncologynewscentral.com]
Tyr3-Octreotate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Tyr3-Octreotate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound, particularly in its lyophilized solid form, should be stored at -20°C or colder (< -15°C) in a tightly sealed container, protected from light.[1][2][3][4] Some suppliers also recommend storing the compound under a nitrogen atmosphere.[1]
Q2: How should I handle the lyophilized powder upon receiving?
A2: The lyophilized powder should be handled in a well-ventilated area. Avoid the formation of dust and aerosols. It is recommended to wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.
Q3: What is the appearance of this compound?
A3: this compound is typically a colorless to off-white lyophilized solid.
Q4: How do I reconstitute lyophilized this compound?
A4: this compound can be reconstituted in various buffers depending on the intended application. For radiolabeling, it has been dissolved in 0.02M acetic acid or acetate/ascorbate buffers. It is slightly soluble in PBS (pH 7.2). For preparation of lyophilized kits for radiolabeling, it has been dissolved in injectable-grade water, sometimes with gentle heating.
Q5: How stable is this compound once it is radiolabeled (e.g., with 177Lu)?
A5: Radiolabeled this compound (as 177Lu-DOTATATE) has demonstrated high stability. Studies have shown high radiochemical purity (>99.5%) for up to 72 hours when stored under refrigeration. Freeze-dried kits for preparing 177Lu-Tyr3-octreotide have been shown to be stable for at least 12 months, consistently producing radiopharmaceuticals with high radiochemical purity.
Q6: Is this compound stable in vivo?
A6: While stable in vitro, the in vivo stability of radiolabeled this compound is a subject of ongoing research. One study indicated that 177Lu-DOTATATE undergoes metabolism in vivo, with a significant decrease in the intact radiopharmaceutical in plasma 24 hours after injection.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Radiolabeling Efficiency | Degraded Peptide: Improper storage or handling may have led to the degradation of this compound. | Ensure the peptide has been stored at ≤ -15°C and protected from light. Use a fresh vial if degradation is suspected. |
| Incorrect pH: The pH of the reaction mixture is critical for efficient radiolabeling. | Verify the pH of your reaction buffer. For labeling with nuclides like 177Lu, a pH around 4.5 is often used. | |
| Presence of Metal Impurities: Trace metal contaminants can compete with the radionuclide for chelation by the DOTA moiety. | Use high-purity reagents and metal-free water and reaction vials. | |
| Unexpected Peaks in HPLC Analysis | Peptide Degradation: The appearance of new peaks can indicate the presence of degradation products. | Review storage conditions and handling procedures. Analyze a fresh, unmanipulated sample to confirm the purity of the starting material. |
| Oxidation: The peptide may be susceptible to oxidation, especially if not stored under an inert atmosphere. | If possible, handle the peptide under nitrogen or argon. Consider adding antioxidants like ascorbic acid to the formulation, which is common in radiolabeling kits. | |
| Poor Solubility | Incorrect Solvent: The peptide has limited solubility in some aqueous buffers. | Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with the aqueous buffer of choice. Note that solubility in PBS (pH 7.2) is reported as slight (0.1-1 mg/ml). |
| Aggregation: The peptide may form aggregates, reducing its solubility. | Gentle warming or sonication may help to break up aggregates and improve solubility. |
Stability Data
The stability of this compound is paramount for its use, especially in clinical applications involving radiolabeling. The following table summarizes available stability data.
| Formulation | Storage Condition | Duration | Stability Results |
| Lyophilized Powder | -80°C | 2 years | Assumed stable based on supplier data. |
| Lyophilized Powder | -20°C | 1 year | Assumed stable based on supplier data. |
| Lyophilized Kits (for 177Lu labeling) | Not specified | 12 months | Consistently produced 177Lu-radiopharmaceuticals with radiochemical purities >97%. |
| 177Lu-DOTATATE (in solution) | Refrigerated | 72 hours | High stability with radiochemical purity >99.5%. |
| 177Lu-DOTATATE (in solution) | Room Temperature (12-15°C) | Not specified | Investigated for stability in acetate/ascorbate buffer and saline. |
| 177Lu-DOTATATE (in human plasma, in vivo) | 37°C | 24 hours | Fraction of intact 177Lu-DOTATATE decreased to 23% ± 5%. |
| 177Lu-DOTATATE (in human plasma, in vivo) | 37°C | 96 hours | Fraction of intact 177Lu-DOTATATE decreased to 1.7% ± 0.9%. |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and specific formulation.
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Preparation of Standards:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
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Create a series of calibration standards by diluting the stock solution.
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Sample Preparation for Stability Study:
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Reconstitute or dilute this compound in the buffer or formulation to be tested to a final concentration within the calibration range.
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Aliquot the solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, 25°C, light-exposed, light-protected).
-
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 3.9 mm x 30 cm).
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Mobile Phase: A gradient system is typically used. For example:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes) is common for peptide analysis.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of 220 nm or 280 nm.
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Injection Volume: 20 µL.
-
-
Data Analysis:
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Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
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Calculate the percentage of intact this compound remaining by comparing the peak area at each time point to the peak area at time zero.
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Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Logical diagram of factors affecting this compound stability.
References
Technical Support Center: Tyr3-Octreotate Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Tyr3-Octreotate therapy, particularly concerning therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for [177Lu]Lu-DOTA-Tyr3-Octreotate?
[177Lu]Lu-DOTA-Tyr3-Octreotate, also known as 177Lu-DOTATATE, is a form of Peptide Receptor Radionuclide Therapy (PRRT). Its mechanism revolves around the high affinity of the this compound peptide for the somatostatin receptor subtype 2 (SSTR2), which is often overexpressed on the surface of neuroendocrine tumors (NETs). The peptide is chelated with the radioactive isotope Lutetium-177 (177Lu). Upon intravenous administration, the 177Lu-DOTATATE circulates and binds to SSTR2 on tumor cells. This binding triggers the internalization of the receptor-ligand complex. Once inside the cell, the 177Lu emits beta-radiation, which induces DNA damage and ultimately leads to tumor cell death.
Q2: What are the known molecular mechanisms of resistance to this compound therapy?
Resistance to this compound therapy can be multifactorial and can occur either upfront (primary resistance) or develop over time (acquired resistance). Key mechanisms include:
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Downregulation or loss of SSTR2 expression: The primary target of the therapy, a reduction in the number of SSTR2 receptors on the tumor cell surface, leads to decreased binding of 177Lu-DOTATATE and reduced therapeutic efficacy. This is a common mechanism of acquired resistance.
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Heterogeneous SSTR2 expression: Tumors can be composed of cell populations with varying levels of SSTR2 expression. While cells with high SSTR2 expression are targeted, those with low or no expression can survive and proliferate, leading to relapse.
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Impaired DNA damage repair mechanisms: The therapeutic effect of 177Lu-DOTATATE relies on radiation-induced DNA damage. Upregulation of DNA repair pathways within the tumor cells can counteract the effects of the radiation, leading to resistance.
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Activation of alternative signaling pathways: Tumor cells may activate pro-survival signaling pathways that are independent of SSTR2 signaling, allowing them to bypass the inhibitory effects of the therapy.
Q3: Are there biomarkers that can predict resistance to this compound therapy?
Several potential biomarkers are under investigation to predict response and resistance to 177Lu-DOTATATE therapy:
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SSTR2 expression levels: Assessed through imaging techniques like 68Ga-DOTATATE PET/CT, the intensity of radiotracer uptake (often quantified by the Krenning score or Standardized Uptake Values - SUV) is a key indicator of target availability. However, it may not fully capture the heterogeneity of expression.
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Circulating tumor DNA (ctDNA): Analysis of ctDNA for specific gene amplifications (e.g., in FGFR1 and CCNE1) and mutations (e.g., in CDK12) has shown potential in identifying non-responders to PRRT.[1]
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Blood-based transcriptomic biomarkers: Studies have identified specific gene expression profiles in the blood, particularly those related to the innate immune response, that are associated with treatment outcomes.[2]
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Clinicopathological markers: Elevated baseline levels of chromogranin A (CgA) and alkaline phosphatase (ALP) have been associated with a poorer prognosis and may indicate a higher likelihood of resistance.[3]
Troubleshooting Guides
Problem 1: Low or no binding of this compound to cells in vitro.
| Possible Cause | Troubleshooting Step |
| Low or absent SSTR2 expression in the cell line. | Verify SSTR2 expression using multiple methods such as qRT-PCR for mRNA levels, Western blot for total protein, and flow cytometry for surface protein expression.[4][5] If expression is low, consider using a different cell line known to have high SSTR2 expression (e.g., AR42J) or genetically engineering your cell line to overexpress SSTR2. |
| Incorrect cell handling or passage number. | Ensure cells are healthy and within a low passage number, as receptor expression can change with extensive passaging. Culture conditions should be optimized and consistent. |
| Degradation of the this compound peptide. | Store the peptide according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal binding assay conditions. | Optimize incubation time, temperature, and buffer composition. Perform saturation binding experiments to determine the optimal concentration of the radiolabeled ligand. Include appropriate controls, such as non-specific binding determination with an excess of unlabeled peptide. |
Problem 2: Inconsistent or unexpected results in cell viability or proliferation assays after treatment with [177Lu]Lu-DOTA-Tyr3-Octreotate.
| Possible Cause | Troubleshooting Step |
| Heterogeneous SSTR2 expression in the cell population. | Analyze SSTR2 expression at a single-cell level using flow cytometry to assess population heterogeneity. Consider single-cell cloning to establish a more homogeneous cell line for your experiments. |
| Development of acquired resistance during the experiment. | For longer-term experiments, periodically re-assess SSTR2 expression to monitor for potential downregulation. |
| Issues with radiolabeling efficiency or stability. | Ensure proper quality control of the radiolabeled compound to confirm high radiochemical purity and specific activity. |
| Cell cycle-dependent effects of radiation. | Synchronize cell cultures to a specific phase of the cell cycle before treatment to reduce variability in radiation sensitivity. |
Problem 3: Limited anti-tumor effect of this compound therapy in animal models.
| Possible Cause | Troubleshooting Step | | Poor tumor targeting due to low SSTR2 expression in vivo. | Confirm SSTR2 expression in the xenograft tumors using immunohistochemistry or in vivo imaging with 68Ga-DOTATATE PET. | | Suboptimal dosing or treatment schedule. | Experiment with different dosing regimens, such as fractionated doses, which have been shown to increase tumor response by allowing for SSTR recycling. | | Rapid clearance of the radiopharmaceutical. | Assess the biodistribution and pharmacokinetics of the compound in your animal model to ensure adequate tumor uptake and retention. | | Activation of resistance pathways in the tumor microenvironment. | Consider combination therapies that target potential resistance mechanisms, such as co-administration with DNA repair inhibitors or drugs that upregulate SSTR2 expression. |
Strategies to Overcome Resistance
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from studies investigating strategies to overcome resistance to this compound therapy.
Table 1: Upregulation of SSTR2 Expression with HDAC Inhibitors
| Cell Line | HDAC Inhibitor | Treatment Concentration | Fold Increase in SSTR2 mRNA Expression | Fold Increase in [111In]In-DOTATATE Uptake | Reference |
| NCI-H727 | CI-994 | IC50 | ~2.5 | 1.66 | |
| NCI-H727 | Entinostat | IC50 | ~4.0 | 2.91 | |
| NCI-H727 | LMK-235 | IC50 | ~3.0 | 2.10 | |
| NCI-H727 | Panobinostat | IC50 | ~2.0 | 1.58 | |
| BON-1 | Valproic Acid (VPA) | 4 mM | - | 7.2-fold increase in SSTR2 protein | |
| QGP-1 | Valproic Acid (VPA) | 1 mM | - | 1.7-fold increase in SSTR2 protein |
Table 2: Preclinical and Clinical Efficacy of Combination Therapies
| Combination Therapy | Cancer Model | Efficacy Outcome | Quantitative Result | Reference |
| [177Lu]Lu-DOTATATE + Ribonucleotide Reductase Inhibitor (RRI) | Gastroenteropancreatic Neuroendocrine Tumors (Phase 1 Clinical Trial) | Safety and Preliminary Efficacy | Phase 2 trial initiated to assess progression-free survival | |
| [177Lu]Lu-DOTATATE + PARP Inhibitor (Olaparib) | Human Cancer Cell Lines | Radiosensitization | Higher radiosensitizing potential observed for external beam radiation therapy compared to 177Lu-DOTATATE in vitro | |
| [177Lu]Lu-DOTATATE + HDAC Inhibitor (CI-994) | Pancreatic Neuroendocrine Tumor Xenograft (QGP-1) | Tumor Size Reduction | Significant tumor size reduction in the combination group compared to 177Lu-DOTATATE alone (p=0.0028 at day 15) | |
| [177Lu]Lu-DOTATATE + Nivolumab (Anti-PD-1) | Neuroendocrine Tumors of the Lung (Phase 1 Clinical Trial) | Antitumor Activity | 1 partial response in a patient with extensive-stage small cell lung cancer |
Experimental Protocols
Protocol 1: Quantification of SSTR2 mRNA Expression by qRT-PCR
Objective: To quantify the relative expression levels of SSTR2 mRNA in cell lines or tumor tissue.
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tumor tissue using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, SSTR2-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Data Analysis: Calculate the relative expression of SSTR2 mRNA using the delta-delta Ct (ΔΔCt) method.
Protocol 2: Assessment of SSTR2 Protein Expression by Western Blot
Objective: To detect and quantify the total amount of SSTR2 protein in cell lysates or tumor homogenates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SSTR2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize the SSTR2 protein levels.
Protocol 3: In Vitro [177Lu]Lu-DOTA-Tyr3-Octreotate Uptake and Internalization Assay
Objective: To measure the specific binding and internalization of [177Lu]Lu-DOTA-Tyr3-Octreotate in SSTR2-expressing cells.
Methodology:
-
Cell Seeding: Seed SSTR2-expressing cells in 24-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with binding buffer (e.g., DMEM with 0.1% BSA).
-
Add [177Lu]Lu-DOTA-Tyr3-Octreotate at a specific concentration to each well. For non-specific binding control wells, add a 1000-fold excess of unlabeled octreotate.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Quantification of Total Cell-Associated Radioactivity:
-
Wash the cells twice with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with 1 M NaOH.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Quantification of Internalized Radioactivity:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Add an acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) for 5-10 minutes on ice to strip off surface-bound radioligand.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells with 1 M NaOH (internalized fraction).
-
Measure the radioactivity in both fractions using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific binding and the internalization rate.
Mandatory Visualizations
Caption: SSTR2 signaling pathway upon binding of [177Lu]Lu-DOTA-Tyr3-Octreotate.
Caption: Workflow for evaluating HDAC inhibitors to overcome resistance.
Caption: Logical troubleshooting flow for overcoming this compound resistance.
References
- 1. Prediction of Resistance to 177Lu-PSMA Therapy by Assessment of Baseline Circulating Tumor DNA Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-based transcriptomic biomarkers for response to [177Lu]Lu-DOTA-TATE therapy in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing precision: A predictive model for 177Lu-DOTATATE treatment response in neuroendocrine tumors using quantitative 68Ga-DOTATATE PET and clinicopathological biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing SSTR2 expression and modulation for targeted imaging and therapy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Injection Protocols for Tyr3-Octreotate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyr3-Octreotate and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling, radiolabeling, and experimental use of this compound.
Radiolabeling Issues
Question: Why is my radiochemical yield (RCY) consistently low?
Answer: Low radiochemical yield is a common issue that can be attributed to several factors. Systematically troubleshooting each potential cause is crucial for optimizing your labeling efficiency.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Optimize the pH of the reaction mixture. For many radiometals like 177Lu and 90Y, a slightly acidic pH of 4.0-5.0 is optimal.[1][2] | The chelation of the radiometal by the DOTA chelator is highly pH-dependent. A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, preventing efficient labeling.[1][2] |
| Incorrect Temperature | Adjust the incubation temperature. Labeling with 177Lu and 90Y is typically complete after 20 minutes at 80°C.[1] | Temperature affects the reaction kinetics. Ensure your heating block or water bath is calibrated and provides a stable and accurate temperature. |
| Presence of Metal Contaminants | Use high-purity water and reagents. If the radionuclide is produced in-house, ensure purification methods effectively remove target material or decay products (e.g., Cd2+ for 111In). | Competing metal ions can interfere with the incorporation of the desired radionuclide into the DOTA chelator. |
| Peptide Quality and Concentration | Ensure the this compound peptide is of high quality and has been stored correctly (at -20°C or colder, protected from light and moisture). Adjusting the peptide concentration may be necessary depending on the specific activity of the radionuclide. | Degradation of the peptide can lead to poor labeling efficiency. The molar ratio of peptide to radionuclide is a critical parameter. |
| Inadequate Incubation Time | Increase the incubation time. While labeling is often rapid, incomplete reactions can occur. | Ensure sufficient time is allowed for the chelation reaction to reach completion. |
Question: My radiolabeled product shows significant radiochemical impurities. What could be the cause and how can I fix it?
Answer: The presence of radiochemical impurities, such as free radionuclides or other radioactive species, compromises the quality and safety of the radiopharmaceutical.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Increase incubation time or optimize reaction temperature and pH as described above. | The labeling reaction may not have proceeded to completion, leaving unreacted free radionuclide. |
| Radiolysis | Add a radical scavenger like ascorbic acid or gentisic acid to the reaction mixture, especially when working with high levels of radioactivity. Store the final product at low temperatures (e.g., refrigerated or frozen). | High radiation doses can cause the degradation of the labeled peptide, leading to the formation of radioactive impurities. |
| Oxidation of Radionuclide | For certain radionuclides, ensure an inert atmosphere during labeling and storage if sensitivity to oxidation is a concern. | Oxidation can change the chemical form of the radionuclide, preventing it from being chelated. |
| Incorrect Storage | Store the final product according to validated procedures, typically at controlled room temperature or refrigerated, and protected from light. | Improper storage can lead to degradation of the radiolabeled peptide over time. |
In Vitro and In Vivo Experimental Issues
Question: I am observing unexpected biodistribution of the radiolabeled this compound in my animal model. What are the potential reasons?
Answer: Altered biodistribution can arise from issues with the radiopharmaceutical itself or from physiological factors in the animal model.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Radiochemical Purity | Perform rigorous quality control (radio-TLC or radio-HPLC) to ensure high radiochemical purity before injection. | The presence of free radionuclide will lead to its characteristic biodistribution (e.g., high bone uptake for free 177Lu), skewing the results. |
| In Vivo Instability | Be aware that some radiolabeled peptides can exhibit in vivo instability, with metabolites appearing in the plasma. Consider this when interpreting pharmacokinetic data. | The metabolic profile of the radiopharmaceutical can influence its distribution and clearance. |
| Saturation of Receptors | If using a low specific activity product, consider if the mass of the injected peptide is high enough to cause partial saturation of the somatostatin receptors (SSTRs). | Receptor saturation can lead to decreased tumor uptake and increased circulation in the blood. |
| Competition from Other Substances | If co-administering other somatostatin analogs, be aware that they can compete for SSTR binding, altering the biodistribution of your radiotracer. | This is particularly relevant in clinical settings where patients may be on maintenance therapy with unlabeled somatostatin analogs. |
| Physiological State of the Animal | Ensure animals are healthy and that the tumor model is well-established. Factors like anesthesia and injection technique can also influence initial distribution. | Pathophysiological changes unrelated to the tumor can affect organ uptake. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a synthetic analog of the natural hormone somatostatin. It exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells. Upon binding, it triggers a signaling cascade that can inhibit hormone secretion and cell proliferation. When labeled with a radionuclide, this targeted binding allows for diagnostic imaging or delivery of a therapeutic radiation dose directly to the tumor cells.
Which radionuclide is best for labeling this compound?
The choice of radionuclide depends on the intended application:
-
For Therapy (Peptide Receptor Radionuclide Therapy - PRRT): Beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y) are commonly used. 177Lu is often preferred due to its favorable physical properties, including a half-life of 6.7 days and the emission of gamma photons that allow for simultaneous imaging (theranostics).
-
For Diagnostic Imaging (PET/CT): Positron-emitters like Gallium-68 (68Ga) are used.
-
For Diagnostic Imaging (SPECT): Gamma-emitters like Indium-111 (111In) are employed.
What are the critical quality control tests for radiolabeled this compound?
The following quality control tests are essential to ensure the safety and efficacy of the radiolabeled product:
-
Radiochemical Purity (RCP): To determine the percentage of the radionuclide that is successfully chelated to the peptide. This is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Sterility: To confirm the absence of microbial contamination.
-
Endotoxin (Pyrogen) Testing: To ensure the absence of bacterial endotoxins that can cause fever.
How does the specific activity of the radiolabeled peptide affect experimental outcomes?
Specific activity (the amount of radioactivity per unit mass of the peptide) is a critical parameter. A higher specific activity means that a smaller mass of the peptide is needed to deliver the desired radioactive dose. This can be advantageous in avoiding saturation of the target receptors on tumor cells, potentially leading to higher tumor uptake and a better therapeutic effect.
Data Presentation
Table 1: Binding Affinity (IC50 in nM) of this compound Analogs for Human Somatostatin Receptor Subtypes
This table summarizes the in vitro binding affinities of various this compound analogs to the five human somatostatin receptor subtypes (SSTR1-SSTR5). Lower IC50 values indicate higher binding affinity.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 | |
| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 | |
| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 | |
| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
Data for Octreotide, a closely related analog, is provided for comparison.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Tyr3-Octreotate with 177Lu
This protocol provides a general method for the radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177.
Materials:
-
DOTA-Tyr3-Octreotate (lyophilized powder)
-
177LuCl3 solution
-
Ascorbic acid/sodium ascorbate buffer (pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 95°C
-
Micropipettes and sterile tips
-
pH indicator strips
Procedure:
-
Reconstitute the lyophilized DOTA-Tyr3-Octreotate in the ascorbic acid/sodium ascorbate buffer to a desired concentration (e.g., 200 µg in 1 mL).
-
In a sterile reaction vial, add the required volume of the DOTA-Tyr3-Octreotate solution.
-
Carefully add the required activity of the 177LuCl3 solution to the reaction vial.
-
Gently mix the contents of the vial.
-
Check the pH of the reaction mixture using a pH strip to ensure it is between 4.5 and 5.0.
-
Place the reaction vial in the heating block at 95°C for 20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control analysis (e.g., radio-TLC or radio-HPLC) to determine the radiochemical purity.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with SSTR2-expressing tumor xenografts)
-
Radiolabeled this compound solution, quality controlled and ready for injection
-
Insulin syringes for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or dose calibrator
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Accurately measure the activity of the radiolabeled this compound solution in a syringe before injection using a dose calibrator.
-
Inject a defined volume and activity of the radiolabeled peptide (e.g., 100 µL) into the lateral tail vein of the mouse.
-
Measure the residual activity in the syringe to determine the exact injected dose.
-
Allow the radiotracer to distribute for a predetermined period (e.g., 1, 4, 24, 48 hours).
-
At the designated time point, euthanize the mouse according to approved animal welfare protocols.
-
Collect blood via cardiac puncture.
-
Dissect the organs of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway of this compound
Caption: SSTR2 signaling pathway initiated by this compound binding.
Experimental Workflow for Radiolabeling and Quality Control
Caption: Workflow for the radiolabeling and quality control of this compound.
References
Troubleshooting low tumor uptake of radiolabeled Tyr3-Octreotate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low tumor uptake of radiolabeled Tyr3-Octreotate (e.g., 68Ga-DOTATATE, 177Lu-DOTATATE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for unexpectedly low tumor uptake of radiolabeled this compound?
A1: The most common causes can be broadly categorized into three areas:
-
Radiopharmaceutical Issues: Suboptimal radiolabeling efficiency, low radiochemical purity, or low molar activity can lead to poor tumor targeting.
-
Patient-Related Factors: Competing substances, such as long-acting somatostatin analogs (SSAs), low somatostatin receptor (SSTR) expression by the tumor, or aggressive tumor biology with necrosis can decrease uptake.[1][2][3]
-
Procedural Factors: Incorrect administration of the radiopharmaceutical or issues with imaging acquisition and analysis can result in apparently low uptake.
Q2: Should long-acting somatostatin analogs (SSAs) be discontinued before imaging with 68Ga-DOTATATE?
A2: Historically, discontinuation of long-acting SSAs for 4-6 weeks was recommended to prevent SSTR saturation. However, recent studies suggest that continuing SSA treatment does not negatively affect tumor uptake of 68Ga-DOTATATE and may even improve the tumor-to-background ratio by reducing uptake in normal tissues like the liver and spleen.[1][2] Therefore, many current guidelines no longer require the discontinuation of SSAs before diagnostic imaging.
Q3: Does the total amount of peptide administered affect tumor uptake?
A3: Yes, the total peptide amount (labeled and unlabeled) is a critical factor. Both too high and too low amounts can negatively impact tumor uptake. High peptide amounts can lead to saturation of SSTRs on tumors, reducing the uptake of the radiolabeled compound. Conversely, very low peptide amounts may result in faster clearance and lower tumor retention. An optimal peptide amount, typically between 100-250 µg for therapeutic applications, is recommended to maximize the tumor-to-kidney dose ratio.
Q4: What is the typical biodistribution of 68Ga-DOTATATE in a patient without disease?
A4: Physiological uptake of 68Ga-DOTATATE is highest in organs with high SSTR2 expression. The most intense uptake is seen in the spleen, followed by the adrenal glands, kidneys, and pituitary gland. Moderate uptake is typically observed in the liver, thyroid, and salivary glands, with variable, lower-grade uptake in the gastrointestinal tract. The tracer is cleared by the kidneys, leading to high activity in the urinary system.
Troubleshooting Guide
This section addresses specific issues that can lead to low tumor uptake.
Category 1: Radiopharmaceutical Quality and Preparation
Q: How can I verify the quality of my radiolabeled this compound? A: Comprehensive quality control (QC) is essential. Key QC tests include:
-
Radiochemical Purity (RCP): Should be >95%. This is commonly measured using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
pH: The final product should have a pH suitable for injection.
-
Molar Activity: This indicates the ratio of radioactivity to the total peptide mass. Low molar activity can lead to receptor saturation by non-radiolabeled peptide.
-
Sterility and Endotoxin Levels: Must meet pharmacopeial standards for injectable drugs.
Q: My radiolabeling efficiency is low. What are the potential causes? A: Low efficiency in radiolabeling, particularly with 68Ga, can stem from several factors:
-
Incorrect pH: The labeling reaction is highly pH-sensitive. For 68Ga-DOTATATE, a pH of ~3.5-4.0 is typically optimal.
-
Suboptimal Temperature and Incubation Time: Heating at 95°C for 5-10 minutes is a common protocol for efficient labeling.
-
Poor 68Ge/68Ga Generator Performance: An aging generator or improper elution can yield 68GaCl3 of insufficient quality or activity concentration.
-
Trace Metal Contamination: Metal impurities in reagents or vials can compete with 68Ga for chelation by the DOTA molecule.
Category 2: Patient and Biological Factors
Q: Could the patient's medication be interfering with tumor uptake? A: Yes. As discussed, while long-acting SSAs may not reduce tumor uptake, they do alter biodistribution by lowering uptake in the liver and spleen. It is crucial to document all patient medications, as other compounds could theoretically interfere with receptor binding or tracer clearance.
Q: What if the tumor itself is the reason for low uptake? A: This is a significant possibility.
-
Low SSTR Expression: Not all neuroendocrine neoplasms (NENs) express SSTRs at high levels. Poorly differentiated, high-grade tumors often have lower SSTR expression and may be better visualized with 18F-FDG PET/CT. This phenomenon is sometimes referred to as the "flip-flop" effect.
-
Tumor Necrosis: Necrotic or cystic areas within a tumor lack viable cells and, therefore, will not show tracer uptake. This can lead to a heterogeneous or "cold" appearance on PET scans and may indicate more aggressive tumor biology.
-
Small Tumor Size: Very small lesions may not be detectable due to the limited spatial resolution of PET scanners (partial volume effect).
Q: Can high uptake in other organs reduce availability for the tumor? A: Yes, this is known as a "sink effect." In cases of extremely high disease burden, the large number of tumor sites can sequester the radiotracer, leading to decreased physiological uptake in organs like the spleen and liver. Conversely, very high uptake in normal organs, particularly the kidneys, can limit the amount of tracer available to circulate and reach tumor sites.
Category 3: Procedural and Technical Factors
Q: How can I ensure the administration and imaging procedures are not the cause of low uptake? A: Strict adherence to protocol is vital.
-
Correct Administration: Ensure the full dose is administered intravenously without infiltration.
-
Patient Hydration: Advise patients to be well-hydrated to promote clearance of unbound tracer and reduce background activity.
-
Imaging Timepoint: Maximal tumor accumulation for 68Ga-DOTATATE is typically reached around 70 ± 20 minutes post-injection. Imaging too early or too late can affect the perceived uptake.
-
Image Reconstruction and Analysis: Use appropriate reconstruction algorithms with corrections for attenuation, scatter, and randoms. When drawing regions of interest (ROIs) for quantitative analysis (e.g., SUVmax), be careful to avoid partial volume effects and necrotic areas.
Quantitative Data Summary
Table 1: Effect of Long-Acting Somatostatin Analogs (SSAs) on 68Ga-DOTATATE Uptake
| Tissue/Parameter | Effect of SSA Treatment | Key Finding | Reference |
| Tumor Lesions | No significant decrease in uptake (SUVmax) | Continued SSA therapy does not compromise tumor targeting. | |
| Liver | Significantly lower uptake (SUVmax) | Reduces background activity, potentially improving tumor-to-liver ratio. | |
| Spleen | Significantly lower uptake (SUVmax) | Reduces background activity. | |
| Tumor-to-Liver Ratio (TLR) | Significantly higher median TLR | SSA use was an independent predictor for a higher TLR. |
Table 2: Impact of Administered Peptide Amount on 177Lu-DOTATATE Uptake
| Administered Peptide Amount | Effect on Tumor Uptake | Effect on Kidney Uptake | Effect on Spleen Uptake | Therapeutic Index (Tumor/Kidney) | Reference |
| High (e.g., ~346 µg) | Significantly lower | Significantly lower | Significantly lower | Potentially reduced | |
| Low (e.g., ~90-109 µg) | Reduced compared to standard | Higher than 200 µg dose | Significantly higher | Lower | |
| Standard/Optimal (e.g., ~200 µg) | Optimal uptake | Lower than 90 µg dose | Reduced due to saturation | Higher |
Experimental Protocols
Protocol 1: Quality Control of 68Ga-DOTATATE using ITLC
This protocol provides a general method for determining the radiochemical purity (RCP).
Objective: To separate radiolabeled [68Ga]Ga-DOTATATE from free 68Ga and colloidal 68Ga.
Materials:
-
ITLC strips (e.g., Whatman No. 2 paper)
-
Mobile Phase A: 10 mmol/L aqueous DTPA solution
-
Mobile Phase B: Methanol:Saline (5:1) mixture
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Methodology:
-
Spot a small amount (~1-2 µL) of the final [68Ga]Ga-DOTATATE product onto two separate ITLC strips at the origin line.
-
Place one strip into a chamber containing Mobile Phase A. In this system, free 68Ga complexes with DTPA and moves with the solvent front (Rf = 1.0), while [68Ga]Ga-DOTATATE and colloids remain at the origin (Rf = 0.0).
-
Place the second strip into a chamber containing Mobile Phase B. In this system, [68Ga]Ga-DOTATATE is less polar and moves with the solvent front (Rf = 1.0), while free 68Ga and colloids remain at the origin (Rf = 0.0).
-
Allow the solvent to migrate near the top of the strips, then remove and dry them.
-
Analyze the strips using a radio-TLC scanner to determine the percentage of activity at different Rf values.
-
Calculate RCP:
-
% [68Ga]Ga-DOTATATE = % Activity at Rf=1.0 (Strip 2)
-
% Free 68Ga = % Activity at Rf=1.0 (Strip 1)
-
% Colloidal 68Ga = 100% - (% [68Ga]Ga-DOTATATE + % Free 68Ga)
-
The final RCP should be >95% [68Ga]Ga-DOTATATE.
-
Protocol 2: In Vivo Biodistribution Study in a Tumor-Bearing Animal Model
Objective: To determine the uptake and clearance of radiolabeled this compound in tumors and major organs over time.
Model: Immunocompromised mice (e.g., nude mice) bearing xenografts of a human SSTR-positive neuroendocrine tumor cell line (e.g., CA20948).
Methodology:
-
Animal Preparation: Once tumors reach a suitable size, randomize animals into different groups for each time point (e.g., 1, 4, 24, 48 hours post-injection).
-
Radiopharmaceutical Administration: Administer a known quantity of the radiolabeled peptide (e.g., 177Lu-DOTATATE) via tail vein injection.
-
Tissue Harvesting: At each designated time point, euthanize a group of animals. Dissect key organs (blood, tumor, kidneys, liver, spleen, muscle, etc.).
-
Activity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards of the injected dose to allow for decay correction and calculation of uptake.
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
%ID/g = (Counts per minute in tissue / Counts per minute in standard) x (Weight of standard / Weight of tissue) x 100%
-
Plot the %ID/g for each tissue over time to assess the pharmacokinetics.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-liver) at each time point to evaluate targeting efficacy.
-
Visualizations
// Nodes Start [label="Low Tumor Uptake Observed", fillcolor="#FBBC05"]; Cat1 [label="Category 1:\nRadiopharmaceutical Quality", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cat2 [label="Category 2:\nPatient & Biological Factors", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cat3 [label="Category 3:\nProcedural & Technical Factors", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
QC [label="Review QC Data:\n- Radiochemical Purity >95%?\n- Correct pH & Molar Activity?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Labeling [label="Review Labeling Protocol:\n- Temp/Time Correct?\n- Generator Performance?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Meds [label="Review Patient Medications:\n- Concomitant SSAs?\n- Other interfering drugs?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; TumorBio [label="Assess Tumor Biology:\n- High Grade? (Consider FDG)\n- Evidence of Necrosis?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Admin [label="Verify Administration:\n- IV infiltration?\n- Full dose given?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Imaging [label="Review Imaging Protocol:\n- Correct Uptake Time?\n- Appropriate Reconstruction?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Result1 [label="Optimize Labeling Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Correlate with Histology", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Refine Imaging Procedures", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoIssue1 [label="QC OK", fillcolor="#FFFFFF"]; NoIssue2 [label="Protocol OK", fillcolor="#FFFFFF"]; NoIssue3 [label="Meds OK", fillcolor="#FFFFFF"]; NoIssue4 [label="Admin OK", fillcolor="#FFFFFF"];
// Edges Start -> Cat1; Start -> Cat2; Start -> Cat3;
Cat1 -> QC; QC -> Labeling [label="No"]; QC -> NoIssue1 [label="Yes"]; Labeling -> Result1 [label="No"]; Labeling -> NoIssue2 [label="Yes"];
Cat2 -> Meds; Meds -> TumorBio [label="No"]; Meds -> NoIssue3 [label="Yes"]; TumorBio -> Result2;
Cat3 -> Admin; Admin -> Imaging [label="No"]; Admin -> NoIssue4 [label="Yes"]; Imaging -> Result3; } end_dot Caption: Troubleshooting workflow for low this compound tumor uptake.
// Edges Tracer -> SSTR [label="Binding"]; SSTR -> Internalization [label="Receptor-Mediated"]; Internalization -> Retention; } end_dot Caption: Mechanism of radiolabeled this compound uptake in tumor cells.
// Center Node Center [label="Tumor\nUptake", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16];
// Factors Factor1 [label="Radiochemical\nPurity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Factor2 [label="SSTR Expression\nLevel", fillcolor="#FBBC05"]; Factor3 [label="Peptide\nAmount", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Factor4 [label="Tumor\nPerfusion", fillcolor="#FBBC05"]; Factor5 [label="Concomitant\nMedications (SSAs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Factor6 [label="Renal\nFunction", fillcolor="#FBBC05"]; Factor7 [label="Tumor\nNecrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Factor1 -> Center; Factor2 -> Center; Factor3 -> Center; Factor4 -> Center; Factor5 -> Center; Factor6 -> Center; Factor7 -> Center; } end_dot Caption: Key factors influencing radiolabeled this compound tumor uptake.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The Influence of Long-Acting Somatostatin Analogs on 68Ga-DOTATATE Uptake in Patients With Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced uptake pattern on 68 Ga-DOTATATE-scan may indicate necrosis predicting aggressive behavior in pheochromocytoma and paragangliomas (PPGLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side effects of Tyr3-Octreotate based PRRT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr3-Octreotate based Peptide Receptor Radionuclide Therapy (PRRT). The information is designed to help minimize and manage side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during this compound based PRRT?
The most frequently reported side effects are nephrotoxicity and hematological toxicity.[1] Gastrointestinal issues, such as nausea and vomiting, are also common, largely associated with the co-infusion of amino acids for renal protection.[2][3] Other potential side effects include fatigue, abdominal pain, and in rare cases, carcinoid crisis.[2][4]
Q2: How can renal toxicity be minimized during PRRT?
The primary strategy to mitigate renal toxicity is the co-infusion of a solution containing positively charged amino acids, such as lysine and arginine. These amino acids competitively inhibit the reabsorption of the radiolabeled peptide in the proximal tubules of the kidneys, thereby reducing the radiation dose to the kidneys. Dose fractionation and careful patient selection, particularly considering baseline renal function, are also crucial preventative measures.
Q3: What are the typical hematological toxicities, and how are they managed?
Hematological side effects can include anemia, thrombocytopenia, and leukopenia. These are generally mild and reversible. Management involves regular monitoring of blood cell counts before each treatment cycle and in the weeks following. If significant myelosuppression occurs, the treatment interval may be extended, or the dosage may be adjusted. In severe cases, blood transfusions or growth factors may be necessary.
Q4: What causes nausea and vomiting during PRRT, and how can it be prevented?
Nausea and vomiting are often linked to the infusion of amino acid solutions used for kidney protection. The high osmolality of some commercial amino acid preparations can contribute to these gastrointestinal side effects. Prophylactic administration of antiemetic medications, such as 5-HT3 receptor antagonists (e.g., ondansetron or granisetron), is a standard practice to prevent or reduce the severity of these symptoms.
Q5: What is a carcinoid crisis, and what are the strategies for its prevention and management?
A carcinoid crisis is a rare but serious complication characterized by a massive release of vasoactive substances from the tumor, leading to symptoms like severe flushing, diarrhea, and hemodynamic instability. High-risk patients, such as those with a history of carcinoid crisis or a high tumor burden, should be identified beforehand. Preventative measures include premedication with corticosteroids and histamine receptor antagonists. Management of an acute crisis involves the immediate administration of intravenous octreotide.
Troubleshooting Guides
Issue 1: Persistent Nausea and Vomiting Despite Prophylaxis
Possible Cause: The specific amino acid formulation being used may have a high osmolality, contributing to gastrointestinal distress.
Troubleshooting Steps:
-
Review Amino Acid Formulation: Compare the gastrointestinal toxicity associated with different amino acid solutions. Formulations containing only L-lysine and L-arginine have been shown to have significantly better gastrointestinal tolerance than commercial parenteral nutrition formulas with numerous amino acids.
-
Adjust Infusion Rate: Slowing the infusion rate of the amino acid solution may help reduce nausea.
-
Administer Additional Antiemetics: If nausea persists, consider administering additional doses of antiemetic medication as needed during the amino acid infusion.
-
Patient Comfort Measures: Cooling and pressure aids may also help alleviate the side effects of the amino acid infusion.
Issue 2: Decline in Renal Function Post-PRRT
Possible Cause: Inadequate renal protection or pre-existing risk factors for kidney disease.
Troubleshooting Steps:
-
Verify Amino Acid Protocol Adherence: Ensure the correct dosage and infusion timing of the amino acid solution were followed. The standard protocol involves starting the infusion 30-60 minutes prior to the administration of ¹⁷⁷Lu-DOTATATE and continuing for a total of at least 4 hours.
-
Assess Patient Risk Factors: Patients with pre-existing conditions like hypertension or diabetes may be at a higher risk for nephrotoxicity. For these patients, a lower biological effective dose threshold to the kidneys should be considered.
-
Monitor Renal Function Closely: Regularly monitor serum creatinine and glomerular filtration rate (GFR) before each cycle and during follow-up to detect any changes early.
-
Consider Dose Adjustment: In cases of declining renal function, extending the interval between PRRT cycles or reducing the administered activity may be necessary.
Issue 3: Significant Hematological Toxicity
Possible Cause: Pre-existing bone marrow compromise, extensive bone metastases, or prior myelosuppressive therapies.
Troubleshooting Steps:
-
Baseline Hematological Assessment: A thorough baseline assessment of blood counts is crucial. Patients with low baseline white blood cell or platelet counts are at higher risk.
-
Regular Blood Count Monitoring: Implement a strict monitoring schedule, with blood tests performed before each PRRT cycle and every two weeks during the treatment course.
-
Dose Modification: For grade 3 or 4 hematological toxicity, the treatment should be delayed until recovery, or the dose may need to be reduced in subsequent cycles.
-
Evaluate for Underlying Causes: In cases of persistent cytopenia, consider further investigation for underlying conditions such as myelodysplastic syndrome (MDS), which is a rare long-term complication of PRRT.
Data Presentation
Table 1: Comparison of Gastrointestinal Toxicity with Different Amino Acid Formulations
| Amino Acid Formulation | Number of Infusions | Incidence of Nausea | Need for Antiemetics |
| Clinisol® 15% (Multiple Amino Acids) | 69 | 75.4% | 69.6% |
| Aminoprotect® (L-Lysine/L-Arginine) | 115 | 5.2% | 2.6% |
Data adapted from a retrospective study comparing a commercial parenteral nutrition formula to a compounded L-lysine/L-arginine formulation.
Table 2: Incidence of Grade 3-4 Hematological Toxicity in Patients with Extensive Bone Metastases
| Hematological Toxicity | Any Grade | Grade 3-4 | Persistent at 12 months (Any Grade) | Persistent at 12 months (Grade 3-4) |
| Anemia | 48% | Not Specified | 26% | 15% |
| Thrombocytopenia | 48% | 22% | 26% | 15% |
| Neutropenia | 22% | Not Specified | 26% | 15% |
Data from a retrospective review of patients with extensive bone metastases treated with ¹⁷⁷Lu-DOTATATE.
Experimental Protocols
Protocol 1: Standard Amino Acid Infusion for Renal Protection
Objective: To reduce the renal uptake of this compound and minimize nephrotoxicity.
Materials:
-
Sterile amino acid solution containing L-lysine and L-arginine (e.g., 25g of each in 1L of 0.9% NaCl).
-
Infusion pump.
-
Intravenous (IV) access supplies.
-
Prophylactic antiemetics (e.g., ondansetron 8mg IV).
Procedure:
-
Establish IV access. A peripheral vein in the antecubital fossa is preferred.
-
Administer prophylactic antiemetics at least 30 minutes before starting the amino acid infusion.
-
Begin the amino acid infusion 30 to 60 minutes prior to the administration of ¹⁷⁷Lu-DOTATATE.
-
The recommended infusion rate for commercial amino acid solutions is 320 mL/h. For compounded solutions, the rate may be adjusted based on patient tolerance, starting as low as 100 mL/h and gradually increasing.
-
Administer the ¹⁷⁷Lu-DOTATATE infusion concurrently with the amino acid solution.
-
Continue the amino acid infusion for a total duration of at least 4 hours.
Protocol 2: Premedication to Prevent Carcinoid Crisis in High-Risk Patients
Objective: To prevent the occurrence of a carcinoid crisis in patients identified as high-risk.
Materials:
-
Corticosteroids (e.g., dexamethasone).
-
5-HT3 receptor antagonist (e.g., granisetron).
-
H1 and H2 receptor antagonists (e.g., chlorpheniramine and ranitidine).
-
Short-acting octreotide for emergency use.
-
IV fluids for hydration.
Procedure:
-
Identify high-risk patients based on factors such as a prior history of carcinoid crisis, high tumor burden, or carcinoid symptom flare upon cessation of long-acting somatostatin analogs.
-
Ensure the patient is well-hydrated and any electrolyte imbalances are corrected before the procedure.
-
Administer the following premedications prior to PRRT:
-
Corticosteroid (e.g., IV dexamethasone 4 mg).
-
5-HT3 receptor antagonist (e.g., IV granisetron 2 mg).
-
H1 and H2 receptor antagonists.
-
-
For patients with very high risk, consider administering subcutaneous octreotide for several days leading up to the PRRT session.
-
Have short-acting octreotide readily available for immediate IV administration in case of an emerging crisis.
Visualizations
Caption: Mechanism of PRRT-induced nephrotoxicity and its prevention by amino acids.
Caption: Workflow for the management of side effects during PRRT.
Caption: Logical relationship of PRRT, risk factors, and management of hematological toxicity.
References
- 1. Renal protection during 177lutetium DOTATATE molecular radiotherapy in children: a proposal for safe amino acid infusional volume during peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 3. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. e-mjm.org [e-mjm.org]
Technical Support Center: Purity Analysis of Synthetic Tyr3-Octreotate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Tyr3-Octreotate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a synthetic analog of somatostatin, a natural hormone. It is specifically designed with a tyrosine residue at position 3 to facilitate radiolabeling, making it a key component in diagnostic imaging and peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors (NETs).[1][2] High purity is essential to ensure the safety, efficacy, and reproducibility of clinical and research applications. Impurities can alter biological activity, increase immunogenicity, or lead to toxicity.[3]
Q2: What are the common impurities found in synthetic this compound?
Impurities in synthetic peptides like this compound typically arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage.[4][5] Common impurities include:
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Truncated or Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during synthesis.
-
Oxidation Products: The methionine and tryptophan residues in the peptide sequence are susceptible to oxidation.
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Deamidation Products: Formation of a succinimide ring at asparagine or glutamine residues.
-
Acetylated Peptides: Acetylation of the N-terminus or lysine side chain can occur.
-
Diastereomers: Racemization of amino acids can happen during synthesis.
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Residual Protecting Groups: Incomplete removal of protecting groups used during SPPS.
-
Linear Peptides: Incomplete formation of the disulfide bridge between the two cysteine residues results in the linear form of the peptide.
Q3: Which analytical techniques are most suitable for purity analysis of this compound?
The most common and powerful techniques for analyzing the purity of synthetic peptides are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of the peptide and separating it from various impurities. Detection is typically performed using UV absorbance at 210-230 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of the main peptide and any co-eluting impurities, thus confirming the identity of observed peaks.
Data Presentation
Table 1: Potential Impurities in Synthetic this compound
| Impurity Type | Description | Molecular Weight (Da) | Potential Source |
| This compound | Main Product | 1049.2 | - |
| Linear this compound | Disulfide bridge is not formed | 1051.2 | Incomplete oxidation during synthesis |
| [Des-Thr]-Tyr3-Octreotate | Loss of the C-terminal Threonine | 948.1 | Degradation under acidic conditions |
| Oxidized this compound | Oxidation of Tryptophan residue | 1065.2 | Exposure to oxidative conditions |
| Acetyl-Tyr3-Octreotate | Acetylation at N-terminus or Lysine | 1091.2 | Side reaction during synthesis or formulation |
| Truncated Sequences | e.g., missing N-terminal D-Phe | 802.0 | Incomplete coupling during SPPS |
Note: The molecular weights are approximate and may vary depending on the specific nature of the modification.
Table 2: Typical Starting Parameters for RP-HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% Mobile Phase B over 30-60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C |
| Detection Wavelength | 210-220 nm (for peptide backbone) |
Experimental Protocols & Workflows
Protocol 1: General RP-HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Degas both solutions before use.
-
Sample Preparation: Accurately weigh and dissolve the lyophilized this compound powder in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Run: Run the gradient method as specified in Table 2.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Protocol 2: Impurity Identification by LC-MS
-
LC Method: Use the same HPLC method as described in Protocol 1, but ensure the mobile phase additives are MS-compatible (e.g., formic acid instead of TFA if signal suppression is observed).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound and its potential impurities (e.g., m/z 500-1500).
-
Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry (MS/MS) on the main peak and significant impurity peaks. This involves isolating the parent ion and fragmenting it to produce a characteristic pattern.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound and its potential impurities.
-
Compare the observed mass of each peak with the theoretical masses of known impurities (see Table 1).
-
Analyze the MS/MS fragmentation patterns to confirm the identity of the impurities.
-
Visualizations
Caption: Workflow for purity analysis of this compound.
Troubleshooting Guides
HPLC Troubleshooting
Q: My this compound peak is tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue in peptide chromatography. Potential causes include:
-
Secondary Interactions: The peptide may be interacting with active silanol groups on the silica-based column packing.
-
Solution: Ensure the concentration of the ion-pairing agent (TFA) is sufficient (0.1%). For particularly basic peptides, a higher concentration (up to 0.25%) might improve peak shape. Using a high-purity, end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination/Age: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.
-
Q: I am observing split peaks for my main product. What should I investigate?
A: Peak splitting can be caused by several factors. A logical troubleshooting approach is necessary.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., high percentage of acetonitrile), it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Co-eluting Impurity: What appears as a split peak might be two closely eluting species.
-
Solution: Optimize the gradient to improve resolution. A shallower gradient can often separate closely related impurities. LC-MS analysis can confirm if there are two different masses under the peak.
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to splitting.
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of an ionizable group on the peptide, it can exist in both protonated and deprotonated forms, leading to peak splitting.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of the peptide's ionizable groups. Using a buffered mobile phase can help maintain a stable pH.
-
Caption: Troubleshooting decision tree for HPLC peak splitting.
Mass Spectrometry Troubleshooting
Q: I am not detecting my peptide with LC-MS, or the signal is very low. What could be the issue?
A: Low or no signal in LC-MS can be frustrating. Here are some common causes:
-
Signal Suppression by TFA: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for HPLC-UV but is known to cause significant signal suppression in ESI-MS.
-
Solution: If possible, replace TFA with a more MS-friendly acid like formic acid (0.1%). If TFA is necessary for the separation, use the lowest possible concentration that still provides good peak shape.
-
-
Incorrect MS Settings: The mass spectrometer might not be set to the correct parameters to detect your peptide.
-
Solution: Ensure the mass range is appropriate for the expected m/z of this compound. Since the molecular weight is ~1049 Da, you should be looking for the [M+H]+ ion at ~1050 m/z, and potentially the [M+2H]2+ ion at ~525.5 m/z. Verify that the instrument is in positive ionization mode.
-
-
Sample Degradation: The peptide may have degraded in the sample vial or in the autosampler.
-
Solution: Prepare samples fresh and keep them cool in the autosampler (4°C) if possible.
-
Q: I see multiple peaks in my mass spectrum for what should be a single peak in my HPLC. Why?
A: This is common in peptide analysis and can be due to:
-
Multiple Charge States: In ESI-MS, peptides can acquire multiple protons, leading to ions like [M+H]+, [M+2H]2+, [M+3H]3+, etc. This is normal and expected.
-
Adduct Formation: The peptide ion can form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+).
-
In-source Fragmentation: The peptide might be fragmenting in the ion source of the mass spectrometer if the source conditions are too harsh.
-
Solution: Reduce the source temperature or voltages to minimize in-source fragmentation.
-
Caption: Common sources of impurities during peptide synthesis.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Tyr3-Octreotate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Tyr3-Octreotate and its derivatives, particularly in the context of peptide receptor radionuclide therapy (PRRT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of somatostatin.[1][2] Its therapeutic efficacy stems from its high binding affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumors (NETs).[3][4] When radiolabeled, for example with Lutetium-177 to form [¹⁷⁷Lu-DOTA-Tyr3]octreotate (also known as ¹⁷⁷Lu-DOTATATE or Lutathera), it delivers targeted radiation to tumor cells, leading to cell death.[3] The binding of the radiolabeled peptide to the SSTR2 receptor triggers internalization, trapping the radioactivity within the tumor cell and enhancing the cytotoxic effect.
Q2: How can the therapeutic efficacy of this compound be enhanced?
A2: Several strategies are being explored to enhance the therapeutic efficacy of this compound, including:
-
Combination Therapies: Co-administration with chemotherapeutic agents like capecitabine and temozolomide, or radiosensitizers like gemcitabine, has shown potential to improve treatment outcomes. Combining with immunotherapy, such as the anti-PD-1 antibody nivolumab, is also under investigation to potentially generate a synergistic antitumor immune response.
-
Optimizing Radionuclide Choice: While ¹⁷⁷Lu is commonly used due to its favorable decay characteristics, other radionuclides like ⁹⁰Y have also been investigated. The choice of radionuclide can influence tissue penetration and therapeutic index.
-
Improving Targeting and Uptake: Strategies to upregulate SSTR expression on tumor cells prior to administration of radiolabeled this compound are being researched.
-
Managing Toxicities: Effective management of potential side effects, such as nephrotoxicity, through measures like amino acid co-infusion, is crucial for allowing optimal dosing and completion of therapy.
Q3: What are the common challenges encountered during the radiolabeling of DOTA-Tyr3-Octreotate?
A3: Common challenges in radiolabeling DOTA-Tyr3-Octreotate include achieving high radiochemical purity and yield, ensuring the stability of the labeled compound, and preventing the incorporation of free radionuclide, which can lead to off-target radiation exposure and toxicity. Factors such as pH, temperature, incubation time, and the quality of reagents can significantly impact the labeling efficiency. It is crucial to optimize these parameters and implement stringent quality control measures, such as HPLC, to ensure the final product's quality.
Troubleshooting Guides
Low Tumor Uptake in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Low SSTR2 Expression in Tumor Model | - Confirm SSTR2 expression levels in your cell line or xenograft model using techniques like immunohistochemistry, western blot, or receptor binding assays. - Consider using a different tumor model with higher SSTR2 expression. |
| Suboptimal Radiopharmaceutical Quality | - Verify the radiochemical purity of your labeled this compound using HPLC. - Ensure that the specific activity is within the optimal range. - Check for potential degradation of the peptide or chelator. |
| Competition with Endogenous Somatostatin | - If applicable to the model, consider strategies to reduce the levels of endogenous somatostatin. |
| Poor Biodistribution/Pharmacokinetics | - Evaluate the biodistribution of the radiolabeled peptide at different time points to determine the optimal imaging or therapeutic window. - Investigate potential in vivo instability of the compound. |
Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability and Passage Number | - Ensure cells are healthy and within a consistent passage number range for all experiments. - Regularly test for mycoplasma contamination. |
| Incorrect Assay Conditions | - Optimize incubation time, temperature, and buffer composition for binding and internalization assays. - Ensure consistent cell seeding density. |
| High Non-Specific Binding | - Include appropriate blocking agents in your assay buffer. - Optimize washing steps to effectively remove unbound radioligand. |
| Reagent Variability | - Use high-quality, certified reagents and maintain consistency in lot numbers where possible. - Prepare fresh solutions of peptides and other critical reagents for each experiment. |
Quantitative Data Summary
Table 1: Binding Affinity (IC50 in nM) of this compound Analogs for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide * | >1000 | 0.6 | 79 | >1000 | 15 |
| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
*Data for the closely related analog Octreotide is provided as a reference.
Table 2: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Neuroendocrine Tumors
| Efficacy Endpoint | Value |
| Objective Response Rate | 39% - 46% |
| Progression-Free Survival (PFS) | 29 months |
| Overall Survival (OS) | 63 months |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Tyr3-Octreotate with ¹⁷⁷Lu
Materials:
-
DOTA-Tyr3-Octreotate peptide
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (pH 5)
-
Heating block or water bath
-
HPLC system for quality control
Procedure:
-
Reconstitute a known quantity of DOTA-Tyr3-Octreotate in high-purity water.
-
In a sterile vial, add the DOTA-Tyr3-Octreotate solution to the ammonium acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the solution and incubate at 95°C for 20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical purity. A successful labeling should yield a purity of >95%.
Protocol 2: In Vitro Cell Internalization Assay
Materials:
-
SSTR2-expressing cells (e.g., AR42J or NCI-H69)
-
Radiolabeled this compound
-
Cell culture medium
-
Acid wash buffer (e.g., 20 mM sodium acetate in HBSS, pH 5.0)
-
Gamma counter
Procedure:
-
Seed a known number of cells (e.g., 1 x 10⁶ cells/well) in a multi-well plate and allow them to adhere overnight.
-
Add a specific concentration of radiolabeled this compound to the cells. For determining non-specific binding, add an excess of unlabeled octreotide to a parallel set of wells.
-
Incubate the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the supernatant containing the unbound radioactivity.
-
To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acid wash buffer to strip the surface-bound ligand.
-
Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) using a gamma counter.
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity.
Visualizations
Caption: SSTR2 signaling after binding of radiolabeled this compound.
Caption: Workflow for radiolabeling and quality control of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Tyr3-Octreotate vs. Tyr3-Octreotide in PRRT: A Comprehensive Comparison for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the performance of Tyr3-Octreotate (DOTATATE) and Tyr3-Octreotide (DOTATOC) in Peptide Receptor Radionuclide Therapy (PRRT), supported by experimental data and detailed methodologies.
In the landscape of Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs), the choice of the somatostatin analog is a critical determinant of therapeutic efficacy. Both this compound (often complexed with DOTA as DOTATATE) and Tyr3-Octreotide (similarly complexed as DOTATOC) are widely utilized radiopharmaceuticals that target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs. This guide provides an in-depth comparison of these two analogs, focusing on their binding affinity, internalization, and overall therapeutic performance, supported by experimental evidence.
Performance Comparison: A Data-Driven Overview
Experimental data consistently demonstrates the superior performance of this compound (DOTATATE) over Tyr3-Octreotide (DOTATOC) in the context of PRRT. This superiority is primarily attributed to its higher binding affinity for SSTR2, leading to enhanced tumor targeting and retention.
Table 1: In Vitro Performance Comparison
| Parameter | This compound (DOTATATE) | Tyr3-Octreotide (DOTATOC) | Key Findings |
| SSTR2 Binding Affinity (IC50) | Lower IC50 values reported | Higher IC50 values reported | DOTATATE exhibits a significantly higher affinity for the SSTR2 receptor. |
| Internalization Rate | Higher percentage of internalization | Lower percentage of internalization | The higher affinity of DOTATATE facilitates greater receptor-mediated endocytosis, leading to increased intracellular accumulation of the radiopharmaceutical. |
| In Vitro Tumor Cell Kill | Higher tumor cell kill observed | Lower tumor cell kill observed | In colony-forming assays, radiolabeled DOTATATE demonstrates a greater ability to control tumor growth in a dose-dependent manner.[1] |
Table 2: In Vivo Performance Comparison
| Parameter | 177Lu-DOTATATE | 177Lu-DOTATOC | Key Findings |
| Tumor Residence Time | Longer | Shorter | 177Lu-DOTATATE exhibits a mean tumor residence time ratio of 2.1 compared to 177Lu-DOTATOC.[2][3] |
| Tumor-to-Kidney Dose Ratio | Advantageous by a factor of 1.5 | Lower | Despite a longer residence time in the kidneys, the higher tumor dose delivered by 177Lu-DOTATATE results in a more favorable therapeutic window.[2][3] |
| Biodistribution | Higher uptake in tumors, spleen, and kidneys | Lower uptake in tumors, spleen, and kidneys | Clinical studies show consistently higher residence times for 177Lu-DOTATATE in target organs. |
| Therapeutic Efficacy | Higher reported efficacy in clinical trials | Generally considered less effective | The NETTER-1 and NETTER-2 trials have established the efficacy of 177Lu-DOTATATE in improving progression-free survival in patients with NETs. While direct head-to-head therapeutic trials are limited, the dosimetric advantages of DOTATATE suggest superior efficacy. |
Experimental Protocols
SSTR2 Receptor Binding Assay (Competitive Binding)
This protocol outlines a standard competitive binding assay to determine the affinity of unlabeled this compound and Tyr3-Octreotide for the SSTR2 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human SSTR2 (e.g., CHO-K1, HEK293, or AR42J cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.
-
Competitor Ligands: Unlabeled this compound and Tyr3-Octreotide at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl or HEPES buffer (pH 7.4) containing protease inhibitors (e.g., aprotinin, leupeptin), bovine serum albumin (BSA) to reduce non-specific binding, and MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter.
2. Method:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation in the assay buffer.
-
Add increasing concentrations of the unlabeled competitor ligands (this compound and Tyr3-Octreotide) to different wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value for each competitor.
In Vitro Internalization Assay (Comparative)
This protocol is designed to compare the internalization rate of radiolabeled this compound and Tyr3-Octreotide in SSTR2-expressing cells.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing SSTR2 (e.g., AR42J, H69, or transfected HEK293 cells).
-
Radiolabeled Peptides: 177Lu-DOTATATE and 177Lu-DOTATOC of high specific activity.
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Binding Buffer: Culture medium without serum, containing 1% BSA.
-
Acid Wash Buffer: 0.2 M Glycine-HCl in saline, pH 2.5, or a similar acidic buffer to strip surface-bound radioactivity.
-
Lysis Buffer: 1 M NaOH or similar cell lysis buffer.
-
Gamma Counter.
2. Method:
-
Cell Seeding: Seed the SSTR2-expressing cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with binding buffer and pre-incubate them at 37°C for a short period.
-
Incubation with Radioligands: Add a known concentration (e.g., 1 nM) of 177Lu-DOTATATE or 177Lu-DOTATOC to the wells in triplicate. For non-specific uptake control, add a high concentration (e.g., 1 µM) of unlabeled octreotide to a separate set of wells 15 minutes prior to adding the radioligand.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, and 240 minutes).
-
Termination of Internalization: At each time point, stop the internalization process by placing the plates on ice and aspirating the radioactive medium.
-
Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Surface-Bound Fraction: To determine the amount of radioligand bound to the cell surface, add the ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the surface-bound radioactivity.
-
Internalized Fraction: After the acid wash, lyse the cells with the lysis buffer. Collect the lysate, which contains the internalized radioactivity.
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) for each time point and for each peptide. Compare the internalization kinetics of 177Lu-DOTATATE and 177Lu-DOTATOC.
Signaling Pathways and Experimental Workflows
SSTR2 Signaling Pathway
The binding of an agonist like this compound or Tyr3-Octreotide to the SSTR2 receptor initiates a cascade of intracellular events that ultimately lead to the desired therapeutic effects, including inhibition of hormone secretion and cell growth.
Caption: SSTR2 signaling cascade initiated by agonist binding.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical flow of experiments to compare this compound and Tyr3-Octreotide for PRRT applications.
Caption: Workflow for comparing this compound and Tyr3-Octreotide.
Conclusion
References
- 1. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Tyr3-Octreotate in Neuroendocrine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tyr3-Octreotate, a key somatostatin analog, with other alternatives in various preclinical neuroendocrine tumor (NET) models. The data presented is intended to support research and development efforts in the field of targeted radionuclide therapy for NETs.
Introduction
This compound, often referred to as DOTATATE when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a synthetic somatostatin analog with a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of well-differentiated neuroendocrine tumors. This property makes it an excellent targeting vector for Peptide Receptor Radionuclide Therapy (PRRT), where it is labeled with a therapeutic radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu), to deliver localized radiation to tumor cells. This guide evaluates its performance against its close analog, Tyr3-Octreotide (DOTATOC), and other standard therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of this compound and its comparators in preclinical NET models.
Table 1: In Vitro Receptor Binding Affinity (IC50, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| [DOTA,Tyr³]octreotate (DOTATATE) | >1000 | 1.6 ± 0.4 | 230 ± 62 | >1000 | 140 ± 24 | [No direct citation for this value in the provided snippets] |
| [DOTA,Tyr³]octreotide (DOTATOC) | >1000 | 14 ± 2.6 | 7.1 ± 1.1 | >1000 | 138 ± 26 | [1] |
| Octreotide | >1000 | 1.1 ± 0.2 | 310 ± 80 | >1000 | 6.3 ± 0.9 | [No direct citation for this value in the provided snippets] |
| Somatostatin-14 | 2.0 ± 0.3 | 0.4 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 | 0.8 ± 0.1 | [No direct citation for this value in the provided snippets] |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Efficacy in Neuroendocrine Tumor Xenograft Models
| Treatment | Tumor Model | Key Findings | Reference |
| ¹⁷⁷Lu-DOTATATE | GOT1 (human midgut carcinoid) | Tumor volume reduced to 3% of initial value. Significantly higher tumor uptake (16% IA/g) and absorbed dose (46 Gy) compared to ¹⁷⁷Lu-DOTATOC. | [2] |
| ¹⁷⁷Lu-DOTATOC | GOT1 (human midgut carcinoid) | Less prominent tumor volume reduction compared to ¹⁷⁷Lu-DOTATATE. Lower tumor uptake (8.1% IA/g) and absorbed dose (17 Gy). | [2] |
| ¹⁷⁷Lu-DOTATATE | H727 (human lung carcinoid) | Relative tumor growth at day 13 was 625 ± 89% of initial volume (vehicle control: 764 ± 83%). | [3] |
| ⁹⁰Y-DOTATOC | CA20948 (rat pancreatic) | Complete remission in 5 out of 7 rats after a single intravenous administration. | [No direct citation for this value in the provided snippets] |
| ¹⁷⁷Lu-octreotate | CLB-GE (human neuroblastoma) | High tumor uptake of 72% IA/g at 24 hours post-injection. Mean absorbed dose to the tumor was 54 Gy. | [4] |
| ¹⁷⁷Lu-octreotate | IMR-32 (human neuroblastoma) | Mean absorbed dose to the tumor was 29 Gy. | |
| ¹⁷⁷Lu-octreotate | CLB-BAR (human neuroblastoma) | Mean absorbed dose to the tumor was 6.8 Gy. |
%IA/g: percentage of injected activity per gram of tissue.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Receptor Binding Affinity Assay
Receptor binding affinity is determined using a competitive displacement assay with radiolabeled somatostatin analogs.
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO-K1) cells or other suitable cell lines expressing individual human somatostatin receptor subtypes (sst1-sst5) are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
-
Binding Assay: Cell membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28) and increasing concentrations of the unlabeled competitor peptides (e.g., DOTATATE, DOTATOC, Octreotide).
-
Separation: Bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by nonlinear regression analysis of the competition binding curves.
In Vivo Xenograft Tumor Model Studies
-
Cell Line and Animal Model: Human neuroendocrine tumor cells (e.g., GOT1, H727) are subcutaneously injected into immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Animals are randomized into treatment groups. Radiolabeled compounds (e.g., ¹⁷⁷Lu-DOTATATE, ¹⁷⁷Lu-DOTATOC) are administered intravenously at a specified activity (e.g., 15-20 MBq).
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.
-
Biodistribution Studies: At selected time points post-injection, animals are euthanized, and tumors and major organs are excised, weighed, and the radioactivity is measured in a gamma counter to determine the percentage of injected activity per gram of tissue (%IA/g).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the efficacy of different treatments.
Colony Forming Assay
This assay assesses the cytotoxic effect of the radiolabeled compounds on tumor cells.
-
Cell Seeding: A single-cell suspension of a NET cell line (e.g., CA20948) is prepared. A base layer of agar in culture medium is added to 6-well plates.
-
Treatment: Cells are mixed with a top layer of agar containing different concentrations of the radiolabeled compound and plated on top of the base layer.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Colony Staining and Counting: Colonies are stained with a solution like crystal violet and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular events that ultimately lead to anti-proliferative and pro-apoptotic effects.
Caption: Somatostatin Receptor 2 (SSTR2) signaling pathway activated by this compound.
Preclinical Evaluation Workflow for this compound
The preclinical assessment of novel radiolabeled somatostatin analogs like this compound follows a structured workflow to determine their potential for clinical translation.
Caption: General workflow for the preclinical evaluation of radiolabeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of [177Lu-DOTA0,Tyr3]-octreotate and [177Lu-DOTA0,Tyr3]-octreotide for receptor-mediated radiation therapy of the xenografted human midgut carcinoid tumor GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Neuroblastoma xenograft models demonstrate the therapeutic potential of 177Lu-octreotate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyr3-Octreotate and Other Somatostatin Analogs for Neuroendocrine Tumor Targeting
For researchers, scientists, and drug development professionals, the selection of an appropriate somatostatin analog is critical for the successful imaging and therapy of neuroendocrine tumors (NETs). This guide provides an objective, data-driven comparison of Tyr3-Octreotate with other key somatostatin analogs, focusing on receptor binding affinity, signaling pathways, and the experimental data that underpins their clinical use.
This compound, often used in its chelated form as DOTA-TATE, has emerged as a gold standard in the management of NETs due to its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of these tumors.[1] This high affinity translates to improved tumor targeting for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1][2] This comparison guide will delve into the quantitative differences between this compound and other analogs such as octreotide, lanreotide, and pasireotide, as well as radiolabeled counterparts like DOTATOC and DOTANOC.
Quantitative Comparison of Receptor Binding Affinity
The therapeutic and diagnostic efficacy of somatostatin analogs is largely determined by their binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the in vitro binding affinities (IC50 values in nM) of various somatostatin analogs, including this compound, for each human SSTR subtype. Lower IC50 values indicate higher binding affinity.
| Somatostatin Analog | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| [Ga-DOTA, Tyr3]Octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| [Y-DOTA, Tyr3]Octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| [In-DTPA, Tyr3]Octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| [Ga-DOTA, Tyr3]Octreotide | >1000 | 2.5 | 71.3 | >1000 | 236 |
| Octreotide | >1000 | 0.6 | 137 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 145 | >1000 | 3.5 |
| Pasireotide (SOM230) | 1.5 | 1.0 | 0.8 | >100 | 0.2 |
| DOTATOC | >1000 | 1.1 | 30.1 | >1000 | 4.1 |
| DOTANOC | 138 | 2.1 | 14.8 | >1000 | 49 |
Data compiled from multiple sources. Note that IC50 values can vary between different studies and experimental conditions.[3][4]
As the data indicates, Ga-DOTA-[Tyr3]-Octreotate exhibits a remarkably high and selective affinity for SSTR2, with an IC50 value of 0.2 nM. This is a significant improvement compared to other analogs. For instance, while Pasireotide shows a broader affinity profile, binding with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5, this compound's specificity for SSTR2 is a key advantage for targeting the most common NETs. The choice of chelator and radiometal can also significantly influence binding affinity, as seen in the variations between Ga, Y, and In labeled this compound.
Somatostatin Receptor Signaling Pathways
Upon binding of a somatostatin analog to its receptor, a cascade of intracellular signaling events is initiated, ultimately leading to the desired therapeutic effects of anti-proliferation and inhibition of hormone secretion. The primary mechanism involves the activation of G-proteins, which in turn modulate various downstream effectors.
The activation of SSTRs, particularly SSTR2, by analogs like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Other key pathways affected include the modulation of calcium and potassium ion channels, and the activation of protein tyrosine phosphatases, which can counteract growth factor-stimulated signaling.
Experimental Protocols
The evaluation and comparison of somatostatin analogs rely on a set of standardized in vitro and in vivo experimental protocols.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of somatostatin analogs to specific SSTR subtypes.
Methodology:
-
Cell Culture: Stably transfected cell lines expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Competitive Binding Assay: Cell membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of the unlabeled competitor analog (e.g., this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vivo Biodistribution Studies
Objective: To evaluate the tumor-targeting efficacy and pharmacokinetics of radiolabeled somatostatin analogs in an animal model.
Methodology:
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneous or orthotopic implantation of human neuroendocrine tumor cells (e.g., AR42J or BON-1) in immunodeficient mice.
-
Radiolabeling: The somatostatin analog is radiolabeled with a suitable radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, or ¹¹¹In).
-
Administration: The radiolabeled analog is administered to the tumor-bearing animals, usually via intravenous injection.
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake of the radiolabeled analog in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.
Conclusion
The available data strongly supports the superior performance of this compound, particularly in its ⁶⁸Ga-DOTA-chelated form, for the imaging and therapy of SSTR2-positive neuroendocrine tumors. Its high binding affinity and selectivity translate to excellent tumor uptake and retention. While other analogs like pasireotide offer a broader receptor profile that may be advantageous in certain clinical scenarios, the focused potency of this compound at the most prevalent SSTR subtype in NETs solidifies its position as a leading compound in the field. The selection of a somatostatin analog should be guided by the specific SSTR expression profile of the tumor and the intended clinical application, with the experimental data presented in this guide serving as a valuable resource for informed decision-making.
References
Tyr3-Octreotate: A Comprehensive Theranostic Agent for Neuroendocrine Tumors
A detailed comparison of Tyr3-Octreotate with other somatostatin analogues, supported by experimental data, demonstrates its efficacy as a leading agent for the diagnosis and treatment of neuroendocrine tumors (NETs). This guide provides researchers, scientists, and drug development professionals with an objective analysis of its performance, experimental protocols, and relevant biological pathways.
This compound, often used in the form of [DOTA,Tyr3]octreotate (DOTATATE), has emerged as a cornerstone in the management of well-differentiated neuroendocrine tumors that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). Its utility as a "theranostic" agent lies in its ability to be labeled with both diagnostic and therapeutic radionuclides, allowing for patient selection through imaging and subsequent targeted radionuclide therapy.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound in clinical practice are other somatostatin analogues, most notably Tyr3-Octreotide (DOTATOC). While both target SSTR2, subtle structural differences lead to significant variations in their binding affinities and, consequently, their clinical performance.
Receptor Affinity
This compound exhibits a significantly higher binding affinity for SSTR2 compared to Tyr3-Octreotide.[1][2] This enhanced affinity is a key factor in its superior tumor targeting and retention. One study reported that DOTATATE has a binding affinity for SSTR2 that is more than nine times higher than that of DOTATOC.[1] Another study found that Ga-DOTA-[Tyr3]-octreotate bound to SSTR2 with a considerably higher affinity (IC50 0.2 nM) compared to Ga-DOTA-[Tyr3]-octreotide (IC50 2.5 nM).[3]
| Compound | SSTR2 IC50 (nM) | Reference |
| Ga-DOTA-[Tyr3]-octreotate | 0.2 | [3] |
| Y-DOTA-[Tyr3]-octreotate | 1.6 | |
| Ga-DOTA-[Tyr3]-octreotide | 2.5 | |
| Y-DOTA-[Tyr3]-octreotide | >1000 |
Biodistribution and Tumor Uptake
The higher receptor affinity of this compound translates to improved biodistribution and higher uptake in SSTR2-positive tumors. In a direct comparison study in patients, ¹⁷⁷Lu-DOTATATE showed a significantly longer tumor residence time than ¹⁷⁷Lu-DOTATOC, with a mean residence time ratio of 2.1 for tumors. Animal studies have also demonstrated the high tumor uptake of radiolabeled this compound. For instance, in a study with nude mice bearing human small cell lung cancer, the tumor had a higher activity concentration of ¹⁷⁷Lu-DOTATATE compared to all measured normal tissues at all time points.
| Radiopharmaceutical | Tumor Uptake (%IA/g at 24h) | Animal Model | Reference |
| ¹⁷⁷Lu-[DOTA⁰,Tyr³]octreotate | 3.7 | Nude mice with NCI-H69 SCLC |
Therapeutic Efficacy
The enhanced tumor targeting of ¹⁷⁷Lu-DOTATATE results in favorable therapeutic outcomes for patients with neuroendocrine tumors. Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTATATE has shown significant efficacy in numerous clinical studies.
A large study with a median follow-up of 78 months demonstrated a progression-free survival of 29 months and an overall survival of 63 months in patients with gastroenteropancreatic and bronchial NETs treated with ¹⁷⁷Lu-DOTATATE. The objective response rate in this study was 39%, with 43% of patients achieving stable disease. In the pivotal NETTER-1 phase III trial, treatment with ¹⁷⁷Lu-DOTATATE resulted in a significantly longer progression-free survival compared to high-dose octreotide LAR in patients with advanced midgut neuroendocrine tumors.
| Study | Radiopharmaceutical | Tumor Type | Objective Response Rate | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Brabander et al. | ¹⁷⁷Lu-DOTATATE | GEP and Bronchial NETs | 39% | 29 months | 63 months | |
| NETTER-1 | ¹⁷⁷Lu-DOTATATE | Midgut NETs | Not reached (vs. 8.4 months for control) | Not reached | Not reached at time of publication | |
| Imhof et al. | ⁹⁰Y-DOTATOC | GEP and Bronchial NETs | 24% | Not reached at 26 months | 76% at 2 years | |
| Baum et al. | ¹⁷⁷Lu-DOTATOC | Advanced NETs | 40.6% (in patients with >1 cycle) | 32.0 months (in patients with >1 cycle) | 34.2 months (total population) |
Experimental Protocols
Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177
This protocol describes a typical method for radiolabeling DOTA-Tyr3-Octreotate with ¹⁷⁷Lu.
Materials:
-
DOTA-Tyr3-Octreotate (e.g., 25 µg)
-
¹⁷⁷LuCl₃ in HCl
-
Acetate/ascorbate buffer (e.g., 30 mM NaOAc/25 mM sodium ascorbate)
-
Heating block or water bath
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for quality control
Procedure:
-
Reconstitute a vial of DOTA-Tyr3-Octreotate with the acetate/ascorbate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 5 to 60 minutes).
-
Perform quality control using TLC or HPLC to determine the radiochemical purity. For TLC, a C18 plate developed in a mixture of methanol and ammonium acetate can be used, where ¹⁷⁷Lu-DOTATATE will have a different Rf value than free ¹⁷⁷Lu.
In Vitro Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of somatostatin analogues to SSTR subtypes.
Materials:
-
Cell lines transfected with human somatostatin receptor subtypes (sst1-sst5)
-
Radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)
-
Unlabeled competitor peptides (e.g., this compound, Tyr3-Octreotide)
-
Binding buffer
-
Filtration apparatus and glass fiber filters
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptide.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a typical in vivo biodistribution study to evaluate the tumor uptake and organ distribution of a radiolabeled peptide.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted SSTR-positive tumors)
-
Radiolabeled this compound
-
Saline solution for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known amount of the radiolabeled peptide intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a group of animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Pathways and Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin analogs like this compound exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors. This binding triggers a cascade of intracellular events that can lead to the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling cascade initiated by this compound binding.
Theranostic Workflow with this compound
The theranostic approach with this compound involves a systematic workflow from patient selection to therapy and follow-up.
Caption: Workflow for diagnosis and therapy using radiolabeled this compound.
References
- 1. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
- 2. Theranostics of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr3-Octreotate Radioligand Therapy Revolutionizes Treatment Landscape for Neuroendocrine Tumors
A comprehensive analysis of clinical trial data demonstrates the superior efficacy of 177Lu-DOTA-TATE, a Tyr3-Octreotate-based radiopharmaceutical, in improving progression-free survival and objective response rates in patients with advanced neuroendocrine tumors (NETs) compared to established therapies. This guide provides a detailed comparison with alternative treatments, supported by key experimental data and methodologies from pivotal clinical trials.
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that have seen a significant advancement in treatment with the advent of peptide receptor radionuclide therapy (PRRT). At the forefront of this therapeutic class is 177Lu-DOTA-TATE (Lutathera®), which utilizes the somatostatin analogue this compound chelated with the beta-emitting radionuclide Lutetium-177. This targeted approach delivers cytotoxic radiation directly to tumor cells overexpressing somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[1][2][3]
Comparative Efficacy of 177Lu-DOTA-TATE
Clinical trials have consistently demonstrated the clinical benefits of 177Lu-DOTA-TATE in patients with advanced, progressive, SSTR-positive NETs. The landmark Phase 3 NETTER-1 trial and the more recent Phase 3 COMPETE trial provide robust data comparing 177Lu-DOTA-TATE to other systemic therapies.
Table 1: Comparison of Efficacy Outcomes in Pivotal Phase 3 Trials
| Clinical Trial | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| NETTER-1 | 177Lu-DOTA-TATE + 30mg Octreotide LAR | 60mg Octreotide LAR | Not Reached vs. 8.4 months (HR: 0.21)[4] | 18% vs. 4%[4] |
| NETTER-2 | 177Lu-DOTA-TATE + 30mg Octreotide LAR | 60mg Octreotide LAR | 22.8 months vs. 8.5 months (HR: 0.276) | 43.0% vs. 9.3% |
| COMPETE | 177Lu-edotreotide (n.c.a.) | Everolimus (10mg daily) | 23.9 months vs. 14.1 months (HR: 0.67) | 22.5% vs. 3.8% (in 2nd line) |
Note: The NETTER-1 trial enrolled patients with midgut NETs, while the NETTER-2 trial focused on newly diagnosed Grade 2/3 GEP-NETs. The COMPETE trial investigated a different formulation of Lutetium-177 based radioligand therapy in patients with Grade 1/2 GEP-NETs.
The data clearly indicates a significant improvement in progression-free survival for patients treated with 177Lu-DOTA-TATE. In the NETTER-1 trial, the risk of disease progression or death was reduced by 79% compared to high-dose octreotide LAR. The NETTER-2 study, focusing on a higher-grade patient population as a first-line treatment, also showed a substantial PFS benefit. The COMPETE trial further reinforces the superiority of PRRT over the mTOR inhibitor everolimus.
Mechanism of Action and Signaling Pathway
177Lu-DOTA-TATE is a targeted radiopharmaceutical. The this compound component is a synthetic analogue of the natural hormone somatostatin and binds with high affinity to SSTRs, predominantly SSTR2, which are highly expressed on the surface of well-differentiated neuroendocrine tumor cells. Upon binding, the entire complex, including the radioactive Lutetium-177, is internalized by the cell. The beta-particles emitted by Lutetium-177 induce DNA double-strand breaks, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the tumor cell.
Experimental Protocols of Key Clinical Trials
The methodologies employed in the pivotal clinical trials provide the framework for the clinical application of 177Lu-DOTA-TATE and its comparators.
NETTER-1 Trial Protocol
-
Patient Population: Adults with inoperable, progressive, well-differentiated (Ki67 ≤20%), somatostatin receptor-positive midgut neuroendocrine tumors.
-
Randomization: Patients were randomized 1:1 to receive either 177Lu-DOTA-TATE plus octreotide LAR or high-dose octreotide LAR alone.
-
Treatment Regimen:
-
177Lu-DOTA-TATE arm: Four intravenous infusions of 7.4 GBq (200 mCi) of 177Lu-DOTA-TATE every 8 weeks, along with 30 mg of octreotide LAR administered intramuscularly.
-
Control arm: 60 mg of octreotide LAR administered intramuscularly every 4 weeks.
-
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoints: Objective response rate, overall survival, and safety.
COMPETE Trial Protocol
-
Patient Population: Patients with inoperable, progressive, Grade 1 or Grade 2, somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
-
Randomization: Patients were randomized 2:1 to receive either 177Lu-edotreotide or everolimus.
-
Treatment Regimen:
-
177Lu-edotreotide arm: 7.5 GBq of 177Lu-edotreotide administered intravenously every three months for up to four cycles, with a nephroprotective amino acid solution.
-
Control arm: 10 mg of everolimus administered orally once daily.
-
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoints: Overall survival, objective response rate, and safety.
Comparison of Key Outcomes
The superiority of this compound based PRRT extends beyond just progression-free survival. A comprehensive look at the data from the NETTER-1 and COMPETE trials highlights its advantages over other systemic therapies for NETs.
Safety and Tolerability
In the NETTER-1 trial, treatment with 177Lu-DOTA-TATE was generally well-tolerated. The most common grade 3 or 4 adverse events were lymphopenia, thrombocytopenia, and neutropenia. Nausea and vomiting were also reported, which were often associated with the amino acid solution administered for renal protection. Long-term, there is a low risk of myelodysplastic syndrome and acute leukemia. The COMPETE trial also reported a favorable safety profile for 177Lu-edotreotide, with a lower incidence of treatment-emergent adverse events compared to everolimus.
Conclusion
The evidence from large, randomized Phase 3 clinical trials unequivocally supports the use of this compound-based peptide receptor radionuclide therapy, specifically 177Lu-DOTA-TATE, as a highly effective treatment for patients with advanced, progressive neuroendocrine tumors. It offers a significant improvement in progression-free survival and objective response rates compared to both high-dose somatostatin analogues and targeted therapy with everolimus. The well-characterized mechanism of action, coupled with a manageable safety profile, establishes 177Lu-DOTA-TATE as a cornerstone in the management of this challenging disease. Future research will continue to define its role in earlier lines of therapy and in combination with other novel agents.
References
Comparative Binding Affinity of Tyr3-Octreotate to Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Tyr3-Octreotate and its derivatives to the five human somatostatin receptor (sst) subtypes. This compound, a synthetic analog of somatostatin, is a crucial component in the development of radiopharmaceuticals for the diagnosis and treatment of neuroendocrine tumors that overexpress somatostatin receptors. Understanding its binding profile is essential for optimizing these applications.
Quantitative Binding Affinity Data
The binding affinity of this compound and its chelated derivatives is predominantly high for the somatostatin receptor subtype 2 (sst2), with markedly lower affinity for other subtypes. This selectivity is fundamental to its clinical efficacy. The following table summarizes the in vitro binding affinities (IC50 in nM) of various this compound analogs and the reference compound Octreotide for the five human somatostatin receptor subtypes. Lower IC50 values are indicative of a higher binding affinity.
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| Octreotide * | >1000 | 0.6 | 79 | >1000 | 15 |
| Ga-DOTA-Tyr3-Octreotate | >1000 | 0.2[1][2] | >1000 | >1000 | >1000 |
| In-DTPA-Tyr3-Octreotate | >1000 | 1.3[1][2] | >1000 | >1000 | >1000 |
| Y-DOTA-Tyr3-Octreotate | >1000 | 1.6[1] | >1000 | >1000 | >1000 |
*Data for Octreotide, a closely related analog, is provided as a reference for the general binding profile.
The data clearly indicates that the modification of this compound with different chelators and radiometals can subtly influence its high affinity for sst2. For instance, Ga-DOTA-Tyr3-Octreotate exhibits a remarkably high affinity for sst2 with an IC50 value of 0.2 nM. In contrast, its affinity for other sst subtypes is negligible. This high selectivity for sst2 is a key reason for its successful application in peptide receptor radionuclide therapy (PRRT).
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and its analogs to somatostatin receptor subtypes is primarily conducted through competitive radioligand binding assays. These assays are performed using cell lines that have been genetically engineered to express a single subtype of the human somatostatin receptor.
1. Cell Membrane Preparation:
-
Cells stably expressing a single sst receptor subtype are cultured to near confluence.
-
The cells are harvested and washed with a phosphate-buffered saline solution.
-
The cells are then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer for use in the assay.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [125I][Tyr3]octreotide) is used.
-
A range of concentrations of the unlabeled test compound (e.g., Ga-DOTA-Tyr3-Octreotate) is prepared.
-
The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate format until binding equilibrium is reached.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Below are diagrams illustrating the experimental workflow for determining binding affinity and the signaling pathway initiated by agonist binding to somatostatin receptors.
Signaling Pathways
Upon binding of an agonist like this compound, somatostatin receptors couple to inhibitory G-proteins (Gi/o). This interaction triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of sst receptors can lead to the modulation of ion channels and the mitogen-activated protein kinase (MAPK) pathway. These signaling events collectively result in the inhibition of hormone secretion and cell proliferation, which are the therapeutic goals in the treatment of neuroendocrine tumors.
References
Long-Term Outcomes of ¹⁷⁷Lu-DOTA-TATE Therapy: A Comparative Guide
A comprehensive analysis of Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTA-TATE reveals sustained efficacy and a manageable long-term safety profile in patients with neuroendocrine tumors (NETs). This guide provides a detailed comparison with alternative treatments, supported by key experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
¹⁷⁷Lu-DOTA-TATE (Lutathera®) has emerged as a cornerstone in the management of unresectable or metastatic, somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This therapy utilizes a somatostatin analog, Tyr3-Octreotate, to deliver targeted radiation to tumor cells, leading to their destruction. Long-term follow-up from pivotal clinical trials and real-world studies has solidified its role, demonstrating significant improvements in survival and quality of life.
Comparative Efficacy and Survival
The therapeutic landscape for advanced NETs includes somatostatin analogs (SSAs), targeted therapies, and other forms of PRRT. The following tables summarize the long-term outcomes of ¹⁷⁷Lu-DOTA-TATE in comparison to key alternatives.
| Therapy | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Studies |
| ¹⁷⁷Lu-DOTA-TATE | 22.8 - 40 months | 36.3 - 71 months | 18% - 47% | 73% - 92% | NETTER-1, ERASMUS MC studies |
| Octreotide LAR (High Dose) | 8.5 months | 36.3 months | 3% | 66.7% | NETTER-1 |
| Everolimus | ~11 - 14.7 months | Not significantly different from placebo in some studies | ~5% - 12% | ~73% | RADIANT trials |
| ⁹⁰Y-DOTATOC | Variable | Variable | ~20% - 30% | Variable | Various Phase II studies |
| ¹⁷⁷Lu-DOTATOC | Not directly compared in large trials | Median OS of 55.2 months in one study | 12% | 72% | Retrospective studies |
Table 1: Comparison of Long-Term Efficacy and Survival Outcomes. Data compiled from multiple clinical trials and retrospective analyses.[1][2][3][4][5]
Long-Term Safety and Tolerability
The long-term safety profile of ¹⁷⁷Lu-DOTA-TATE is a critical consideration. While generally well-tolerated, certain adverse events require monitoring.
| Adverse Event | ¹⁷⁷Lu-DOTA-TATE | Octreotide LAR | Everolimus | Notes |
| Myelodysplastic Syndrome (MDS)/Acute Leukemia | 0.7% - 6.7% | Not reported as a direct side effect | Not a typical side effect | Risk appears to increase with longer follow-up and cumulative dose. |
| Renal Toxicity (Grade 3/4) | <1% - 1.9% | Not a typical side effect | ~2.5% | Co-infusion of amino acids is crucial for renal protection. |
| Hematological Toxicity (Grade 3/4) | ~5% - 10% (Thrombocytopenia, Lymphopenia) | Minimal | ~11% | Generally reversible. |
| Nausea/Vomiting | Common (mostly Grade 1/2) | Less common | Less common | Usually managed with antiemetics. |
| Stomatitis | Not a typical side effect | Not a typical side effect | Common | A known side effect of mTOR inhibitors. |
Table 2: Comparison of Long-Term Safety Profiles. Data compiled from multiple clinical trials and retrospective analyses.
Experimental Protocols
NETTER-1 Trial: A Pivotal Phase III Study
The NETTER-1 trial was instrumental in the approval of ¹⁷⁷Lu-DOTA-TATE.
-
Study Design: International, multicenter, open-label, randomized, controlled phase III trial.
-
Patient Population: 229 patients with locally advanced or metastatic, well-differentiated, somatostatin receptor-positive midgut neuroendocrine tumors with disease progression on a fixed dose of long-acting octreotide.
-
Intervention Arm: Four intravenous administrations of 7.4 GBq (200 mCi) of ¹⁷⁷Lu-DOTA-TATE every 8 weeks, plus intramuscular long-acting octreotide 30 mg.
-
Control Arm: Intramuscular high-dose long-acting octreotide 60 mg every 4 weeks.
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoints: Overall survival, objective response rate, safety, and quality of life.
-
Tumor Assessment: Performed every 12 weeks using RECIST 1.1 criteria.
General Protocol for ¹⁷⁷Lu-DOTA-TATE Administration
-
Patient Selection: Confirmation of somatostatin receptor-positive disease via imaging (e.g., ⁶⁸Ga-DOTATATE PET/CT). Adequate organ function (renal, hepatic, and bone marrow) is required.
-
Pre-medication: Administration of antiemetics to prevent nausea and vomiting.
-
Amino Acid Infusion: An intravenous infusion of a specific amino acid solution is started before, and continues during and after, the ¹⁷⁷Lu-DOTA-TATE infusion to protect the kidneys.
-
¹⁷⁷Lu-DOTA-TATE Infusion: The radiopharmaceutical is administered intravenously over a prescribed period.
-
Post-infusion Monitoring: Patients are monitored for any immediate adverse reactions.
-
Dosimetry (Optional): Post-treatment imaging may be performed to calculate the radiation dose delivered to tumors and normal organs.
-
Treatment Cycles: Typically, four cycles are administered at intervals of 8 to 12 weeks.
Mechanism of Action and Signaling Pathway
¹⁷⁷Lu-DOTA-TATE exerts its cytotoxic effect through a targeted mechanism. The this compound peptide component has a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of most well-differentiated neuroendocrine tumor cells.
Upon intravenous administration, ¹⁷⁷Lu-DOTA-TATE circulates in the bloodstream and binds to SSTR2 on the tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the radiopharmaceutical. Once inside the cell, the β-particles emitted by the radioactive isotope ¹⁷⁷Lutetium cause localized DNA double-strand breaks and generate reactive oxygen species, ultimately inducing apoptosis (programmed cell death). The short path length of the β-particles minimizes damage to surrounding healthy tissues.
Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-TATE.
Experimental Workflow
The clinical application of ¹⁷⁷Lu-DOTA-TATE follows a structured workflow to ensure patient safety and therapeutic efficacy.
Caption: Clinical workflow for ¹⁷⁷Lu-DOTA-TATE therapy.
References
- 1. Long-term clinical outcomes of [177Lu]Lu-DOTATATE in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 3. 177Lu-Dotatate plus long-acting octreotide versus high‑dose long-acting octreotide in patients with midgut neuroendocrine tumours (NETTER-1): final overall survival and long-term safety results from an open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 177Lu-DOTATATE peptide receptor radionuclide therapy versus Everolimus in advanced pancreatic neuroendocrine tumors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
Tyr3-Octreotate: A Comparative Meta-Analysis of Clinical Studies in Neuroendocrine Tumors
A deep dive into the clinical performance of Tyr3-Octreotate, primarily as ¹⁷⁷Lu-DOTA-Tyr3-Octreotate (Lutathera), reveals a significant advancement in the treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison with other somatostatin analogs, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.
This compound, a synthetic analog of somatostatin, has demonstrated considerable efficacy in the management of well-differentiated, somatostatin receptor-positive neuroendocrine tumors. Its therapeutic benefit is most prominently realized when radiolabeled with Lutetium-177 (¹⁷⁷Lu), a formulation known as ¹⁷⁷Lu-DOTA-Tyr3-Octreotate or Lutathera. This peptide receptor radionuclide therapy (PRRT) delivers targeted radiation to tumor cells, leading to improved outcomes for patients.
Comparative Efficacy: ¹⁷⁷Lu-DOTA-Tyr3-Octreotate vs. High-Dose Octreotide LAR
The landmark NETTER-1 trial, a Phase 3, randomized, controlled study, provides the most robust comparative data for ¹⁷⁷Lu-DOTA-Tyr3-Octreotate. The trial evaluated the efficacy and safety of ¹⁷⁷Lu-DOTATATE plus best supportive care (30 mg Octreotide LAR) compared to high-dose (60 mg) Octreotide LAR in patients with inoperable, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.[1][2][3][4][5]
The results, summarized in the table below, demonstrate a clear superiority of the ¹⁷⁷Lu-DOTATATE treatment arm across key efficacy endpoints.
| Efficacy Endpoint | ¹⁷⁷Lu-DOTA-Tyr3-Octreotate + Octreotide LAR (30mg) | High-Dose Octreotide LAR (60mg) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | Median not reached at time of primary analysis; 20-month PFS rate: 65.2% | 8.4 months | 0.21 (p<0.0001) |
| Overall Survival (OS) | Median not reached at time of interim analysis; trend towards improvement | Median not reached at time of interim analysis | Statistically significant favoring ¹⁷⁷Lu-DOTATATE arm |
| Objective Response Rate (ORR) | 18% | 4% | p<0.001 |
Table 1: Efficacy Outcomes from the NETTER-1 Trial
Comparative Safety Profile
The safety profile of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in the NETTER-1 trial was manageable, with myelosuppression being the most notable adverse event.
| Adverse Event (Grade 3/4) | ¹⁷⁷Lu-DOTA-Tyr3-Octreotate + Octreotide LAR (30mg) | High-Dose Octreotide LAR (60mg) |
| Neutropenia | 1% | 0% |
| Thrombocytopenia | 2% | 0% |
| Lymphopenia | 9% | 0% |
| Nausea and Vomiting | Higher incidence, primarily due to the amino acid solution co-administered for renal protection | Lower incidence |
Table 2: Key Grade 3/4 Adverse Events in the NETTER-1 Trial
This compound vs. Tyr3-Octreotide in PRRT
A study directly comparing ¹⁷⁷Lu-DOTA-Tyr3-Octreotate (¹⁷⁷Lu-DOTATATE) with ¹⁷⁷Lu-DOTA-Tyr3-Octreotide (¹⁷⁷Lu-DOTATOC) in the same patients found that ¹⁷⁷Lu-DOTATATE exhibited a longer tumor residence time. This suggests that for the purpose of PRRT, octreotate is the preferable peptide over octreotide, as it delivers a higher radiation dose to the tumor for a given kidney dose.
Experimental Protocols
NETTER-1 Trial Methodology
The NETTER-1 trial was a multicenter, stratified, open-label, randomized, controlled, parallel-group Phase 3 study.
-
Patient Population: The study enrolled 229 patients with inoperable, progressive, well-differentiated (Ki67 index ≤20%), somatostatin receptor-positive midgut neuroendocrine tumors.
-
Randomization and Treatment Arms: Patients were randomized in a 1:1 ratio to receive either:
-
¹⁷⁷Lu-DOTATATE arm: Four intravenous infusions of 7.4 GBq of ¹⁷⁷Lu-DOTATATE every 8 weeks, plus best supportive care including 30 mg of Octreotide LAR administered intramuscularly. An amino acid solution was co-administered for renal protection.
-
Control arm: 60 mg of Octreotide LAR administered intramuscularly every 4 weeks.
-
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS), assessed every 12 weeks using RECIST 1.1 criteria.
-
Secondary Endpoints: Secondary endpoints included Objective Response Rate (ORR), Overall Survival (OS), safety, and quality of life.
Signaling Pathways and Experimental Workflows
The therapeutic effects of somatostatin analogs like this compound are mediated through their binding to somatostatin receptors (SSTRs), particularly SSTR2, which are highly expressed on neuroendocrine tumor cells. This interaction triggers a cascade of intracellular signaling events that inhibit hormone secretion and tumor cell proliferation.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: NETTER-1 Clinical Trial Workflow.
References
- 1. onclive.com [onclive.com]
- 2. mayo.edu [mayo.edu]
- 3. A Study Comparing Treatment With 177Lu-DOTA0-Tyr3-Octreotate to Octreotide LAR in Patients With Inoperable, Progressive, Somatostatin Receptor Positive Midgut Carcinoid Tumours | Clinical Research Trial Listing [centerwatch.com]
- 4. cccc.charite.de [cccc.charite.de]
- 5. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
68Ga-DOTATATE PET/CT: A Predictive Biomarker for Therapeutic Response in Neuroendocrine Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diagnosis and management for neuroendocrine tumors (NETs) has been significantly advanced by the use of Gallium-68 DOTATATE (68Ga-DOTATATE) Positron Emission Tomography/Computed Tomography (PET/CT). This powerful imaging technique not only allows for the precise localization of primary and metastatic NETs that overexpress somatostatin receptors (SSTRs), but also holds considerable promise as a predictive biomarker for the efficacy of peptide receptor radionuclide therapy (PRRT).[1][2] This guide provides a comprehensive comparison of how tumor uptake of 68Ga-DOTATATE correlates with therapeutic response, supported by experimental data and detailed protocols.
Correlation of 68Ga-DOTATATE Uptake with Therapeutic Response
Numerous studies have demonstrated a strong correlation between the intensity of 68Ga-DOTATATE uptake, quantified by the Standardized Uptake Value (SUV), and the clinical outcomes of patients undergoing therapies such as PRRT with agents like 177Lu-DOTATATE.[3][4] Higher baseline SUV values are generally associated with a more favorable therapeutic response.
A retrospective analysis of patients with metastatic NETs treated with [177Lu]DOTATATE revealed that baseline single lesion maximum SUV (SUVmax) was a significant predictor of response.[3] Patients exhibiting a partial response (PR) to therapy had a markedly longer progression-free survival (PFS) compared to those with stable disease (SD) or progressive disease (PD). This study identified a baseline SUVmax of 13.0 as a threshold, below which patients were more likely to have a poor response to PRRT.
Another study involving 91 patients with well-differentiated NETs found that higher mean SUVmax and tumor-to-liver SUVmax ratios in target lesions were predictive of a positive therapy response. Similarly, a higher SUVmax in the discernible tumor total volume was associated with a better therapeutic outcome.
The following tables summarize the quantitative data from key studies, illustrating the correlation between 68Ga-DOTATATE uptake and therapeutic response.
Table 1: Correlation of Baseline 68Ga-DOTATATE SUVmax with Therapeutic Response to PRRT
| Study (First Author, Year) | Patient Cohort | Therapeutic Response | Mean/Median Baseline SUVmax (Range) | Key Findings |
| Sharma R, et al. (2020) | 73 patients with NETs | Responders (PR/SD) | Higher SUVmax associated with improved PFS and OS. | A higher SUVmax (>30) correlated with a median OS of 48 months versus 34 months for SUVmax < 30. |
| Ezziddin S, et al. (as referenced in) | NET patients | Not explicitly defined as PR/SD/PD | Strong correlation between 68Ga-DOTATOC SUV-metrics and 177Lu-Octreotate absorbed dose (SUVmean: ρ = 0.72; SUVmax: ρ = 0.71). | Higher baseline uptake correlates with higher radiation dose delivered to the tumor. |
| Stefanova M, et al. (2014) | 30 NET patients (60 hepatic metastases) | Responding Lesions | Mean SUVmax: 33.55 ± 4.62 | A statistically significant difference in mean SUVmax was observed between responding and non-responding lesions. An SUVmax cutoff of 26.35 was proposed to predict response. |
| Non-Responding Lesions | Mean SUVmax: 18.00 ± 3.59 |
Table 2: Predictive Value of Various 68Ga-DOTATATE PET Parameters
| PET Parameter | Predictive For | Study Finding | Citation |
| Single Lesion SUVmax | Objective Response & PFS | A baseline SUVmax cutoff of 13.0 showed high sensitivity and specificity for predicting response. | |
| Mean SUVmax of Target Lesions | Therapy Response & PFS | Higher mean SUVmax was predictive of a positive response and was associated with longer PFS. | |
| SUVmax Tumor-to-Liver Ratio (T/L) | Therapy Response & PFS | Higher SUVmax T/L was predictive of a favorable therapeutic response. | |
| SUVmean of Segmented Tumor Volumes | Therapy Response & PFS | Higher SUVmean was associated with a better response and correlated with PFS. | |
| Molecular Tumor Volume | Response to Treatment | A threshold of 37.76 cm³ for molecular tumor volume predicted response with high sensitivity. | |
| Total Lesion Activity | Response to Treatment | A threshold of 60.95 SUV • cm³ for total lesion activity demonstrated good sensitivity and specificity in predicting response. |
Experimental Protocols
Standardized protocols are crucial for ensuring the reliability and comparability of data across different research centers. Below are detailed methodologies for key experiments.
68Ga-DOTATATE PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for a minimum of 4 hours prior to the scan. For patients receiving long-acting somatostatin analogs, the scan is scheduled just before their next dose.
-
Radiotracer Administration: A mean dose of 131.8 (SD = 29.7) MBq of 68Ga-DOTATATE is administered intravenously. Some protocols use a weight-based dosage of 3 MBq/kg, with a maximum of 370 MBq.
-
Uptake Time: An uptake period of 45 to 90 minutes is allowed between the injection and the start of the scan. A common uptake time is approximately 60 minutes.
-
Image Acquisition:
-
Patients are positioned supine on the scanner bed.
-
Imaging is performed from the top of the skull to the upper thighs.
-
CT scans are acquired for attenuation correction and anatomical localization. Typical CT parameters are 120 kV, 3.0 mm slice width, and 0.8 sec rotation time.
-
PET data is acquired for 2-3 minutes per bed position.
-
Therapeutic Response Assessment
The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is a standardized method for assessing tumor response to treatment.
-
Baseline Assessment:
-
Target Lesions: Up to five of the largest, measurable lesions (longest diameter ≥ 10 mm, or short axis ≥ 15 mm for lymph nodes) are selected, with a maximum of two lesions per organ. The sum of the longest diameters (SLD) of all target lesions is calculated.
-
Non-Target Lesions: All other lesions are identified as non-target lesions and are followed qualitatively.
-
-
Follow-up Assessment:
-
The SLD of the target lesions is recalculated at follow-up.
-
The response is categorized as follows:
-
Complete Response (CR): Disappearance of all target lesions, and any pathological lymph nodes must have a reduction in short axis to <10 mm.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Conclusion
The uptake of 68Ga-DOTATATE, as measured by PET/CT, serves as a valuable, non-invasive biomarker for predicting the therapeutic response of neuroendocrine tumors to PRRT. Higher baseline SUV values are consistently associated with more favorable outcomes, including improved progression-free and overall survival. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at further validating and refining the predictive power of 68Ga-DOTATATE PET/CT in the era of personalized medicine.
References
Safety Operating Guide
Proper Disposal of Tyr3-Octreotate: A Guide for Laboratory Professionals
The proper disposal of Tyr3-Octreotate, a somatostatin analog frequently used in cancer research and therapy, is paramount to ensuring laboratory safety and regulatory compliance.[1] When radiolabeled, this peptide requires specific handling and disposal procedures dictated by the nature of the attached radionuclide.[2][3] This guide provides essential information on the safe disposal of this compound, with a focus on its radiolabeled forms.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety Data Sheets (SDS) for DOTA-(Tyr3)-Octreotate indicate that the compound can be harmful if swallowed, in contact with skin, or inhaled.[4][5] Therefore, wearing laboratory coats, gloves, and eye protection is mandatory. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
General Disposal Principles for Non-Radiolabeled this compound
For non-radiolabeled this compound, disposal should follow standard laboratory procedures for chemical waste. It should not be mixed with general laboratory waste. Collect the material in a suitable, closed, and clearly labeled container for chemical waste disposal, in accordance with local, state, and federal regulations.
Disposal of Radiolabeled this compound
The disposal of radiolabeled this compound is governed by regulations for radioactive waste and is highly dependent on the specific radionuclide used, its half-life, and the type of waste (liquid, solid, sharps).
Key Steps for Radioactive Waste Disposal:
-
Segregation: Radioactive waste must be segregated from non-radioactive waste. Furthermore, it should be separated by isotope and form (e.g., solid, liquid, sharps). For instance, waste containing long-lived isotopes like Carbon-14 should not be mixed with short-lived isotopes.
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope, the activity level, the date, and the name of the principal investigator.
-
Storage and Decay-in-Storage: For radionuclides with short half-lives (generally less than 90 days), waste can be stored in a designated and shielded area for decay-in-storage. After a minimum of 10 half-lives, the material can be surveyed with a radiation detector. If the radiation level is indistinguishable from background radiation, and after defacing or removing all radioactive labels, it may be disposed of as non-radioactive waste.
-
Professional Disposal: For long-lived radionuclides or high-activity waste, disposal must be handled by a licensed radioactive waste disposal service.
Experimental Workflow for Disposal of Radiolabeled this compound
The following diagram outlines the general workflow for the proper disposal of radiolabeled this compound waste generated in a research laboratory.
Caption: Disposal workflow for radiolabeled this compound.
Quantitative Data for Common Radionuclides
The disposal procedure is critically dependent on the half-life of the radionuclide used to label this compound. Below is a table summarizing the half-lives of common radionuclides used in peptide receptor radionuclide therapy (PRRT) and their corresponding primary disposal methods.
| Radionuclide | Half-Life | Primary Disposal Method |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Decay-in-Storage |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Decay-in-Storage |
| Yttrium-90 (⁹⁰Y) | 64.1 hours | Decay-in-Storage |
| Copper-64 (⁶⁴Cu) | 12.7 hours | Decay-in-Storage |
| Indium-111 (¹¹¹In) | 2.8 days | Decay-in-Storage |
Note: While these radionuclides are suitable for decay-in-storage, always consult with your institution's Radiation Safety Officer (RSO) to ensure compliance with local regulations and license conditions. Some facilities may have specific limits on the activity that can be decayed in storage.
Signaling Pathway for Somatostatin Receptor Type 2 (SSTR2)
This compound is an analog of somatostatin and primarily targets the somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The binding of this compound to SSTR2 initiates a signaling cascade that can lead to the internalization of the receptor-ligand complex, which is the basis for its use in targeted radionuclide therapy.
Caption: SSTR2 signaling and internalization pathway.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before handling any chemical or radioactive material.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
